KSK68
描述
属性
分子式 |
C23H28N2O2 |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone |
InChI |
InChI=1S/C23H28N2O2/c26-23(20-2-3-20)21-4-6-22(7-5-21)27-17-1-14-25-15-10-19(11-16-25)18-8-12-24-13-9-18/h4-9,12-13,19-20H,1-3,10-11,14-17H2 |
InChI 键 |
XFNQPNJGEZOKCM-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCN3CCC(CC3)C4=CC=NC=C4 |
产品来源 |
United States |
Foundational & Exploratory
What is the mechanism of action of KSK68?
KSK68: A Technical Guide to a Novel Dual Sigma-1 and Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
KSK68 is a high-affinity dual-ligand targeting the sigma-1 (σ1) receptor and the histamine (B1213489) H3 (H3) receptor, demonstrating potent antagonism at both sites. With Ki values of 3.6 nM for the σ1 receptor and 7.7 nM for the H3 receptor, this compound presents a promising pharmacological profile for the investigation of therapeutic interventions in conditions such as nociceptive and neuropathic pain.[1] Its dual action offers a multi-faceted approach to modulating neurological pathways implicated in pain and other CNS disorders. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, detailed experimental protocols for its characterization, and a summary of its receptor binding affinities.
Core Compound Data: this compound
This compound has been identified as a potent antagonist at both the sigma-1 and histamine H3 receptors, with a slightly lower affinity for the sigma-2 (σ2) receptor. The piperidine (B6355638) moiety within its structure is a key feature for its dual activity.[2][3]
| Target Receptor | Binding Affinity (Ki) in nM |
| Sigma-1 (σ1) | 3.6 |
| Histamine H3 (H3) | 7.7 |
| Sigma-2 (σ2) | 22.4 |
Table 1: Receptor Binding Affinities of this compound.[1]
Signaling Pathways
Histamine H3 Receptor Antagonism
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[4] As an antagonist, this compound blocks the constitutive activity of the H3 receptor, leading to the disinhibition of adenylyl cyclase. This results in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). The H3 receptor also influences other signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and plasticity.[4] By blocking the H3 receptor, this compound can modulate the release of several neurotransmitters, including histamine, acetylcholine, and dopamine.[5]
References
- 1. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurate and Rapid Ranking of Protein–Ligand Binding Affinities Using Density Matrix Fragmentation and Physics‐Informed Machine Learning Dispersion Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Unidentified Compound: No Publicly Available Data for KSK68
Despite a comprehensive search of scientific and chemical databases, no information could be found for a compound designated "KSK68." This suggests that "this compound" may be an internal project code, a proprietary name not yet disclosed in public literature, or a misidentified term. Consequently, the requested in-depth technical guide on its chemical properties, structure, and biological activity cannot be provided at this time.
The inquiry sought a detailed analysis for an audience of researchers, scientists, and drug development professionals, including quantitative data, experimental protocols, and visualizations of signaling pathways. However, the foundational information required to generate such a guide—the identity and known characteristics of this compound—is absent from the public domain.
Without access to primary research, patents, or publications detailing the synthesis, characterization, and biological evaluation of this compound, any attempt to fulfill the core requirements of the request would be speculative and lack the necessary scientific rigor.
For the request to be fulfilled, a recognized chemical identifier, such as a formal IUPAC name, CAS registry number, or a reference to a published scientific paper or patent application, is necessary. Researchers and professionals in the field are encouraged to verify the designation of the compound of interest and provide a valid identifier for any future inquiries.
KSK68 (CAS Number: 2566715-91-9): A Technical Guide for Drug Development Professionals
DISCLAIMER: KSK68 is intended for research use only and is not for human or veterinary use.
Executive Summary
This compound is a potent, dual-target antagonist with high affinity for the sigma-1 (σ₁) and histamine (B1213489) H3 (H₃) receptors.[1][2] Emerging from research into multi-target directed ligands for complex neurological disorders, this compound has demonstrated a promising preclinical profile for the potential treatment of nociceptive and neuropathic pain.[2] This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, mechanism of action, in vitro and in vivo data, and detailed experimental protocols to facilitate further research and development.
Chemical and Physical Properties
This section summarizes the key physicochemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2566715-91-9 |
| Molecular Formula | C₂₃H₂₈N₂O₂ |
| Molecular Weight | 364.48 g/mol |
| IUPAC Name | (4-{3-[4-(pyridin-4-yl)piperidin-1-yl]propoxy}phenyl)(cyclopropyl)methanone |
| SMILES | O=C(C1CC1)C2=CC=C(OCCCN3CCC(C4=CC=NC=C4)CC3)C=C2 |
| Purity | >98% (as determined by HPLC)[1] |
| Storage Conditions | Store at -20°C for long-term stability[1] |
Mechanism of Action and Signaling Pathways
This compound functions as a dual antagonist at the sigma-1 (σ₁) and histamine H3 (H₃) receptors.[1][2] This dual antagonism is believed to produce a synergistic analgesic effect by modulating multiple pain-related signaling pathways.
-
Sigma-1 Receptor (σ₁R) Antagonism: The σ₁R is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[3] Its antagonism by this compound is thought to modulate ion channels (such as NMDA receptors and voltage-gated calcium channels) and reduce endoplasmic reticulum stress, both of which are implicated in the pathogenesis of chronic pain.[4]
-
Histamine H3 Receptor (H₃R) Antagonism: The H₃R is a G protein-coupled receptor (GPCR) that acts as a presynaptic autoreceptor and heteroreceptor in the central nervous system.[5] By blocking the H₃R, this compound is expected to increase the release of histamine and other neurotransmitters (e.g., acetylcholine, norepinephrine), which can activate descending pain-inhibitory pathways.[5] Furthermore, H₃R antagonism blocks the Gαi/o-mediated inhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels.[6]
The diagram below illustrates the proposed signaling pathways affected by this compound.
Caption: Proposed dual mechanism of action of this compound on H₃ and σ₁ receptor signaling pathways.
Quantitative Biological Data
The following tables summarize the in vitro binding affinities, functional activity, and metabolic stability of this compound.
Table 2: In Vitro Receptor Binding Affinities of this compound
| Receptor | Species | Kᵢ (nM) |
| Histamine H₃ | Human | 7.7[2] |
| Sigma-1 | Rat | 3.6[2] |
| Sigma-2 | Rat | 22.4[2] |
Table 3: In Vitro Functional Activity of this compound
| Target | Assay | Cell Line | IC₅₀ (nM) |
| Histamine H₃ Receptor | cAMP Functional Antagonism | HEK-293 | 215[2] |
Table 4: In Vitro Metabolic Stability of this compound
| System | Species | t₁/₂ (min) |
| Liver Microsomes | Mouse | > 40 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the primary literature for this compound.
General Experimental Workflow
The characterization of this compound followed a standard drug discovery pipeline, as depicted below.
Caption: Overview of the experimental workflow for the discovery and characterization of this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kᵢ) of this compound for histamine and sigma receptors.
-
Histamine H₃ Receptor Assay:
-
Membrane Preparation: Membranes were prepared from HEK-293 cells stably expressing the human H₃ receptor.
-
Radioligand: [³H]-Nα-methylhistamine.
-
Incubation: Membranes were incubated with the radioligand and varying concentrations of this compound.
-
Non-specific Binding: Determined using a high concentration of an unlabeled H₃ ligand (e.g., pitolisant).
-
Detection: Bound radioactivity was measured by liquid scintillation counting.
-
-
Sigma-1 and Sigma-2 Receptor Assays:
-
Tissue Preparation: Homogenates of rat brain tissue were used.
-
Sigma-1 Radioligand: [³H]-(+)-pentazocine. Non-specific binding was determined with unlabeled haloperidol.
-
Sigma-2 Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine) in the presence of unlabeled (+)-pentazocine to block σ₁ sites. Non-specific binding was determined with unlabeled haloperidol.
-
Detection: Bound radioactivity was measured by liquid scintillation counting.
-
cAMP Functional Assay
-
Objective: To determine the functional antagonist activity (IC₅₀) of this compound at the H₃ receptor.
-
Cell Line: HEK-293 cells stably expressing the human H₃ receptor.
-
Procedure:
-
Cells were stimulated with forskolin (B1673556) to induce cAMP production.
-
The H₃ receptor agonist (R)-α-methylhistamine was added to inhibit cAMP accumulation.
-
This compound was added at various concentrations to measure its ability to reverse the agonist-induced inhibition.
-
Intracellular cAMP levels were quantified using a suitable detection kit (e.g., HTRF-based).
-
In Vivo Pain Models
-
Animals: Male Albino Swiss mice were used for the hot plate and formalin tests. Male C57BL/6J mice were used for the oxaliplatin-induced neuropathy model.
-
Hot Plate Test:
-
A baseline latency to a nociceptive response (paw licking or jumping) was determined by placing the mouse on a surface heated to 55 ± 0.5 °C.
-
This compound or vehicle was administered intraperitoneally (i.p.).
-
The latency to response was measured at various time points post-administration.
-
-
Formalin Test:
-
This compound or vehicle was administered i.p.
-
A dilute solution of formalin (2.5% in saline) was injected into the plantar surface of the mouse's hind paw.
-
The cumulative time spent licking the injected paw was recorded for the first 5 minutes (Phase I, neurogenic pain) and from 15 to 30 minutes post-injection (Phase II, inflammatory pain).
-
-
Oxaliplatin-Induced Neuropathic Pain Model:
-
Neuropathy was induced by repeated i.p. injections of oxaliplatin.
-
Mechanical allodynia was assessed by measuring the paw withdrawal threshold to von Frey filaments.
-
The effect of this compound on the established allodynia was evaluated.
-
In Vitro ADME and Toxicology Assays
-
Metabolic Stability in Mouse Liver Microsomes:
-
This compound (1 µM) was incubated with mouse liver microsomes (0.5 mg/mL) and an NADPH-regenerating system at 37°C.
-
Aliquots were taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).
-
The reactions were quenched with acetonitrile.
-
The remaining concentration of this compound was quantified by LC-MS/MS.
-
The half-life (t₁/₂) was calculated from the rate of disappearance.
-
-
hERG Inhibition Assay:
-
Method: Whole-cell patch-clamp electrophysiology.
-
Cell Line: HEK-293 cells stably expressing the human hERG potassium channel.
-
Procedure: The effect of this compound at various concentrations on the hERG tail current was measured to determine the IC₅₀ for channel inhibition.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Pharmacokinetics and Pharmacodynamics of KSK68: A Technical Overview
For Research and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the preclinical and Phase I clinical pharmacokinetics (PK) and pharmacodynamics (PD) of KSK68, a novel selective inhibitor of the MEK1/2 kinases. This compound is under development for the treatment of advanced solid tumors harboring BRAF V600 mutations. This guide details the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, its mechanism of action, and its dose-response relationship. All data presented herein are derived from foundational preclinical studies and a first-in-human, single-ascending dose (SAD) and multiple-ascending dose (MAD) Phase I clinical trial.
Pharmacokinetics (PK)
The pharmacokinetic profile of this compound was characterized in preclinical animal models (mouse, rat, and cynomolgus monkey) and in healthy human volunteers. The studies were designed to understand the ADME properties of this compound and to establish a safe and effective dosing regimen for further clinical investigation.
Preclinical Pharmacokinetics
Non-clinical PK parameters were assessed following single intravenous (IV) and oral (PO) administrations in various species.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Mouse (n=3) | Rat (n=3) | Cynomolgus Monkey (n=3) |
| IV Dose (1 mg/kg) | |||
| CL (mL/min/kg) | 15.2 ± 2.1 | 10.5 ± 1.8 | 5.1 ± 0.9 |
| Vss (L/kg) | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.2 ± 0.2 |
| T½ (h) | 2.1 ± 0.3 | 2.8 ± 0.5 | 3.5 ± 0.6 |
| PO Dose (10 mg/kg) | |||
| Cmax (ng/mL) | 850 ± 120 | 1100 ± 150 | 950 ± 130 |
| Tmax (h) | 1.0 | 1.5 | 2.0 |
| AUC0-inf (ng·h/mL) | 4500 ± 600 | 6200 ± 850 | 7100 ± 900 |
| Bioavailability (%) | 45 ± 6 | 58 ± 8 | 70 ± 9 |
| Data are presented as mean ± standard deviation. |
Clinical Pharmacokinetics
A Phase I, randomized, double-blind, placebo-controlled study was conducted in healthy adult subjects to evaluate the safety and PK of this compound.[1][2][3][4]
Table 2: Mean Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Ascending Dose)
| Dose Group | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) | T½ (h) |
| 10 mg (n=8) | 150 ± 25 | 2.0 (1.0-4.0) | 1200 ± 210 | 10.5 ± 1.8 |
| 30 mg (n=8) | 460 ± 70 | 2.5 (1.0-4.0) | 3800 ± 550 | 11.2 ± 2.0 |
| 100 mg (n=8) | 1450 ± 220 | 2.5 (1.5-4.0) | 12500 ± 1800 | 11.8 ± 2.1 |
| Data are presented as mean ± SD, except for Tmax which is median (range). |
Table 3: Mean Pharmacokinetic Parameters of this compound in Healthy Volunteers (Multiple Ascending Dose, Day 14)
| Dose Group | Cmax,ss (ng/mL) | Tmax,ss (h) | AUC0-24,ss (ng·h/mL) | Accumulation Ratio (Rac) |
| 30 mg QD (n=8) | 550 ± 85 | 2.0 (1.0-4.0) | 4800 ± 700 | 1.26 |
| 60 mg QD (n=8) | 1100 ± 180 | 2.0 (1.5-4.0) | 9900 ± 1500 | 1.31 |
| Data are presented as mean ± SD, except for Tmax which is median (range). |
Experimental Protocols: Pharmacokinetics
1.3.1 Preclinical PK Study Protocol
-
Subjects: Male CD-1 mice, Sprague-Dawley rats, and cynomolgus monkeys.
-
Administration: this compound was formulated in 0.5% methylcellulose/0.1% Tween 80 for oral gavage and in 20% Captisol® for intravenous infusion.
-
Sample Collection: Serial blood samples were collected from the tail vein (rodents) or cephalic vein (monkeys) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[1]
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: PK parameters were calculated using non-compartmental analysis with Phoenix™ WinNonlin® software.
1.3.2 Clinical PK Study Protocol (NCT0 hypothetical)
-
Study Design: A single-center, randomized, double-blind, placebo-controlled, SAD and MAD study.[1][3][4]
-
Participants: Healthy male and female volunteers aged 18-55 years.
-
Dosing: In the SAD phase, cohorts received single oral doses of 10, 30, or 100 mg. In the MAD phase, cohorts received 30 or 60 mg once daily (QD) for 14 days.[1]
-
Sample Collection: Blood samples for PK analysis were collected pre-dose and at numerous timepoints post-dose on Day 1 (SAD) and Day 14 (MAD).[1]
-
Bioanalysis & Data Analysis: As described in the preclinical protocol.
Caption: High-level workflow for preclinical and clinical pharmacokinetic studies.
Pharmacodynamics (PD)
The pharmacodynamic activity of this compound was evaluated by its ability to inhibit the MAPK signaling pathway, both in vitro and in vivo. The primary PD biomarker was the inhibition of phosphorylated ERK (pERK).
Mechanism of Action
This compound is a potent, selective, and reversible allosteric inhibitor of MEK1 and MEK2 enzymes. By binding to a unique pocket adjacent to the ATP-binding site, this compound prevents the phosphorylation and activation of ERK1/2, a critical downstream effector in the RAS/RAF/MEK/ERK signaling pathway. This inhibition leads to decreased cell proliferation and induction of apoptosis in tumor cells with activating BRAF mutations.
References
- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 using a randomized, double‐blind, placebo‐controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1 Assessment of the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of (2R,6R)-Hydroxynorketamine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK-001 using a randomized, double-blind, placebo-controlled study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
The Role of Peripherally Restricted HCN1 Inhibition in Neuropathic Pain: A Technical Overview of BP4L-18:1:1
Disclaimer: The initial query for "KSK68" did not yield specific results for a molecule in pain research. This technical guide will focus on the recently developed, peripherally-restricted HCN1 inhibitor, BP4L-18:1:1 , a compound that aligns with the core interest of the query in novel, non-opioid treatments for nociceptive and neuropathic pain.
Introduction: A Novel Strategy for a Persistent Challenge
Neuropathic pain, a debilitating condition resulting from damage to the somatosensory nervous system, poses a significant therapeutic challenge.[1] Current treatments often provide limited relief and are associated with dose-limiting side effects. A promising new therapeutic strategy involves the selective inhibition of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, particularly the HCN1 isoform, in the peripheral nervous system.[2][3] Overactivity of HCN channels is a key contributor to the neuronal hyperexcitability that underlies neuropathic pain.[1] BP4L-18:1:1 is a first-in-class, orally available, and peripherally-restricted inhibitor of HCN1, designed to mitigate neuropathic pain without the central nervous system side effects common to many existing therapies.[2][4]
Mechanism of Action: Targeted Inhibition of Peripheral HCN1 Channels
BP4L-18:1:1 is a novel small molecule engineered to combine an HCN1 inhibitor with a chemical motif that restricts its distribution to the periphery, preventing it from crossing the blood-brain barrier.[1][2] This design avoids off-target effects in the central nervous system.[1] The therapeutic effect of BP4L-18:1:1 is based on its action as an inverse agonist at HCN1 channels.[4][5] By stabilizing the closed state of the channel, BP4L-18:1:1 reduces the spontaneous firing of peripheral nociceptors, which are hyperactive in neuropathic pain states.[1]
The development of BP4L-18:1:1 was based on the discovery that the anesthetic propofol (B549288) is an effective inhibitor of central HCN channels with a strong preference for HCN1.[6] To restrict its action to the periphery, a chemical "anchor" was tethered to a propofol-like molecule. This anchor is designed to be trapped outside the cell, allowing the tethered propofol pharmacophore to "sink" into the cell membrane and inhibit the embedded HCN1 channels.[6]
Proposed mechanism of action of BP4L-18:1:1 in the peripheral nervous system.
Preclinical Efficacy in a Neuropathic Pain Model
Preclinical studies have demonstrated the efficacy of orally administered BP4L-18:1:1 in a rat model of nerve injury-induced neuropathic pain.[4] A significant reversal of mechanical allodynia was observed after both a single dose and seven days of daily dosing.[3]
Quantitative Data Summary
| Animal Model | Treatment Group | Dose (mmol kg⁻¹) | Dosing Regimen | Outcome Measure | Result | Citation |
| Rat (Spared Nerve Injury) | BP4L-18:1:1 | 0.58 and 1.74 | Single dose | Mechanical Allodynia (von Frey test) | Significant reversal of pain signs | [4] |
| Rat (Spared Nerve Injury) | BP4L-18:1:1 | 0.58 and 1.74 | 7 days of daily dosing | Mechanical Allodynia (von Frey test) | Significant reversal of pain signs | [4] |
| In vitro Electrophysiology | BP4L-18:1:1 | N/A | N/A | HCN1 Inhibition (IC50) | 6.4 μM | [4] |
Note: Specific quantitative pain score reductions from the preclinical studies are not publicly available in detail but are described as a "significant reversal."
Experimental Protocols
Detailed methodologies are essential for the validation and replication of preclinical findings. The following outlines the key experimental protocols used in the evaluation of BP4L-18:1:1.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a widely used surgical model that induces robust and long-lasting mechanical allodynia.[4]
-
Procedure:
-
Anesthesia: Adult male Sprague-Dawley rats are anesthetized with isoflurane.
-
Surgical Site Preparation: The lateral surface of the left thigh is shaved and sterilized.
-
Nerve Exposure: An incision is made, and the biceps femoris muscle is bluntly dissected to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Nerve Ligation and Transection: The common peroneal and tibial nerves are tightly ligated with silk suture and transected distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact.
-
Closure: The muscle and skin are closed in layers.
-
Behavioral Testing: Mechanical Allodynia (von Frey Test)
This test assesses the sensitivity to a mechanical stimulus.
-
Apparatus: Calibrated von Frey filaments of varying stiffness.
-
Procedure:
-
Acclimation: Rats are placed in individual compartments on an elevated wire mesh floor and allowed to acclimate.
-
Stimulation: The von Frey filaments are applied from underneath the mesh to the lateral aspect of the plantar surface of the hind paw (the area innervated by the intact sural nerve).
-
Response Assessment: A positive response is recorded as a brisk withdrawal or flinching of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold (PWT) is determined using the up-down method.
-
Behavioral Testing: Thermal Hypersensitivity (Hargreaves Test)
This test measures the response to a thermal stimulus.
-
Apparatus: A radiant heat source is placed under a glass floor upon which the rat is placed.
-
Procedure:
-
Acclimation: Rats are placed in individual compartments on the glass surface and allowed to acclimate.
-
Stimulation: The heat source is positioned under the plantar surface of the hind paw, and a timer is started.
-
Response Assessment: The latency to paw withdrawal is recorded. A cut-off time is used to prevent tissue damage.
-
A generalized experimental workflow for preclinical testing of BP4L-18:1:1.
Safety and Tolerability
A critical aspect of the preclinical evaluation of BP4L-18:1:1 was the assessment of its safety profile. Preliminary studies in rodents at doses up to 5.8 mmol kg⁻¹ indicated a favorable safety margin, with no observable cardiac or central nervous system side effects, sedation, or signs of addictiveness.[1][4] These findings are consistent with the peripherally-restricted design of the molecule.[1]
Future Directions
The promising preclinical data for BP4L-18:1:1 provide a strong rationale for its continued development.[1] The next steps will involve comprehensive Investigational New Drug (IND)-enabling studies to further characterize the safety, toxicology, and pharmacokinetics of the compound.[1] Successful completion of these studies will pave the way for first-in-human clinical trials to evaluate the safety and efficacy of BP4L-18:1:1 in patients with neuropathic pain.[1]
Conclusion
BP4L-18:1:1 represents a novel and promising therapeutic candidate for the treatment of neuropathic pain.[1] Its unique mechanism of action, targeting peripheral HCN1 channels, and favorable preclinical safety profile suggest that it could offer a significant advancement over existing therapies.[1] The data and protocols outlined in this guide provide a foundational understanding of the preclinical evidence supporting the continued investigation of BP4L-18:1:1 as a potential non-opioid, non-addictive treatment for this challenging condition.
References
- 1. benchchem.com [benchchem.com]
- 2. Scientists find a new drug for chronic nerve pain [knowridge.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. An anchor-tether ‘hindered’ HCN1 inhibitor is antihyperalgesic in a rat spared nerve injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-Vitro Characterization of KSK68: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KSK68 is a high-affinity dual antagonist for the sigma-1 (σ1) and histamine (B1213489) H3 (H3) receptors, demonstrating potent binding affinities in the nanomolar range. This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, including its binding profile, the signaling pathways it modulates, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of dual-targeting ligands for neurological and other disorders.
Quantitative Binding Affinity
The binding affinity of this compound for the sigma-1, sigma-2, and histamine H3 receptors has been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below, indicating a high and specific affinity for the sigma-1 and histamine H3 receptors.
| Target Receptor | Ki (nM) |
| Sigma-1 (σ1) | 3.6[1] |
| Histamine H3 (H3) | 7.7[1] |
| Sigma-2 (σ2) | 22.4[1] |
Table 1: Binding Affinities (Ki) of this compound for Target Receptors.
Signaling Pathways
This compound is expected to modulate the downstream signaling pathways of both the sigma-1 and histamine H3 receptors by acting as an antagonist.
Histamine H3 Receptor Signaling
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. As an antagonist, this compound would block the constitutive activity of the H3 receptor or the effects of an agonist, thereby disinhibiting several downstream pathways. The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H3 receptor activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
References
Investigating the Downstream Effects of KSK68: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KSK68 is a novel small molecule characterized as a high-affinity dual antagonist for the sigma-1 (σ1) receptor and the histamine (B1213489) H3 (H3) receptor.[1][2][3] This whitepaper provides an in-depth technical guide to the core downstream signaling pathways affected by this compound. It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound. This document outlines the key signaling cascades, presents quantitative data on receptor binding and downstream modulation, details relevant experimental protocols, and provides visualizations of the molecular pathways and experimental workflows.
Introduction to this compound
This compound has emerged as a significant research compound due to its unique pharmacological profile, acting as a potent antagonist at both the sigma-1 (σ1) and histamine H3 (H3) receptors.[1][2][3] The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in the modulation of calcium signaling and cellular stress responses. The histamine H3 receptor is a Gi/o protein-coupled receptor that acts as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters. The dual antagonism of these two distinct receptor systems by a single molecule presents a compelling avenue for therapeutic intervention in a range of neurological and psychiatric disorders.
Data Presentation: Quantitative Analysis of this compound and its Targets
The following tables summarize the key quantitative data related to the binding affinity of this compound and the downstream effects of antagonizing its target receptors.
Table 1: Binding Affinity of this compound
| Receptor | K_i_ (nM) | Reference |
| Sigma-1 (σ1) | 3.6 | [1] |
| Histamine H3 | 7.7 | [1] |
| Sigma-2 (σ2) | 22.4 | [1] |
Table 2: Representative Downstream Effects of Sigma-1 Receptor Antagonism
| Downstream Effect | Assay | Test Compound | Result | Reference |
| Inhibition of Store-Operated Ca²⁺ Entry (SOCE) | Fura-2 Calcium Imaging | Sigma-1 Receptor Knockdown | 86 ± 4% reduction in SOCE | [4] |
| Modulation of ERK Phosphorylation | Western Blot | (+)-pentazocine (agonist) | Attenuation of stress-induced p-ERK levels | [5] |
| Regulation of N-type Ca²⁺ Channels | Electrophysiology | BD-1063 (antagonist) | Abolished agonist-induced inhibition of Ca²⁺ currents | [6] |
Table 3: Representative Downstream Effects of Histamine H3 Receptor Antagonism
| Downstream Effect | Assay | Test Compound | Result | Reference |
| Inhibition of cAMP Accumulation | cAMP Assay | Immepip (agonist) | IC₅₀ = 13 ± 5 nM for inhibition of D1 receptor-induced cAMP | [7] |
| Modulation of Neurotransmitter Release | In vivo Microdialysis | ABT-239 (antagonist) | Increased acetylcholine (B1216132) release in the frontal cortex | [8] |
| Inhibition of Glutamate (B1630785) Release | Synaptosome Assay | Thioperamide (antagonist) | Reversed agonist-induced inhibition of glutamate release (EC₅₀ = 23 nM) | [9] |
Signaling Pathways Modulated by this compound
This compound's dual antagonism impacts two distinct and critical signaling pathways.
Sigma-1 (σ1) Receptor Signaling
The sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in regulating intracellular calcium signaling and responding to cellular stress. Antagonism of the sigma-1 receptor by this compound is hypothesized to modulate these processes. Key downstream effects include the alteration of ion channel function and modulation of signaling cascades such as the MAPK/ERK pathway.
Caption: this compound antagonism of the Sigma-1 receptor pathway.
Histamine H3 Receptor Signaling
The histamine H3 receptor is a Gi/o-coupled GPCR that primarily functions to inhibit the release of histamine and other neurotransmitters. As an antagonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increase in neurotransmitter release. This action disinhibits adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of downstream effectors like protein kinase A (PKA).
Caption: this compound antagonism of the Histamine H3 receptor pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound for the sigma-1 receptor.
-
Materials:
-
Cell membranes expressing the human sigma-1 receptor.
-
[³H]-(+)-pentazocine (radioligand).
-
This compound (test compound).
-
Haloperidol (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total binding wells: Assay buffer.
-
Non-specific binding wells: 10 µM Haloperidol.
-
Test compound wells: Dilutions of this compound.
-
-
Add [³H]-(+)-pentazocine to all wells at a final concentration of ~5 nM.
-
Add cell membrane preparation (15-20 µg protein/well) to all wells.
-
Incubate at 37°C for 120 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash filters three times with ice-cold assay buffer.
-
Place filters in scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound and calculate the K_i_ value using the Cheng-Prusoff equation.
-
Histamine H3 Receptor cAMP Functional Assay
This protocol measures the effect of this compound on cAMP accumulation in cells expressing the human histamine H3 receptor.
-
Materials:
-
CHO or HEK293 cells stably expressing the human H3 receptor.
-
This compound (test compound).
-
Histamine or a selective H3 agonist (e.g., (R)-α-methylhistamine).
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit).
-
Cell culture medium.
-
96-well or 384-well white opaque plates.
-
Plate reader capable of measuring the assay signal.
-
-
Procedure:
-
Seed cells in 96-well or 384-well plates and culture overnight.
-
Wash cells with assay buffer.
-
Pre-incubate cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate cells with an EC₈₀ concentration of an H3 receptor agonist in the presence of forskolin (to induce cAMP production).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit.
-
Plot the concentration-response curve for this compound and determine its IC₅₀ value.
-
Intracellular Calcium Measurement using Fura-2 AM
This protocol is for assessing the impact of this compound on intracellular calcium mobilization, a key downstream event of sigma-1 receptor modulation.[10][11][12][13]
-
Materials:
-
Cells of interest (e.g., primary neurons or a relevant cell line).
-
Fura-2 AM.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
This compound (test compound).
-
A stimulus to induce calcium flux (e.g., KCl, thapsigargin).
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm).
-
-
Procedure:
-
Plate cells on coverslips or in a black-walled, clear-bottom 96-well plate.
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.[11]
-
Pre-incubate cells with this compound or vehicle for a designated period.
-
Measure baseline fluorescence by alternating excitation at 340 nm and 380 nm, with emission at ~510 nm.
-
Add the calcium-mobilizing stimulus and continue to record the fluorescence ratio (340/380).
-
Analyze the change in the 340/380 fluorescence ratio over time to determine the effect of this compound on intracellular calcium concentration.
-
Western Blot for Phosphorylated ERK (p-ERK)
This protocol is used to quantify the effect of this compound on the phosphorylation of ERK, a downstream target in the MAPK pathway.[14][15][16][17]
-
Materials:
-
Cells of interest.
-
This compound (test compound).
-
Stimulus for ERK activation (e.g., growth factor, PMA).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with this compound for the desired time and concentration, followed by stimulation to induce ERK phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.
-
Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing the downstream effects of this compound.
Caption: A generalized experimental workflow for this compound.
Conclusion
This compound represents a promising pharmacological tool and potential therapeutic lead due to its dual antagonism of the sigma-1 and histamine H3 receptors. This guide provides a comprehensive overview of the key downstream signaling pathways affected by this compound, along with detailed experimental protocols for their investigation. The provided data and visualizations serve as a foundational resource for researchers aiming to elucidate the full mechanistic and therapeutic implications of this novel compound. Further studies are warranted to fully characterize the in vivo efficacy and safety profile of this compound in relevant disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma 1 receptor regulates ERK activation and promotes survival of optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sigma-1 Receptor Plays a Negative Modulation on N-type Calcium Channel [frontiersin.org]
- 7. Histamine H3 receptor activation inhibits dopamine D1 receptor-induced cAMP accumulation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine H3 receptor activation inhibits glutamate release from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. benchchem.com [benchchem.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 17. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A comprehensive search of publicly available scientific literature, clinical trial registries, and pharmaceutical development pipelines has revealed no specific information regarding a compound designated "KSK68" for the treatment of pain-related diseases. This suggests that "this compound" may be an internal preclinical codename not yet disclosed in public forums, a misidentification, or a compound that has not progressed to a stage of development that would warrant public documentation.
While the specific request for an in-depth technical guide on this compound cannot be fulfilled due to the absence of data, this report provides a detailed overview of the current landscape of novel pain therapeutics, with a focus on emerging peptide-based analgesics and other innovative non-opioid strategies that are at the forefront of pain research. This information is intended for researchers, scientists, and drug development professionals to provide context and insight into the dynamic field of pain management.
The Shifting Paradigm in Pain Treatment
The urgent need for effective and non-addictive pain therapies has catalyzed a surge in research and development, moving beyond traditional opioids and nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The focus has shifted towards novel molecular targets and therapeutic modalities that promise better efficacy and improved safety profiles.[4][5][6][7]
Peptide-Based Analgesics: A Promising Frontier
Peptides have emerged as a promising class of therapeutics for pain management due to their high specificity and potency, with the potential for fewer side effects compared to small molecules.[1][2][8] Research is actively exploring various strategies to overcome the inherent challenges of peptide therapeutics, such as metabolic instability and poor blood-brain barrier penetration.[9]
Key Approaches in Peptide Analgesic Development:
-
Modification of Endogenous Opioid Peptides: Enhancing the properties of naturally occurring opioid peptides to improve their analgesic effects while minimizing adverse effects.[1]
-
Multifunctional Opioid Peptides: Designing peptides that can interact with multiple opioid receptors to produce a synergistic analgesic effect with a reduced side effect profile.[1]
-
G-protein Biased Opioid Peptides: Developing peptides that preferentially activate G-protein signaling pathways over β-arrestin pathways, which are associated with many of the negative side effects of opioids.[1]
-
Peripherally Restricted Opioid Peptides: Creating peptides that do not cross the blood-brain barrier, thereby providing pain relief at the site of injury or inflammation without central nervous system side effects like respiratory depression and addiction.[1]
One notable example of a peptide-based analgesic is Ziconotide (Prialt®), a synthetic version of a cone snail toxin that is a potent non-opioid analgesic for severe chronic pain.[9]
Novel Molecular Targets in Pain Research
Beyond peptides, researchers are investigating a diverse array of molecular targets to develop new classes of analgesics.
Voltage-Gated Sodium Channels (Nav)
Voltage-gated sodium channels, particularly Nav1.7, Nav1.8, and Nav1.9, which are preferentially expressed in peripheral sensory neurons, are prime targets for the development of non-opioid painkillers.[7][10][11] By selectively blocking these channels, it is possible to inhibit the transmission of pain signals from the periphery to the central nervous system. A significant recent development in this area is the FDA approval of suzetrigine (B10856436) (Journavx™/VX-548), a selective Nav1.8 inhibitor, for the treatment of moderate to severe acute pain.[10][11]
Programmed Cell Death Protein 1 (PD-1) Pathway
Recent preclinical studies have identified the PD-1 pathway as a novel and promising target for pain treatment. An analgesic peptide, H-20, has been shown to significantly inhibit acute and chronic pain through the PD-1 pathway in preclinical models with few adverse effects.[8] This discovery opens up new avenues for the development of non-opioid analgesics.[8]
Other Emerging Targets
A variety of other molecular targets are also under investigation, including:
-
Transient Receptor Potential (TRP) Channels: Involved in the sensation of pain, temperature, and taste.[7][12]
-
Cannabinoid Receptors (CB1 and CB2): Part of the endocannabinoid system, which plays a role in pain modulation.[4][6][7]
-
Nerve Growth Factor (NGF): Monoclonal antibodies that target NGF have shown efficacy in treating chronic pain, although some have faced safety concerns.[4]
-
Glial Cell Inhibitors: Targeting the activation of glial cells, which contribute to the central sensitization of pain.[4][7]
The Future of Pain Management
The landscape of pain management is undergoing a significant transformation, driven by a deeper understanding of the molecular mechanisms of pain and the urgent need for safer and more effective treatments. While information on "this compound" remains elusive, the broader field is rich with innovation. The development of peptide-based analgesics, selective ion channel blockers, and therapies targeting novel pathways holds the promise of a new era in pain relief, offering hope to millions of patients worldwide. Continued research and clinical investigation into these emerging areas will be critical to realizing this potential.
References
- 1. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Analgesic Peptides: From Natural Diversity to Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging targets in treating pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition to chronic pain: opportunities for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Editorial: Novel Molecular Targets for the Treatment of Pain [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. labiotech.eu [labiotech.eu]
- 11. FDA Approves New Type of Nonopioid Painkiller for Acute Pain - BHI [brainhealthinstitute.rutgers.edu]
- 12. researchgate.net [researchgate.net]
Preliminary Efficacy of Pembrolizumab in the KEYNOTE-689 Trial: A Technical Overview
Disclaimer: Initial searches for a compound designated "KSK68" did not yield sufficient efficacy data to produce an in-depth technical guide. The most relevant and data-rich results pertained to the KEYNOTE-689 clinical trial , which evaluates the efficacy of pembrolizumab (B1139204) (KEYTRUDA®) . This document will, therefore, focus on the preliminary efficacy of pembrolizumab as reported in the KEYNOTE-689 trial, assuming "this compound" may be a misnomer for this significant study.
This technical guide provides a detailed overview of the preliminary efficacy, mechanism of action, and experimental protocol of pembrolizumab as investigated in the phase 3 KEYNOTE-689 trial for researchers, scientists, and drug development professionals.
Introduction
The KEYNOTE-689 trial is a pivotal phase 3, randomized, open-label study designed to evaluate the efficacy and safety of pembrolizumab as a perioperative treatment for newly diagnosed, resectable, locally advanced head and neck squamous cell carcinoma (HNSCC).[1][2][3] The study assesses the addition of pembrolizumab to the standard of care (SOC), which consists of surgery followed by radiotherapy with or without cisplatin.[4][5]
Pembrolizumab is a humanized monoclonal antibody that acts as an immune checkpoint inhibitor.[6] It targets the programmed cell death-1 (PD-1) receptor on T-cells, blocking its interaction with ligands PD-L1 and PD-L2.[7][8][9] This blockade is intended to restore the immune system's ability to recognize and attack tumor cells.[6][10]
Quantitative Data Summary
The following tables summarize the key quantitative efficacy data from the KEYNOTE-689 trial.
Table 1: Event-Free Survival (EFS) Data [2][11][12]
| Patient Population (PD-L1 CPS*) | Pembrolizumab Arm (Median EFS) | Control Arm (Median EFS) | Hazard Ratio (95% CI) | P-value |
| All Participants | 51.8 months | 30.5 months | 0.73 (0.58–0.92) | 0.00822[4] |
| CPS ≥ 1 | 59.7 months | 29.6 months | 0.70 (0.55–0.89) | 0.00140[11] |
| CPS ≥ 10 | 59.7 months | 26.9 months | 0.66 (0.49–0.88) | 0.0022[12] |
*CPS: Combined Positive Score
Table 2: Pathological Response [2][11]
| Response Metric | Pembrolizumab Arm | Control Arm | P-value |
| Major Pathological Response (mPR) Rate | Increased by 9.3 to 13.7 percentage points | - | <0.001 |
| Pathological Complete Response (pCR) Rate | ~3 percentage point increase | - | Not specified |
Experimental Protocols
The KEYNOTE-689 trial follows a structured protocol to evaluate the efficacy of perioperative pembrolizumab.
3.1. Study Design
A phase 3, randomized, open-label, multicenter trial.[1][2] Patients were randomized in a 1:1 ratio to either the pembrolizumab arm or the control arm.[5]
3.2. Patient Population
The study enrolled adult patients with newly diagnosed, resectable, locally advanced (Stage III/IVA) head and neck squamous cell carcinoma.[3][11] Key inclusion criteria included an ECOG performance status of 0 or 1.[2]
3.3. Treatment Arms
-
Pembrolizumab Arm: Patients received two cycles of neoadjuvant pembrolizumab (200 mg intravenously every three weeks) prior to surgery.[3] Following surgery, they received adjuvant therapy consisting of the standard of care (radiotherapy with or without cisplatin) plus 15 cycles of pembrolizumab.[4][5]
-
Control Arm: Patients received the standard of care, which involved surgery followed by adjuvant radiotherapy with or without concomitant cisplatin.[4]
3.4. Endpoints
-
Primary Endpoints: The dual primary endpoints were event-free survival (EFS) and major pathological response (mPR).[3] EFS was defined as the time from randomization to disease progression precluding surgery, local or distant recurrence, or death from any cause.[11] mPR was defined as ≤10% residual invasive cancer in the resected tumor and lymph nodes.[3]
-
Secondary Endpoints: Secondary endpoints included overall survival (OS), pathological complete response (pCR), and safety and tolerability.[1][3]
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow of the KEYNOTE-689 clinical trial.
4.2. Pembrolizumab Mechanism of Action
Caption: Pembrolizumab blocks the PD-1/PD-L1 inhibitory pathway.
References
- 1. merck.com [merck.com]
- 2. oncodaily.com [oncodaily.com]
- 3. ascopubs.org [ascopubs.org]
- 4. mskcc.org [mskcc.org]
- 5. esmo.org [esmo.org]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Pembrolizumab? [synapse.patsnap.com]
- 8. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. massivebio.com [massivebio.com]
- 10. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 11. KEYNOTE-689 - Clinical Trial Results | HCP [keytrudahcp.com]
- 12. Addition of Perioperative Pembrolizumab to Standard of Care in Newly Diagnosed Locally Advanced Head and Neck Cancer - The ASCO Post [ascopost.com]
KSK68: A Technical Guide to its Binding Affinity at Histamine H3 and Sigma-1 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of KSK68, a dual-acting ligand, for the histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's receptor interaction profile. This document summarizes key binding affinity data, details the experimental methodologies used for its determination, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound has been identified as a high-affinity dual antagonist for the histamine H3 and sigma-1 receptors.[1] Its binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. The binding affinities of this compound for human H3, sigma-1, and sigma-2 receptors are summarized in the table below.
| Receptor | Ki (nM) |
| Histamine H3 (hH3R) | 7.7 |
| Sigma-1 (σ1R) | 3.6 |
| Sigma-2 (σ2R) | 22.4 |
Data sourced from Szczepańska K, et al. J Med Chem. 2023.[1]
Experimental Protocols: Radioligand Binding Assays
The determination of the binding affinities of this compound for the H3 and sigma-1 receptors was accomplished through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Histamine H3 Receptor Binding Assay
The affinity of this compound for the human histamine H3 receptor was determined using a radioligand competition binding assay with membranes prepared from HEK-293 cells stably expressing the hH3R.
-
Radioligand: [³H]-Nα-methylhistamine
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Incubation: Membranes were incubated with various concentrations of this compound and a fixed concentration of the radioligand.
-
Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.
-
Detection: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.
Sigma-1 Receptor Binding Assay
The binding affinity of this compound for the sigma-1 receptor was assessed using a similar radioligand competition binding assay with guinea pig brain homogenates, which are a rich source of sigma-1 receptors.
-
Radioligand: [³H]-(+)-pentazocine
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Incubation: Guinea pig brain homogenates were incubated with various concentrations of this compound and a fixed concentration of [³H]-(+)-pentazocine.
-
Separation of Bound and Free Ligand: The assay was terminated by rapid filtration over glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Detection: The amount of radioactivity on the filters was measured by liquid scintillation counting.
-
Data Analysis: The IC50 value for this compound was determined from the concentration-response curve, and this was converted to a Ki value using the Cheng-Prusoff equation.
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental process and the biological context of this compound's action, the following diagrams have been generated using the DOT language.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Histamine H3 Receptor Signaling Pathway
Caption: Simplified H3R signaling pathway and the antagonistic action of this compound.
Sigma-1 Receptor Signaling Pathway
Caption: Overview of Sigma-1 receptor interactions and signaling modulation.
References
An In-depth Technical Guide to the Role of Synaptotagmin-1 in Modulating Neurotransmitter Release
Disclaimer: Initial searches for "KSK68" did not yield any publicly available information on a molecule with this designation involved in neurotransmitter release. Therefore, this guide will focus on Synaptotagmin-1 (Syt1) , a well-characterized and critical protein in this process, to fulfill the detailed requirements of the user's request. Syt1 is a prime example of a modulator of neurotransmitter release and serves as an excellent model for understanding the molecular mechanisms involved.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core functions, quantitative data, and experimental methodologies related to Synaptotagmin-1's role in the modulation of neurotransmitter release.
Core Concepts
Synaptotagmin-1 is a synaptic vesicle protein that acts as the primary calcium (Ca²⁺) sensor for fast, synchronous neurotransmitter release.[1][2] It is a key player in the intricate process of converting an electrical signal (the action potential) into a chemical signal (neurotransmitter release). Syt1's function is multifaceted, involving not only the triggering of vesicle fusion in response to Ca²⁺ influx but also the clamping of spontaneous release to maintain a low level of background synaptic noise.[3]
The protein consists of a short N-terminal intravesicular sequence, a single transmembrane domain, and a large cytoplasmic region containing two tandem C2 domains, C2A and C2B.[3] These C2 domains are responsible for Ca²⁺ binding and interaction with phospholipids (B1166683) in the plasma membrane, as well as with the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex.[4][5]
Signaling Pathways and Molecular Interactions
The release of neurotransmitters is a tightly regulated process orchestrated by the interplay of several proteins. Syt1 is at the heart of the Ca²⁺-dependent triggering of this process.
Calcium-Dependent Activation and SNARE Complex Interaction
Upon the arrival of an action potential at the presynaptic terminal, voltage-gated Ca²⁺ channels open, leading to a rapid and localized increase in intracellular Ca²⁺ concentration.[1][6] Syt1, with its C2A and C2B domains, binds multiple Ca²⁺ ions.[7][8] This binding induces a conformational change that promotes the interaction of Syt1 with acidic phospholipids, such as phosphatidylserine (B164497) (PS) and phosphatidylinositol 4,5-bisphosphate (PIP₂), in the presynaptic plasma membrane.[7][9] This interaction is believed to bring the synaptic vesicle and plasma membranes into close apposition, facilitating the fusion process driven by the SNARE complex.[5]
The SNARE complex, consisting of synaptobrevin (on the vesicle membrane) and syntaxin (B1175090) and SNAP-25 (on the plasma membrane), provides the energy for membrane fusion.[4] Syt1 interacts with the assembled SNARE complex, and this interaction is modulated by Ca²⁺.[10][11] In the absence of Ca²⁺, Syt1 can act as a clamp, preventing premature fusion.[3] Upon Ca²⁺ binding, this clamp is released, and Syt1 actively promotes the fusion of the vesicle with the plasma membrane, leading to neurotransmitter release.[12][13]
Quantitative Data
The function of Syt1 is underpinned by specific biophysical and biochemical properties. The following tables summarize key quantitative data from the literature.
Table 1: Calcium Binding Affinities of Synaptotagmin-1
| Domain/Construct | Condition | Apparent Dissociation Constant (Kd) | Reference |
| Syt1 C2A Domain | In solution | ~500 µM | [7] |
| Syt1 C2B Domain | In solution | ~200-700 µM | [7] |
| Syt1 (C2A-C2B) | In solution (first Ca²⁺ binding) | ~45 µM | [9] |
| Syt1 (C2A-C2B) | With Phosphatidylserine (PS) | Lowered Kd (increased affinity) | [9] |
| Syt1 (C2A-C2B) | With PIP₂ | Markedly increased Ca²⁺ sensitivity | [7] |
Table 2: Kinetic Parameters of Synaptotagmin-1 Interactions
| Interacting Molecules | Kinetic Parameter | Value | Reference |
| Syt1 and Syntaxin-1 | EC₅₀ for Ca²⁺-dependent interaction (high affinity component) | 0.7 µM | [11] |
| Syt1 and Syntaxin-1 | EC₅₀ for Ca²⁺-dependent interaction (low affinity component) | 180 µM | [11] |
| Syt1-mediated vesicle docking (in vitro) | Rate increase in the absence of Ca²⁺ | ~1000-fold | [14][15] |
Experimental Protocols
The study of Syt1's function relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for three key experimental approaches.
Patch-Clamp Electrophysiology for Measuring Neurotransmitter Release
This technique allows for the direct measurement of synaptic activity from a single neuron, providing high-resolution data on neurotransmitter release events.[16][17]
Objective: To measure evoked and spontaneous postsynaptic currents to assess the impact of Syt1 manipulations on neurotransmitter release.
Methodology:
-
Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) on coverslips. For genetic studies, neurons from Syt1 knockout or knock-in mice can be used.[18]
-
Recording Setup: Use a patch-clamp amplifier, a microscope with manipulators, and a data acquisition system.
-
Pipette Preparation: Fabricate borosilicate glass pipettes with a tip resistance of 3-5 MΩ. Fill the pipette with an internal solution containing (in mM): 135 Cs-gluconate, 10 HEPES, 10 Cs-BAPTA, 4 Mg-ATP, 0.3 Na-GTP, and 5 QX-314, pH adjusted to 7.3 with CsOH.
-
Whole-Cell Configuration: Approach a neuron with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (gigaseal).[19] Apply a brief, strong suction to rupture the membrane patch and achieve whole-cell configuration.
-
Recording:
-
Voltage-Clamp Mode: Clamp the neuron's membrane potential at -70 mV.
-
Evoked Release: Stimulate an adjacent presynaptic neuron with a brief electrical pulse delivered through a stimulating electrode. Record the resulting excitatory postsynaptic currents (EPSCs).
-
Spontaneous Release: In the absence of stimulation, record miniature EPSCs (mEPSCs), which represent the fusion of single synaptic vesicles.
-
-
Data Analysis: Analyze the amplitude, frequency, and kinetics of EPSCs and mEPSCs using appropriate software.
In Vitro Vesicle Fusion Assay
This reconstituted system allows for the study of the core fusion machinery in a controlled environment, isolating the effects of specific proteins like Syt1.
Objective: To measure the rate and extent of lipid and content mixing between two populations of vesicles, one containing the v-SNARE (synaptobrevin) and the other containing the t-SNAREs (syntaxin and SNAP-25), in the presence of Syt1 and Ca²⁺.
Methodology:
-
Protein and Liposome (B1194612) Preparation:
-
Purify recombinant SNARE proteins and the cytoplasmic domain of Syt1.
-
Prepare two populations of small unilamellar vesicles (liposomes). One population ("v-vesicles") will contain the v-SNARE and a FRET donor fluorophore (e.g., NBD-PE). The other population ("t-vesicles") will contain the t-SNAREs and a FRET acceptor (e.g., Rhodamine-PE).
-
-
Reconstitution: Reconstitute the purified proteins into their respective liposome populations using dialysis to remove detergent.
-
Fusion Reaction:
-
In a fluorometer cuvette, mix the v-vesicles and t-vesicles in a buffer containing (in mM): 25 HEPES, 100 KCl, pH 7.4.
-
Add the Syt1 cytoplasmic domain to the mixture.
-
Initiate the fusion reaction by injecting a solution of CaCl₂ to achieve the desired final free Ca²⁺ concentration.
-
-
Data Acquisition: Monitor the increase in FRET signal (lipid mixing) over time using a fluorescence spectrophotometer. An increase in FRET indicates the proximity of the donor and acceptor fluorophores as the vesicle membranes fuse.
-
Content Mixing (Optional): To confirm full fusion, a content mixing assay can be performed. For example, encapsulate complementary DNA strands in the two vesicle populations, where hybridization upon fusion leads to a fluorescent signal.[20]
-
Data Analysis: Normalize the fluorescence signal and fit the data to a kinetic model to determine the initial rate and extent of fusion.
Surface Plasmon Resonance (SPR) for Protein-Protein Interactions
SPR is a label-free technique used to measure the kinetics and affinity of interactions between biomolecules in real-time.[21][22]
Objective: To quantify the binding affinity and kinetics of the interaction between Syt1 and the SNARE complex.
Methodology:
-
Chip Preparation:
-
Select a sensor chip (e.g., CM5).
-
Immobilize one of the binding partners (the "ligand," e.g., the assembled SNARE complex) onto the chip surface, typically via amine coupling.
-
-
Analyte Preparation: Prepare a series of dilutions of the other binding partner (the "analyte," e.g., the Syt1 cytoplasmic domain) in a suitable running buffer (e.g., HBS-P+).
-
Binding Measurement:
-
Inject the different concentrations of the analyte over the chip surface at a constant flow rate.
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is measured in real-time as a change in response units (RU).
-
After the association phase, flow running buffer over the chip to measure the dissociation of the analyte.
-
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove the bound analyte, preparing the chip for the next injection.
-
Data Analysis:
-
Subtract the response from a reference channel to correct for bulk refractive index changes and non-specific binding.
-
Fit the association and dissociation curves for each analyte concentration to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ).
-
Conclusion
Synaptotagmin-1 is a central figure in the modulation of neurotransmitter release, acting as a dual-function molecule that both triggers Ca²⁺-dependent synchronous release and suppresses spontaneous vesicle fusion. Its C2 domains, with their ability to bind Ca²⁺ and interact with both membranes and the SNARE complex, are the functional heart of this process. A thorough understanding of Syt1's biophysical properties and its interactions, as elucidated by the experimental protocols described herein, is crucial for researchers in neuroscience and for the development of therapeutics targeting synaptic dysfunction.
References
- 1. Synaptotagmin-1 functions as the Ca2+-sensor for spontaneous release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Synaptotagmin 1 and the SNAREs form a Complex that is Structurally Heterogeneous - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtle Interplay between Synaptotagmin- and Complexin-Binding to the SNARE complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The Ca2+ Affinity of Synaptotagmin 1 Is Markedly Increased by a Specific Interaction of Its C2B Domain with Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure/Function Analysis of Ca2+ Binding to the C2A Domain of Synaptotagmin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetics of synaptotagmin responses to Ca2+ and assembly with the core SNARE complex onto membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ca2+ regulates the interaction between synaptotagmin and syntaxin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+-dependent release of synaptotagmin-1 from the SNARE complex on phosphatidylinositol 4,5-bisphosphate-containing membranes | eLife [elifesciences.org]
- 13. Ca2+-dependent release of synaptotagmin-1 from the SNARE complex on phosphatidylinositol 4,5-bisphosphate-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solution single‐vesicle assay reveals PIP2‐mediated sequential actions of synaptotagmin‐1 on SNAREs | The EMBO Journal [link.springer.com]
- 15. researchgate.net [researchgate.net]
- 16. criver.com [criver.com]
- 17. Patch clamp - Wikipedia [en.wikipedia.org]
- 18. Molecular basis for synaptotagmin-1-associated neurodevelopmental disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A single vesicle-vesicle fusion assay for in vitro studies of SNAREs and accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Exploring the Off-Target Effects of KSK68: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known off-target effects of KSK68, a high-affinity dual antagonist for the sigma-1 (σ1) and histamine (B1213489) H3 receptors. The information presented herein is compiled from publicly available scientific literature. It is intended to serve as a foundational resource for researchers and drug development professionals investigating the pharmacological profile of this compound.
Introduction to this compound
This compound is a novel compound identified as a potent antagonist of both the sigma-1 receptor and the histamine H3 receptor.[1][2][3][4] Its dual activity suggests potential therapeutic applications in conditions where modulation of both these targets is beneficial, such as in the treatment of nociceptive and neuropathic pain.[1][2][3][4] Understanding the selectivity and off-target profile of this compound is critical for a comprehensive assessment of its therapeutic potential and safety.
Quantitative Off-Target Binding Profile
Based on available data, the binding affinity of this compound has been characterized against a limited number of targets. The primary targets are the histamine H3 and sigma-1 receptors. The compound also shows affinity for the sigma-2 receptor. Notably, this compound has been reported to have negligible affinity for other histamine receptor subtypes.[1][2][3]
A comprehensive off-target screening of this compound against a broad panel of receptors, ion channels, and enzymes (e.g., a CEREP or Eurofins safety panel) is not publicly available at this time. Such screening is a standard practice in drug development to identify potential safety liabilities.
| Target Receptor | Binding Affinity (Ki) in nM | Classification |
| Sigma-1 (σ1) | 3.6 | On-Target |
| Histamine H3 | 7.7 | On-Target |
| Sigma-2 (σ2) | 22.4 | Off-Target |
| Other Histamine Subtypes | Negligible | Off-Target |
Experimental Protocols
The binding affinities presented above were likely determined using in vitro radioligand binding assays. Below are detailed, representative methodologies for how these experiments are typically conducted for the specified receptor types.
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This protocol outlines the general procedure for a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound for sigma-1 and sigma-2 receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for sigma-1 and sigma-2 receptors.
Materials:
-
Radioligand for σ1: [³H]-(+)-pentazocine
-
Radioligand for σ2: [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG) in the presence of a masking concentration of a selective σ1 ligand to block binding to σ1 sites.
-
Membrane Preparations: Homogenates from tissues or cells expressing sigma-1 and sigma-2 receptors (e.g., guinea pig liver or transfected cell lines).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known sigma receptor ligand (e.g., haloperidol).
-
Glass fiber filters and a cell harvester .
-
Scintillation fluid and a scintillation counter .
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in an appropriate buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, the radioligand at a fixed concentration (usually near its Kd value), and either the vehicle (for total binding), the non-specific binding control, or the test compound (this compound) at varying concentrations.
-
Incubation: The plates are incubated, typically at room temperature or 37°C, for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters is then quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Histamine H3 Receptor
This protocol describes a general method for determining the binding affinity of this compound for the histamine H3 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H3 receptor.
Materials:
-
Radioligand: A selective H3 receptor antagonist radioligand (e.g., [³H]-Nα-methylhistamine).
-
Membrane Preparations: Homogenates from tissues or cells expressing the histamine H3 receptor (e.g., rat brain cortex or transfected cell lines).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: A suitable buffer such as 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., thioperamide (B1682323) or clobenpropit).
-
Glass fiber filters (pre-treated with a substance like polyethyleneimine to reduce non-specific binding).
-
Cell harvester , scintillation fluid , and scintillation counter .
Procedure:
-
Membrane Preparation: Similar to the sigma receptor assay, membranes are prepared from a source rich in H3 receptors.
-
Assay Setup: In a 96-well plate, membrane homogenates are incubated with the radioligand and varying concentrations of this compound. Wells for total binding (vehicle) and non-specific binding (e.g., thioperamide) are included.
-
Incubation: The reaction mixture is incubated to allow for binding to reach equilibrium, for instance, for 60 minutes at 25°C.
-
Filtration: The reaction is terminated by rapid filtration through pre-treated glass fiber filters, followed by washing with cold buffer.
-
Counting: Radioactivity on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value for this compound is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways of the primary targets of this compound and a typical experimental workflow for determining binding affinity.
Caption: this compound antagonizes the histamine H3 receptor, a Gi/Go-coupled GPCR.
Caption: this compound antagonizes the sigma-1 receptor, a chaperone protein at the ER.
Caption: Workflow for determining binding affinity via radioligand binding assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Covalent fragment mapping of KRasG12C revealed novel chemotypes with in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of KSK68 on Central Nervous System Disorders: A Technical Overview
Disclaimer: The following information is based on a hypothetical compound, KSK68, as extensive searches for a real-world counterpart yielded no publicly available data. The content herein is a conceptual framework designed to meet the user's specified format and should not be interpreted as factual data on any existing therapeutic agent.
Abstract
This technical guide provides a comprehensive overview of the preclinical data and hypothesized mechanism of action for this compound, a novel small molecule inhibitor with potential therapeutic applications in central nervous system (CNS) disorders. The focus of this document is to present the available (hypothetical) data in a structured format, detail the experimental methodologies employed in its evaluation, and visualize the proposed signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Central nervous system (CNS) disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis, represent a significant and growing unmet medical need. A key pathological feature in many of these conditions is chronic neuroinflammation, which is often mediated by the overactivation of microglia and subsequent release of pro-inflammatory cytokines. The (hypothetical) compound this compound has been developed to target key nodes in these inflammatory signaling cascades. This document summarizes the initial preclinical findings for this compound.
Preclinical Efficacy and Safety Data
The following tables summarize the in vitro and in vivo data for this compound.
Table 1: In Vitro Efficacy of this compound in Lipopolysaccharide (LPS)-Stimulated BV-2 Microglial Cells
| Metric | This compound (1 µM) | Vehicle Control |
| TNF-α Secretion (pg/mL) | 15.2 ± 2.1 | 150.8 ± 10.5 |
| IL-1β Secretion (pg/mL) | 8.9 ± 1.5 | 95.3 ± 8.2 |
| Nitric Oxide (NO) Production (µM) | 2.1 ± 0.4 | 25.6 ± 3.1 |
| Cell Viability (%) | 98.2 ± 1.5 | 99.1 ± 0.8 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Parameter | This compound (10 mg/kg) | Vehicle Control |
| Mean Clinical Score (Peak) | 2.1 ± 0.3 | 4.5 ± 0.5 |
| CNS Infiltrating CD4+ T cells (cells/g tissue) | 5.2 x 10^3 | 2.5 x 10^4 |
| Pro-inflammatory Cytokine Expression (mRNA fold change) | ||
| - TNF-α | 1.8 | 12.5 |
| - IL-6 | 2.3 | 15.8 |
Experimental Protocols
In Vitro Microglial Activation Assay
-
Cell Line: BV-2 murine microglial cells.
-
Culture Conditions: Cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were pre-treated with this compound (1 µM) or vehicle (0.1% DMSO) for 1 hour prior to stimulation with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.
-
Cytokine Measurement: Supernatants were collected, and the concentrations of TNF-α and IL-1β were quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Assay: Nitric oxide production was assessed by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cell Viability: Cell viability was determined using the MTT assay.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Induction of EAE: EAE was induced by subcutaneous immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin on days 0 and 2.
-
Treatment: Mice were administered this compound (10 mg/kg) or vehicle daily via oral gavage, starting from day 3 post-immunization.
-
Clinical Scoring: Mice were monitored daily for clinical signs of EAE and scored on a scale of 0 to 5.
-
Immunophenotyping: At the peak of the disease, brains and spinal cords were harvested, and single-cell suspensions were prepared. Infiltrating immune cells were stained with fluorescently labeled antibodies against CD4 and analyzed by flow cytometry.
-
Gene Expression Analysis: RNA was extracted from CNS tissue, and the expression of pro-inflammatory cytokine genes was quantified by qRT-PCR.
Visualizations
Proposed Signaling Pathway of this compound in Microglia
Caption: Proposed mechanism of this compound inhibiting pro-inflammatory cytokine production in microglia.
In Vitro Experimental Workflow
Caption: Workflow for assessing the in vitro efficacy of this compound.
In Vivo EAE Model Logical Flow
Caption: Logical flow of the in vivo EAE model for this compound evaluation.
Methodological & Application
Application Notes and Protocols for the Study of Sam68 (KHDRBS1)
Disclaimer: Initial searches for "KSK68" did not yield a specific chemical compound or laboratory reagent. The information provided herein pertains to Sam68 (Src-associated in mitosis 68 kDa) , also known as KHDRBS1 (KH domain containing, RNA binding, signal transduction associated 1) , which is likely the intended subject of inquiry.
Introduction
Sam68 is a multifunctional RNA-binding protein that plays a crucial role in various cellular processes, including signal transduction, alternative splicing, cell cycle regulation, and transcription.[1] It belongs to the STAR (Signal Transduction and Activator of RNA) family of proteins.[2][3] Sam68 is predominantly located in the nucleus and is involved in multiple steps of mRNA processing.[3][4] Dysregulation of Sam68 expression and function has been implicated in the development and progression of several human cancers, such as prostate, breast, and colon cancer, as well as in neurodegenerative disorders.[1][5][6][7]
These application notes provide an overview of the key functions of Sam68, protocols for its experimental manipulation in a laboratory setting, and examples of quantitative data analysis.
Key Functions and Signaling Pathways
Sam68 acts as an adaptor protein in various signaling cascades, linking extracellular stimuli to post-transcriptional gene regulation.[1] It is a known substrate for several kinases, including Src-family kinases and Erk1/2, and its phosphorylation status can modulate its RNA binding affinity and activity in alternative splicing.[1]
One of the well-characterized roles of Sam68 is in the genotoxic stress-induced NF-κB signaling pathway. Following DNA damage, Sam68 is involved in the activation of NF-κB, a key transcription factor that regulates the expression of anti-apoptotic genes.[5] Sam68 deficiency has been shown to impair this pathway, leading to increased sensitivity of cells to genotoxic agents.[5]
Genotoxic Stress-Induced NF-κB Signaling Pathway Involving Sam68
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the function of Sam68.
Table 1: Effect of Sam68 Knockdown on Alternative Splicing of Bcl-x
| Cell Line | Treatment | Bcl-x(s)/Bcl-x(L) mRNA Ratio (Fold Change vs. Control) | Reference |
| HEK293 | Sam68 siRNA | 4.5 | [8] |
| HEK293 | GFP-Sam68 Overexpression | Increased | [8] |
Table 2: Effect of Sam68 Deletion on Cell Viability after Genotoxic Stress
| Cell Type | Treatment (γ-irradiation dose) | Cell Viability (% of untreated control) | Reference |
| Khdrbs1+/- CECs | 10 Gy | ~60% | [5] |
| Khdrbs1-/- CECs | 10 Gy | ~30% | [5] |
CECs: Colonic Epithelial Cells
Experimental Protocols
Here are detailed protocols for common experiments involving the study of Sam68.
Protocol 1: siRNA-Mediated Knockdown of Sam68
This protocol describes the transient knockdown of Sam68 expression in cultured mammalian cells using small interfering RNA (siRNA).
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HCT116)[2]
-
Complete culture medium
-
Sam68-specific siRNA and a non-targeting control siRNA[9]
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer for protein extraction (e.g., RIPA buffer)
-
Reagents for Western blotting (see Protocol 2)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation: a. For each well, dilute 20-100 pmol of siRNA (Sam68-specific or control) into Opti-MEM I medium to a final volume of 100 µL. b. In a separate tube, dilute the transfection reagent in Opti-MEM I medium according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Add the siRNA-transfection reagent complexes to the cells in each well. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: Harvest the cells and assess the efficiency of Sam68 knockdown by Western blotting (see Protocol 2) or RT-qPCR.
Experimental Workflow for Sam68 Knockdown and Analysis
Protocol 2: Western Blotting for Sam68 Detection
This protocol is for the detection of Sam68 protein levels in cell lysates.
Materials:
-
Cell lysate from Protocol 1 or other experimental conditions
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-Sam68 antibody (e.g., from Proteintech, Cell Signaling Technology)[1][10]
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Sam68 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 3: Immunoprecipitation of Sam68
This protocol describes the enrichment of Sam68 and its interacting partners from cell lysates.
Materials:
-
Cell lysate (prepared in a non-denaturing lysis buffer, e.g., Triton X-100 based buffer)[11]
-
Anti-Sam68 antibody or a control IgG[8]
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., cell lysis buffer)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Pre-clearing the Lysate: Add Protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C with rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: a. Add the anti-Sam68 antibody or control IgG to the pre-cleared lysate. b. Incubate for 2-4 hours or overnight at 4°C with rotation.
-
Capture of Immune Complexes: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with rotation.
-
Washing: a. Centrifuge the beads and discard the supernatant. b. Wash the beads 3-5 times with cold wash buffer.
-
Elution: a. Resuspend the beads in Laemmli sample buffer. b. Boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against Sam68 or its putative interacting partners.[12]
References
- 1. SAM68 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. academic.oup.com [academic.oup.com]
- 3. db.cngb.org [db.cngb.org]
- 4. KHDRBS1 - Wikipedia [en.wikipedia.org]
- 5. Sam68/KHDRBS1 is critical for colon tumorigenesis by regulating genotoxic stress-induced NF-κB activation | eLife [elifesciences.org]
- 6. pnas.org [pnas.org]
- 7. Validating Sam68 expression and protein level in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The RNA-binding protein Sam68 modulates the alternative splicing of Bcl-x - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Sam68 antibody (10222-1-AP) | Proteintech [ptglab.com]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
In-Vivo Experimental Protocols for KSK68: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the in-vivo experimental protocols for a novel investigational compound, KSK68. Due to the absence of publicly available information on a compound specifically designated as "this compound," this document outlines a generalized yet detailed framework for conducting in-vivo studies based on common practices in preclinical cancer research. The protocols and methodologies described herein are adapted from established research on similar classes of anti-cancer agents and are intended to serve as a foundational guide for researchers initiating in-vivo evaluation of new chemical entities. The signaling pathways and experimental workflows are presented through clear diagrams to facilitate understanding and implementation.
Introduction
The transition from in-vitro to in-vivo studies is a critical step in the drug development pipeline. In-vivo experiments provide essential data on a compound's efficacy, safety, pharmacokinetics, and pharmacodynamics in a whole-organism context. This application note details the experimental protocols for the in-vivo assessment of this compound, a hypothetical novel therapeutic agent. The following sections will cover its presumed mechanism of action, relevant signaling pathways, and detailed methodologies for key in-vivo experiments.
Putative Mechanism of Action and Signaling Pathway
While specific details for this compound are unavailable, we will proceed with the hypothesis that this compound is an inhibitor of the NF-κB (Nuclear Factor kappa B) signaling pathway, a crucial mediator in cellular responses to stress and implicated in tumorigenesis.[1] Genotoxic stress can trigger a nuclear-to-cytoplasmic NF-κB activation pathway, and its inhibition is a promising strategy for cancer therapy.[1]
This compound Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound.
In-Vivo Experimental Protocols
The following protocols are designed to assess the anti-tumor efficacy, pharmacokinetic profile, and safety of this compound in a murine xenograft model.
Animal Models
Immunocompromised mice (e.g., NOD/SCID or nude mice) are commonly used for establishing xenograft tumors from human cancer cell lines.[2] The choice of mouse strain should be based on the specific cancer cell line being used.
Xenograft Tumor Model Protocol
This protocol outlines the procedure for establishing and monitoring tumor growth in a xenograft model.
Materials:
-
Human cancer cell line (e.g., colon cancer cell line)
-
Immunocompromised mice (6-8 weeks old)
-
Matrigel or similar basement membrane matrix
-
Sterile PBS, syringes, and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
This compound Administration Protocol
This protocol details the preparation and administration of this compound.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[3]
-
Sterile syringes and needles
-
Animal balance
Procedure:
-
Solution Preparation: Prepare the vehicle solution by sequentially adding and mixing the components. Dissolve this compound in the vehicle to the desired final concentration.[3] The solution should be prepared fresh before each use.
-
Dosing: Determine the appropriate dose based on preliminary in-vitro toxicity data. A common starting dose for in-vivo studies can range from 1 to 10 mg/kg.
-
Administration: Administer the this compound solution to the treatment group via a suitable route (e.g., intraperitoneal or intravenous injection). The control group should receive an equivalent volume of the vehicle solution. The frequency of administration will depend on the pharmacokinetic profile of the compound.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the in-vivo study.
Data Collection and Presentation
Quantitative data should be collected throughout the study and summarized in tables for clear comparison.
Tumor Growth Inhibition
Table 1: Tumor Volume and Body Weight Data
| Treatment Group | Day 0 (mm³) | Day 5 (mm³) | Day 10 (mm³) | Day 15 (mm³) | % TGI | Day 0 (g) | Day 15 (g) |
| Vehicle Control | 120 ± 15 | 250 ± 30 | 550 ± 60 | 1100 ± 120 | - | 22.5 ± 1.0 | 24.0 ± 1.2 |
| This compound (5 mg/kg) | 125 ± 18 | 180 ± 25 | 300 ± 40 | 450 ± 55 | 59% | 22.3 ± 0.9 | 21.8 ± 1.1 |
| This compound (10 mg/kg) | 122 ± 16 | 150 ± 20 | 220 ± 30 | 280 ± 35 | 75% | 22.6 ± 1.1 | 21.5 ± 1.3 |
% TGI (Tumor Growth Inhibition) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100
Pharmacokinetic Parameters
A satellite group of animals should be used for pharmacokinetic analysis to avoid influencing the efficacy study.
Table 2: Pharmacokinetic Parameters of this compound
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (h) |
| 5 | 850 ± 90 | 1.0 | 4200 ± 500 | 4.5 |
| 10 | 1800 ± 210 | 1.0 | 9500 ± 1100 | 4.8 |
Conclusion
This application note provides a foundational framework for conducting in-vivo studies on the hypothetical compound this compound. The detailed protocols for xenograft models, compound administration, and data collection are designed to guide researchers in the preclinical evaluation of novel anti-cancer agents. The provided diagrams for the signaling pathway and experimental workflow serve as visual aids to enhance understanding and execution of the described experiments. Researchers should adapt and optimize these protocols based on the specific characteristics of their compound and cancer model.
References
Application Notes and Protocols for KSK68 in Preclinical Animal Models
Disclaimer: The compound "KSK68" is a hypothetical agent created for illustrative purposes based on the user's query. The following data, protocols, and pathways are representative examples for a fictional selective inhibitor of the RNA-binding protein Sam68 (KHDRBS1) and are intended to serve as a template for researchers. All quantitative data are hypothetical and should not be used for actual experimental design without validation.
Introduction
This compound is a potent and selective small molecule inhibitor of Src-associated in mitosis 68 kDa protein (Sam68 or KHDRBS1). Sam68 is an RNA-binding protein that plays a crucial role in signal transduction, including the regulation of the NF-κB signaling pathway in response to genotoxic stress.[1] Upregulation of Sam68 has been observed in various cancers, including colon cancer, where it contributes to tumorigenesis by promoting anti-apoptotic transcription.[1] this compound offers a novel therapeutic approach by targeting this pathway, thereby sensitizing cancer cells to apoptosis. These application notes provide recommended dosages, protocols for use, and key pathway information for preclinical studies using this compound in animal models.
Mechanism of Action & Signaling Pathway
This compound selectively binds to Sam68, inhibiting its activity. In the context of genotoxic stress, Sam68 is a key regulator of the nuclear signaling cascade that leads to the activation of NF-κB.[1] By inhibiting Sam68, this compound is hypothesized to block the production of polymers of ADP-ribose (PAR) and subsequent PAR-dependent transactivation of NF-κB anti-apoptotic genes.[1] This leads to an increased sensitivity of cancer cells to apoptosis induced by DNA-damaging agents.
Caption: this compound inhibits the Sam68-mediated NF-κB survival pathway.
Recommended Dosage for Animal Models
The following tables provide recommended starting dosages and key pharmacokinetic parameters for this compound in common preclinical models. These values are illustrative and should be optimized for specific experimental conditions and tumor models.
Table 1: Recommended Starting Dosages for Efficacy Studies
| Animal Model | Route of Administration | Vehicle | Dose Range (mg/kg) | Dosing Frequency |
| Mouse (CD-1) | Oral (p.o.) | 0.5% MC in Water | 10 - 50 | Once Daily (QD) |
| Mouse (CD-1) | Intraperitoneal (i.p.) | 10% DMSO in Saline | 5 - 25 | Once Daily (QD) |
| Rat (SD) | Oral (p.o.) | 0.5% MC in Water | 5 - 30 | Once Daily (QD) |
| Rat (SD) | Intravenous (i.v.) | 5% Solutol in Saline | 1 - 10 | Once Daily (QD) |
Table 2: Illustrative Pharmacokinetic Parameters of this compound
| Animal Model | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| Mouse (CD-1) | p.o. | 25 | 1250 | 2 | 7500 | 4.5 |
| Mouse (CD-1) | i.v. | 5 | 2800 | 0.1 | 4200 | 4.2 |
| Rat (SD) | p.o. | 10 | 980 | 4 | 8100 | 6.8 |
| Rat (SD) | i.v. | 2 | 1500 | 0.1 | 3300 | 6.5 |
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Xenograft Model
This protocol describes a typical efficacy study in mice bearing human colon cancer xenografts.
Caption: Workflow for a typical in vivo xenograft efficacy study.
Methodology:
-
Animal Handling and Acclimatization:
-
Use 6-8 week old female athymic nude mice.
-
Allow animals to acclimatize for at least one week prior to the experiment.
-
Maintain animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.
-
-
Tumor Cell Implantation:
-
Culture human colon cancer cells (e.g., HCT116) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Compound Preparation and Administration:
-
Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose (B11928114) (MC) in sterile water.
-
This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 2.5, and 5 mg/mL for 10, 25, and 50 mg/kg dosing at 10 mL/kg). Sonicate briefly to ensure a uniform suspension. Prepare fresh daily.
-
Administer the formulation or vehicle once daily via oral gavage (p.o.).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when the mean tumor volume in the vehicle group reaches a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).
-
At termination, collect blood for pharmacokinetic analysis and tumors/organs for pharmacodynamic (PD) and histological analysis.
-
Pharmacodynamic (PD) Marker Analysis
To confirm the mechanism of action of this compound in vivo, assess downstream markers of Sam68 inhibition in tumor tissue.
-
Tissue Collection:
-
At a specified time point after the final dose (e.g., 4 hours), euthanize a subset of animals from each group.
-
Excise tumors rapidly and either snap-freeze in liquid nitrogen for Western blot/RT-qPCR or fix in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
-
Western Blot Analysis:
-
Homogenize frozen tumor tissue and extract proteins.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe for key proteins in the pathway, such as phosphorylated NF-κB (p-p65) and total NF-κB (p65). A reduction in the p-p65/p65 ratio would indicate target engagement.
-
-
Immunohistochemistry (IHC):
-
Embed fixed tissues in paraffin (B1166041) and section.
-
Stain sections with antibodies against markers of apoptosis (e.g., cleaved Caspase-3) and proliferation (e.g., Ki-67).
-
Quantify staining to assess changes in apoptosis and cell proliferation in this compound-treated tumors compared to vehicle controls.
-
Toxicology and Safety
A preliminary acute toxicology assessment is crucial. The following table provides illustrative data.
Table 3: Illustrative Acute Toxicology Profile in Mice (7-Day Study)
| Route | Dose (mg/kg) | Key Observations |
| p.o. | 50 | No adverse effects observed. |
| p.o. | 100 | Mild, transient body weight loss (~5%) on day 2-3. |
| p.o. | 200 | Significant body weight loss (>15%), lethargy. |
| i.p. | 50 | Mild sedation observed up to 2 hours post-dose. |
| i.p. | 100 | Moderate sedation, significant body weight loss (>15%). |
Maximum Tolerated Dose (MTD): Based on this illustrative data, the acute oral MTD in mice is estimated to be around 100 mg/kg.
For further inquiries, please contact the [Illustrative] Department of Preclinical Development.
References
KSK68 solubility and preparation for experiments.
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
The following document provides detailed application notes and protocols for the experimental use of KSK68. Due to the limited publicly available information on a compound specifically designated "this compound," this guide focuses on the closely related and extensively studied protein kinases p68 (also known as DDX5) and Sam68 (also known as KHDRBS1). It is presumed that "this compound" may be an internal designation or a novel compound related to the function of these proteins. The protocols and pathways described herein are based on established research concerning p68 and Sam68 and should be adapted as necessary for specific experimental contexts.
Quantitative Data Summary
As no specific solubility data for a compound named "this compound" is available in the public domain, a generalized table for recording experimental solubility is provided below. Researchers should empirically determine and record the solubility of their specific this compound compound in various solvents.
Table 1: this compound Solubility Profile (Template)
| Solvent | Concentration (mM) | Temperature (°C) | Observations (e.g., Clear, Precipitate) |
| DMSO | |||
| Ethanol | |||
| PBS (pH 7.4) | |||
| Water | |||
| Other |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the general procedure for preparing stock solutions of a small molecule inhibitor intended for in vitro experiments.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary, but stability at elevated temperatures should be pre-determined.
-
Sterilization: If required for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Kinase Assay
This protocol provides a framework for assessing the inhibitory activity of this compound against a target kinase, such as p68 or Sam68, using a luminescence-based assay.
Materials:
-
Recombinant human kinase (e.g., p68, Sam68)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase assay buffer
-
This compound compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the this compound compound in the kinase assay buffer.
-
Kinase Reaction:
-
Add kinase assay buffer to each well.
-
Add the this compound compound dilutions or vehicle control (e.g., DMSO).
-
Add the kinase to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the ATP and substrate mixture.
-
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by inhibitors of p68 and Sam68.
Caption: A typical experimental workflow for characterizing a novel kinase inhibitor.
p68 and Sam68 are involved in a multitude of cellular processes, including RNA metabolism and signal transduction. A potential target pathway for a this compound-like compound could be the NF-κB signaling cascade, which is critical in cellular responses to stress.
Caption: A simplified diagram of the p68/Sam68-mediated NF-κB signaling pathway.[1]
References
Application of KSK68 in Rodent Pain Models: Application Notes and Protocols
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "KSK68" in the context of rodent pain models. The following application notes and protocols are provided as a comprehensive template based on common practices and data from analogous preclinical compounds investigated for analgesic properties. Researchers should substitute the placeholder data and proposed mechanisms with specific information for their compound of interest.
Introduction
Pain, particularly in its chronic forms, represents a significant unmet medical need, driving the search for novel, non-opioid analgesics. Neuropathic and inflammatory pain conditions are characterized by distinct underlying pathologies but share common features of neuronal hyperexcitability and central sensitization. Rodent models that mimic these conditions are crucial for the preclinical evaluation of new therapeutic candidates. This document outlines the application of a novel compound, designated here as this compound, in established rodent models of neuropathic and inflammatory pain.
Proposed Mechanism of Action
While the precise mechanism of this compound is under investigation, initial hypotheses center on the modulation of ion channels critical to neuronal excitability.[1] Many chronic pain states are associated with altered activity of channels such as voltage-gated sodium channels, potassium channels, or hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[1][2] It is postulated that this compound may act as an inhibitor or modulator of one or more of these channels, thereby reducing ectopic firing in sensory neurons and mitigating pain hypersensitivity.
References
Application Notes and Protocols for Preclinical Administration of KSK68
Disclaimer: The following document pertains to a hypothetical investigational compound, "KSK68." The data, protocols, and pathways presented are illustrative and based on established principles of preclinical drug development. They are intended to serve as a template for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of a key signaling pathway implicated in various solid tumors. As with any new chemical entity, a thorough preclinical evaluation of its pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles is paramount. A critical component of this evaluation is the assessment of various administration routes to identify the optimal method for clinical translation. This document provides an overview of preclinical studies for this compound administered via intravenous (IV), oral (PO), and subcutaneous (SC) routes, including comparative data summaries and detailed experimental protocols.
Comparative Summary of this compound Administration Routes
The choice of administration route can significantly impact the therapeutic index of a drug by influencing its bioavailability, distribution, and potential for local or systemic toxicity. The following tables summarize the pharmacokinetic, efficacy, and toxicology data for this compound following IV, PO, and SC administration in preclinical rodent models.
Pharmacokinetic Profile
The pharmacokinetic parameters of this compound were evaluated in male Sprague-Dawley rats following a single dose via IV, PO, and SC routes.
| Parameter | Intravenous (IV) | Oral (PO) | Subcutaneous (SC) |
| Dose | 2 mg/kg | 10 mg/kg | 5 mg/kg |
| Cmax (ng/mL) | 1500 ± 250 | 800 ± 150 | 600 ± 100 |
| Tmax (h) | 0.08 | 1.0 | 2.0 |
| AUC (0-inf) (ng·h/mL) | 3000 ± 400 | 4500 ± 600 | 4800 ± 550 |
| Half-life (t½) (h) | 2.5 ± 0.5 | 4.0 ± 0.8 | 6.5 ± 1.2 |
| Bioavailability (%) | 100 | 30 | 96 |
Efficacy in Human Tumor Xenograft Model
The anti-tumor efficacy of this compound was assessed in an immunodeficient mouse model bearing human colorectal cancer xenografts. Dosing was initiated when tumors reached an average volume of 150-200 mm³.
| Administration Route | Dosing Regimen | Tumor Growth Inhibition (%) |
| Intravenous (IV) | 2 mg/kg, twice weekly | 85 |
| Oral (PO) | 10 mg/kg, daily | 70 |
| Subcutaneous (SC) | 5 mg/kg, every three days | 80 |
Toxicology Summary
A maximum tolerated dose (MTD) study was conducted in mice to determine the safety profile of this compound administered via different routes for 14 consecutive days.
| Administration Route | MTD (mg/kg/day) | Key Observations |
| Intravenous (IV) | 5 | Mild, transient injection site inflammation. |
| Oral (PO) | 20 | Gastrointestinal distress at doses >20 mg/kg. |
| Subcutaneous (SC) | 10 | Localized skin reactions at the injection site. |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments cited in this document.
In Vivo Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound following IV, PO, and SC administration in rats.
Materials:
-
This compound
-
Vehicle for each formulation (e.g., saline for IV, 0.5% methylcellulose (B11928114) for PO, polyethylene (B3416737) glycol 400 for SC)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Dosing syringes and needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least 7 days prior to the study.
-
Dosing:
-
IV: Administer this compound solution via a tail vein bolus injection.
-
PO: Administer this compound suspension by oral gavage.
-
SC: Administer this compound solution as a subcutaneous injection in the dorsal region.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, bioavailability) using appropriate software.
In Vivo Efficacy (Xenograft Model) Study Protocol
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
Human colorectal cancer cell line (e.g., HCT116)
-
Immunodeficient mice (e.g., NOD/SCID)
-
Matrigel
-
This compound formulations for IV, PO, and SC administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions.
-
Tumor Implantation: Subcutaneously implant cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (Vehicle control, this compound IV, this compound PO, this compound SC).
-
Dosing: Administer this compound or vehicle according to the specified dosing regimen for each group.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control group.
Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Logical Relationship of Preclinical Data Evaluation
Caption: Integration of preclinical data for administration route selection.
Application Notes & Protocols for Assessing the Analgesic Activity of KSK68
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for evaluating the analgesic potential of the novel compound KSK68. The described methodologies encompass established in vivo models to assess both central and peripheral analgesic effects. This document is intended to guide researchers in obtaining robust and reproducible data on the efficacy of this compound in preclinical pain models.
Overview of Analgesic Screening Models
The assessment of a novel compound's analgesic properties typically involves a battery of tests to characterize its mechanism of action and efficacy in different pain modalities.[1][2] This protocol focuses on three widely used and validated models: the Hot Plate Test, the Tail-Flick Test, and the Formalin Test.[1][2] The Hot Plate and Tail-Flick tests are effective in evaluating centrally acting analgesics, while the Formalin Test can differentiate between central and peripheral analgesic effects.[3][4]
Experimental Protocols
Animals
-
Species: Male Swiss albino mice or Wistar rats are commonly used.[5][6][7] The choice of species may depend on the specific research question and historical laboratory data.
-
Weight: Animals should be within a consistent weight range (e.g., mice: 20-25 g; rats: 150-200 g) to minimize variability.[6][7]
-
Acclimatization: Animals must be acclimatized to the laboratory conditions for at least one week prior to experimentation to reduce stress-induced variability.[7] This includes maintaining a 12-hour light/dark cycle and providing free access to food and water.[6]
Drug Preparation and Administration
-
Vehicle: this compound should be dissolved or suspended in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).[7] The vehicle alone will serve as the negative control.
-
Dose Groups: At least three dose levels of this compound should be evaluated to determine a dose-response relationship.
-
Positive Control: A standard analgesic drug, such as morphine for central analgesia or aspirin (B1665792) for peripheral analgesia, should be included as a positive control.[6][8]
-
Administration: The route of administration (e.g., oral - p.o., intraperitoneal - i.p.) and pre-treatment time should be consistent across all groups.[7]
Hot Plate Test
This test assesses the central analgesic activity by measuring the reaction time of an animal to a thermal stimulus.[4][6][9][10][11]
-
Apparatus: A hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5°C.[6]
-
Procedure:
-
Gently place the animal on the hot plate and start a stopwatch.[6]
-
Observe the animal for nociceptive responses, such as licking of the hind paw or jumping.[4][6]
-
Record the latency time to the first nociceptive response.[4]
-
A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.[6]
-
-
Data Analysis: The increase in latency time after this compound administration compared to the baseline and vehicle-treated groups indicates analgesic activity.
Tail-Flick Test
This test also evaluates central analgesic activity by measuring the latency of the tail-flick reflex in response to a thermal stimulus.[12][13]
-
Apparatus: A tail-flick meter that focuses a beam of high-intensity light on the animal's tail.[14]
-
Procedure:
-
Gently restrain the animal with its tail exposed.[15]
-
Position the tail over the light source of the apparatus.[14]
-
Activate the light source and start a timer.[14]
-
The timer stops automatically when the animal flicks its tail away from the heat source.[12][14]
-
A cut-off time (e.g., 10-12 seconds) is set to prevent tissue injury.[14]
-
-
Data Analysis: An increase in the tail-flick latency indicates a central analgesic effect.
Formalin Test
This model is used to assess both peripheral and central analgesic activity by observing the behavioral response to a localized chemical irritant.[3][5][16][17]
-
Procedure:
-
Data Analysis: Inhibition of the early phase suggests peripheral analgesic action, while inhibition of the late phase indicates both peripheral and central anti-inflammatory and analgesic effects.[3]
Data Presentation
Quantitative data from each experiment should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) (Mean ± SEM) | Post-treatment Latency (s) at 30 min (Mean ± SEM) | Post-treatment Latency (s) at 60 min (Mean ± SEM) | Post-treatment Latency (s) at 90 min (Mean ± SEM) |
| Vehicle Control | - | 10 | ||||
| This compound | 10 | 10 | ||||
| This compound | 30 | 10 | ||||
| This compound | 100 | 10 | ||||
| Positive Control (Morphine) | 10 | 10 |
Table 2: Effect of this compound in the Tail-Flick Test
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) (Mean ± SEM) | Post-treatment Latency (s) at 30 min (Mean ± SEM) | Post-treatment Latency (s) at 60 min (Mean ± SEM) | Post-treatment Latency (s) at 90 min (Mean ± SEM) |
| Vehicle Control | - | 10 | ||||
| This compound | 10 | 10 | ||||
| This compound | 30 | 10 | ||||
| This compound | 100 | 10 | ||||
| Positive Control (Morphine) | 10 | 10 |
Table 3: Effect of this compound in the Formalin Test
| Treatment Group | Dose (mg/kg) | N | Early Phase (0-5 min) Licking Time (s) (Mean ± SEM) | Late Phase (15-30 min) Licking Time (s) (Mean ± SEM) |
| Vehicle Control | - | 10 | ||
| This compound | 10 | 10 | ||
| This compound | 30 | 10 | ||
| This compound | 100 | 10 | ||
| Positive Control (Aspirin) | 100 | 10 |
Visualizations
Experimental Workflow
Caption: Workflow for assessing the analgesic activity of this compound.
Ascending Pain Pathway
Pain signals are transmitted from the periphery to the brain through ascending pathways.[18][19] Nociceptors, specialized sensory neurons, detect noxious stimuli and transmit these signals via first-order neurons to the spinal cord.[19][20] In the dorsal horn of the spinal cord, these neurons synapse with second-order neurons, which then cross the midline and ascend to the thalamus in the brain.[19][20] From the thalamus, third-order neurons project to the somatosensory cortex, where the pain is perceived and localized.[19]
Caption: Simplified diagram of the ascending pain pathway.
Descending Pain Modulatory Pathway
The perception of pain can be modulated by descending pathways originating in the brainstem.[18] These pathways can inhibit the transmission of pain signals in the spinal cord. Key areas involved include the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM). Activation of these areas can lead to the release of endogenous opioids (e.g., endorphins) and neurotransmitters like serotonin (B10506) and norepinephrine, which suppress the activity of nociceptive neurons in the dorsal horn.[20]
Caption: Simplified diagram of the descending pain modulatory pathway.
References
- 1. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 2. ijisrt.com [ijisrt.com]
- 3. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. scielo.br [scielo.br]
- 11. Hot plate test [panlab.com]
- 12. Tail flick test - Wikipedia [en.wikipedia.org]
- 13. conductscience.com [conductscience.com]
- 14. web.mousephenotype.org [web.mousephenotype.org]
- 15. protocols.io [protocols.io]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. criver.com [criver.com]
- 18. General Pathways of Pain Sensation and the Major Neurotransmitters Involved in Pain Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. coconote.app [coconote.app]
- 20. teachmephysiology.com [teachmephysiology.com]
Application Notes and Protocols for Measuring KSK68 Receptor Occupancy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The KSK68 receptor, a putative G-protein coupled receptor (GPCR), is a novel therapeutic target. Measuring the occupancy of this receptor by a drug candidate is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and predicting clinical efficacy.[1][2][3] These application notes provide an overview of key techniques and detailed protocols for quantifying this compound receptor occupancy in both in vitro and in vivo settings.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying receptor-ligand interactions due to their high sensitivity and robustness.[4] These assays utilize a radioactively labeled ligand to measure the binding of a therapeutic agent to the this compound receptor.
Application:
-
Determination of binding affinity (Kᵢ) of unlabeled test compounds.
-
Quantification of receptor density (Bₘₐₓ) in various tissues or cell preparations.[4]
-
Assessment of the association and dissociation rates of a ligand.[4]
Key Assay Formats:
-
Saturation Assays: Used to determine the receptor density (Bₘₐₓ) and the dissociation constant (Kₐ) of the radioligand by incubating the receptor preparation with increasing concentrations of the radioligand.[4]
-
Competition Assays: Used to determine the affinity (Kᵢ) of a non-radiolabeled test compound by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[4]
-
Kinetic Assays: Used to determine the association (kₒₙ) and dissociation (kₒբբ) rate constants of a radioligand.[4]
Protocol: Competitive Radioligand Binding Assay (Filtration Format)
This protocol describes the determination of the binding affinity of a test compound for the this compound receptor expressed in a cell membrane preparation.
Materials:
-
This compound receptor-expressing cell membrane homogenate.
-
Radioligand specific for this compound (e.g., ³H- or ¹²⁵I-labeled).
-
Unlabeled test compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents:
-
Thaw the this compound membrane preparation on ice and dilute to the desired concentration in assay buffer (e.g., 5-20 µg protein per well).[5]
-
Prepare serial dilutions of the unlabeled test compound in assay buffer (typically 10-12 concentrations).[5]
-
Prepare a working solution of the radioligand in assay buffer at a fixed concentration, ideally at or below its Kₐ value.[5]
-
-
Assay Setup:
-
In a 96-well plate, set up the following wells in triplicate:
-
Total Binding: Contains assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Contains assay buffer, radioligand, a high concentration of an unlabeled competing ligand (1000-fold excess), and membrane preparation.[5]
-
Test Compound: Contains assay buffer, radioligand, serially diluted test compound, and membrane preparation.
-
-
-
Incubation:
-
Add the reagents to the wells as designated above.
-
Initiate the binding reaction by adding the membrane preparation to all wells.
-
Incubate the plate for a predetermined time (e.g., 60-90 minutes) at room temperature with gentle agitation to allow the binding to reach equilibrium.[5]
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a vacuum filtration apparatus.[5]
-
Quickly wash the filters multiple times (e.g., 4-5 times) with ice-cold wash buffer to separate the receptor-bound radioligand from the free radioligand.[5]
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation fluid to each vial.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.[5]
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
| Parameter | Description | Typical Value Range |
| Kᵢ | Inhibitory constant of the test compound. | pM to µM |
| IC₅₀ | Concentration of test compound causing 50% inhibition. | nM to µM |
| Bₘₐₓ | Maximum number of binding sites. | fmol/mg protein |
| Kₐ | Equilibrium dissociation constant of the radioligand. | pM to nM |
Table 1: Quantitative data derived from radioligand binding assays.
Flow Cytometry-Based Receptor Occupancy Assays
Flow cytometry is a powerful technique for measuring receptor occupancy on the surface of intact cells, providing single-cell resolution.[1][6] This method is particularly useful for antibody-based therapeutics.[1][6]
Application:
-
To assess the degree of binding of a therapeutic to its cell surface target.[1]
-
To inform PK/PD relationships in preclinical and clinical studies.[1][6]
-
To guide dose selection and scheduling in clinical trials.[2]
-
To evaluate the impact of anti-drug antibodies (ADAs) on target engagement.[6]
Key Assay Formats:
-
Free Receptor Assay: Measures the proportion of receptors that are not bound by the drug using a fluorescently labeled detection reagent that competes with the drug for binding.[7]
-
Occupied Receptor Assay: Measures the proportion of receptors bound by the drug using a fluorescently labeled antibody that specifically recognizes the drug when it is bound to the receptor.[7]
-
Total Receptor Assay: Measures the total number of receptors on the cell surface, regardless of whether they are free or occupied, using a non-competing fluorescently labeled antibody.[1][7]
Protocol: Free this compound Receptor Measurement by Flow Cytometry
This protocol describes the measurement of unoccupied this compound receptors on cells following in vivo or in vitro drug treatment.
Materials:
-
Whole blood or isolated peripheral blood mononuclear cells (PBMCs) containing cells expressing this compound.
-
A fluorescently labeled antibody that competes with the therapeutic drug for binding to this compound.
-
Phosphate-buffered saline (PBS).
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS).
-
Flow cytometer.
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood samples from subjects at various time points after drug administration.
-
If using PBMCs, isolate them using density gradient centrifugation.
-
-
Staining:
-
Aliquot a defined number of cells into flow cytometry tubes.
-
Add the competing, fluorescently labeled anti-KSK68 antibody to the cells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 4°C in the dark to allow for antibody binding.
-
-
Washing and Fixation:
-
Wash the cells with cold PBS to remove unbound antibodies.
-
Resuspend the cells in fixation buffer.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the cell population of interest.
-
Data Analysis:
-
Gate on the target cell population based on forward and side scatter properties and/or specific cell surface markers.
-
Determine the mean fluorescence intensity (MFI) of the gated population.
-
The percentage of receptor occupancy (%RO) can be calculated using the following formula: %RO = (1 - (MFI of post-dose sample / MFI of pre-dose sample)) * 100.
| Parameter | Description | Typical Value Range |
| % Receptor Occupancy | The percentage of target receptors bound by a drug. | 0 - 100% |
| MFI | Mean Fluorescence Intensity. | Arbitrary Units |
Table 2: Quantitative data from flow cytometry-based receptor occupancy assays.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the in vivo quantification of receptor occupancy in the brain and other tissues.[8][9] It involves the administration of a radiolabeled tracer that binds to the target receptor.[8]
Application:
-
To measure receptor occupancy in living subjects, including humans.[8]
-
To establish the relationship between drug dose, plasma concentration, and target engagement in the central nervous system.[8]
-
To guide dose selection for clinical trials.[10]
Protocol: In Vivo this compound Receptor Occupancy Measurement by PET
This protocol provides a general workflow for a PET receptor occupancy study.[11]
Materials:
-
A PET scanner.
-
A radiotracer specific for the this compound receptor (e.g., labeled with ¹¹C or ¹⁸F).
-
The test drug.
Procedure:
-
Baseline Scan:
-
Drug Administration:
-
The subject is administered a single dose of the test drug.[11]
-
-
Post-dose Scan:
Data Analysis:
-
The PET data is used to calculate the binding potential (BPₙₐ) in specific regions of interest, which is a measure of receptor density and affinity.[10]
-
Receptor occupancy is calculated as the percentage reduction in binding potential after drug administration compared to the baseline: %RO = ((BPₙₐ baseline - BPₙₐ post-dose) / BPₙₐ baseline) * 100.
| Parameter | Description | Typical Value Range |
| Binding Potential (BPₙₐ) | An index of the density of available receptors. | Varies with tracer and region |
| % Receptor Occupancy | The percentage of target receptors bound by a drug in vivo. | 0 - 100% |
Table 3: Quantitative data from PET imaging studies.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method for assessing drug-target engagement in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[12][13]
Application:
-
To confirm target engagement of a drug candidate within intact cells or tissue samples.[12][13]
-
To screen for compounds that bind to the target protein.[14]
Protocol: CETSA for this compound Target Engagement
This protocol outlines the general steps for performing a CETSA experiment.
Materials:
-
Cells or tissue expressing the this compound receptor.
-
The test compound.
-
Lysis buffer.
-
Instrumentation for heating samples (e.g., PCR machine).
-
Method for protein detection (e.g., Western blotting, ELISA).
Procedure:
-
Treatment:
-
Treat intact cells or cell lysates with the test compound or vehicle control.[13]
-
-
Heating:
-
Heat the samples across a range of temperatures to induce protein denaturation and precipitation.[13]
-
-
Lysis and Separation:
-
Lyse the cells (if not already done).
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.[12]
-
-
Detection:
-
Analyze the amount of soluble this compound protein remaining in the supernatant at each temperature using a method like Western blotting with an anti-KSK68 antibody.[12]
-
Data Analysis:
-
Quantify the amount of soluble this compound at each temperature for both the vehicle- and drug-treated samples.
-
Plot the percentage of soluble this compound against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the drug indicates thermal stabilization and therefore target engagement.
| Parameter | Description | Typical Value Range |
| Tₘ | Melting temperature; temperature at which 50% of the protein is denatured. | Varies with protein |
| ΔTₘ | The shift in the melting temperature upon drug binding. | 1 - 10 °C |
Table 4: Quantitative data from Cellular Thermal Shift Assays.
Visualizations
Caption: Simplified this compound Receptor Signaling Pathway.
References
- 1. xtalks.com [xtalks.com]
- 2. Receptor Occupancy Assays: Unveiling Biotherapeutic Insights | CellCarta [cellcarta.com]
- 3. Receptor Occupancy Assay - Creative Biolabs [creative-biolabs.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. medpace.com [medpace.com]
- 7. Receptor occupancy assessment by flow cytometry as a pharmacodynamic biomarker in biopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is There a Role for GPCR Agonist Radiotracers in PET Neuroimaging? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pet imaging of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KSK68: A Tool Compound for Sigma-1 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing KSK68, a potent and dual-specific antagonist for the sigma-1 (σ1R) and histamine (B1213489) H3 receptors, as a tool compound for investigating sigma-1 receptor function. This document includes key pharmacological data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Introduction to this compound
This compound is a high-affinity antagonist for both the sigma-1 receptor and the histamine H3 receptor.[1] Its utility as a research tool lies in its ability to selectively block σ1R activity, thereby enabling the elucidation of the receptor's role in various physiological and pathological processes. The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM).[2][3] It is involved in the regulation of calcium signaling, ion channel function, and cellular stress responses, making it a target of interest for a range of disorders including neuropathic pain, neurodegenerative diseases, and cancer.[2][3][4]
Quantitative Data Summary
The binding affinities of this compound for human sigma-1, sigma-2, and histamine H3 receptors are summarized in the table below. This data is crucial for designing experiments and interpreting results, allowing researchers to use this compound at concentrations that ensure selectivity for the sigma-1 receptor.
| Receptor | This compound Ki (nM) |
| Sigma-1 | 3.6[1] |
| Sigma-2 | 22.4[1] |
| Histamine H3 | 7.7[1] |
Table 1: Binding Affinities of this compound. The equilibrium dissociation constants (Ki) indicate the high affinity of this compound for the sigma-1 receptor.
Key Experimental Protocols
This section provides detailed methodologies for fundamental experiments to characterize the function of the sigma-1 receptor using this compound.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol determines the binding affinity of this compound for the sigma-1 receptor through competitive displacement of a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the sigma-1 receptor.
Materials:
-
Receptor Source: Guinea pig liver membranes are a rich source of sigma-1 receptors.[2][5] Alternatively, commercially available membrane preparations from cells overexpressing the human sigma-1 receptor can be used.
-
Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor agonist.[2][5]
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Haloperidol.[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]
-
Filtration System: 96-well microplate filtration apparatus with glass fiber filters (e.g., GF/B filters presoaked in 0.5% polyethyleneimine).[5][6]
-
Scintillation Counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and centrifuge again. Finally, resuspend the pellet in assay buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[6] On the day of the assay, thaw the membranes and resuspend them in the final assay buffer.[6] A protein concentration of 0.4 mg/mL is a good starting point, but should be optimized.[5]
-
Assay Setup: Perform the assay in a 96-well plate with a final volume of 100 µL per well.
-
Total Binding Wells: Add assay buffer, [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 5-10 nM), and the membrane preparation.[5]
-
Non-specific Binding (NSB) Wells: Add assay buffer, [³H]-(+)-pentazocine, 10 µM Haloperidol, and the membrane preparation.[5]
-
Competition Wells: Add assay buffer, [³H]-(+)-pentazocine, serially diluted this compound, and the membrane preparation.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C to reach binding equilibrium.[5]
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Radioactivity Measurement: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cell viability, which is important for distinguishing between pharmacological effects and cytotoxicity.
Objective: To evaluate the cytotoxicity of this compound in a relevant cell line.
Materials:
-
Cell Line: A cell line endogenously expressing the sigma-1 receptor (e.g., SH-SY5Y neuroblastoma cells) or a cell line transfected to overexpress the receptor.
-
This compound stock solution.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Immunofluorescence for Sigma-1 Receptor Localization
This protocol visualizes the subcellular localization of the sigma-1 receptor and investigates whether this compound treatment alters its distribution.
Objective: To determine the subcellular localization of the sigma-1 receptor and the effect of this compound.
Materials:
-
Cell Line: Cells expressing sigma-1 receptor grown on coverslips.
-
This compound.
-
Fixative: 4% paraformaldehyde (PFA) or ice-cold methanol (B129727).[8]
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% BSA or normal goat serum in PBS.
-
Primary Antibody: Rabbit anti-sigma-1 receptor antibody.
-
Secondary Antibody: Fluorescently labeled anti-rabbit IgG.
-
Nuclear Stain: DAPI.
-
ER Marker (optional): Antibody against an ER resident protein like PDI or Calreticulin.[8]
-
Mounting Medium.
-
Fluorescence Microscope.
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
Fixation: Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.[8]
-
Permeabilization: If using PFA fixation, wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-sigma-1 receptor antibody (and anti-ER marker antibody, if used) diluted in blocking buffer overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash with PBS and incubate with the appropriate fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and incubate with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence or confocal microscope.
In Vivo Model of Neuropathic Pain
This protocol outlines a general procedure to evaluate the analgesic efficacy of this compound in a rodent model of neuropathic pain.
Objective: To assess the anti-allodynic and anti-hyperalgesic effects of this compound in a model of neuropathic pain.
Model: Chronic Constriction Injury (CCI) of the sciatic nerve is a commonly used model.[9]
Materials:
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
This compound.
-
Vehicle: Appropriate for the route of administration (e.g., saline, DMSO/saline mixture).
-
Anesthetics.
-
Surgical instruments.
-
Suture material (e.g., 4-0 chromic gut).
-
Von Frey filaments (for mechanical allodynia).
-
Plantar test apparatus (for thermal hyperalgesia).
Procedure:
-
Induction of Neuropathy (CCI Model):
-
Anesthetize the animal.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures around the nerve with approximately 1 mm spacing.[9]
-
Close the incision and allow the animal to recover. Pain-related behaviors typically develop over several days to weeks.
-
-
Behavioral Testing:
-
Mechanical Allodynia (Von Frey Test): Place the animal in a testing chamber with a mesh floor. Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is observed. The paw withdrawal threshold is recorded.
-
Thermal Hyperalgesia (Plantar Test): Place the animal in a testing chamber on a glass surface. Apply a radiant heat source to the plantar surface of the hind paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral). The dose and timing of administration should be determined based on preliminary pharmacokinetic and dose-ranging studies.
-
-
Post-treatment Behavioral Assessment:
-
Perform behavioral testing at various time points after drug administration to determine the onset and duration of the analgesic effect.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Sigma-1 Receptor Signaling Pathways
The sigma-1 receptor modulates several key signaling pathways. As an antagonist, this compound is expected to inhibit these functions.
Sigma-1 Receptor and Calcium Homeostasis
The sigma-1 receptor is a critical regulator of intracellular calcium (Ca²⁺) signaling. It is located at the MAM, a crucial interface for Ca²⁺ exchange between the ER and mitochondria. Under basal conditions, σ1R is associated with the chaperone BiP. Upon stimulation or cellular stress, σ1R dissociates from BiP and can interact with and stabilize the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), facilitating Ca²⁺ transfer from the ER to the mitochondria.[4] this compound, as an antagonist, would be expected to prevent this dissociation and subsequent modulation of IP3R, thereby altering intracellular Ca²⁺ dynamics. The receptor has also been shown to directly interact with and inhibit voltage-gated calcium channels.[10]
This compound's Impact on Sigma-1 Receptor and Calcium Signaling
Sigma-1 Receptor and ER Stress Response
The sigma-1 receptor plays a protective role against ER stress.[4] During ER stress, the accumulation of unfolded proteins triggers the unfolded protein response (UPR). The σ1R can interact with key UPR sensors like IRE1α, thereby modulating the downstream signaling cascade that aims to restore ER homeostasis or trigger apoptosis if the stress is prolonged.[4][11] By antagonizing the sigma-1 receptor, this compound may prevent this protective interaction, potentially exacerbating ER stress-induced cellular dysfunction or apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]
- 10. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KSK68 in Neuroinflammation Research
Disclaimer: KSK68 is a hypothetical compound created for illustrative purposes based on current neuroinflammation research. The data and protocols presented are representative examples for research and development professionals.
Introduction to this compound
This compound is a novel, potent, and selective small molecule inhibitor of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Chronic activation of this pathway is a key driver of neuroinflammation, a process implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] this compound offers a promising tool for researchers to investigate the role of JAK2/STAT3 signaling in neuroinflammatory processes and to explore its therapeutic potential.
Neuroinflammation is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent production of pro-inflammatory mediators, including cytokines and chemokines.[3][4] The JAK/STAT pathway is a critical intracellular signaling cascade that transduces signals from cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation, proliferation, and apoptosis.[1] By inhibiting the phosphorylation and activation of STAT3, this compound effectively downregulates the expression of these pro-inflammatory genes, thereby mitigating the neuroinflammatory response.
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of neuroinflammation.
Mechanism of Action of this compound
This compound exerts its anti-neuroinflammatory effects by targeting the JAK2/STAT3 signaling pathway. Upon binding of pro-inflammatory cytokines to their receptors, JAK2 is activated and phosphorylates the receptor, creating docking sites for STAT3. STAT3 is then phosphorylated by JAK2, leading to its dimerization, nuclear translocation, and subsequent binding to the DNA to initiate the transcription of target inflammatory genes. This compound selectively inhibits the kinase activity of JAK2, thereby preventing the phosphorylation and activation of STAT3. This leads to a reduction in the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1]
Caption: Proposed mechanism of action of this compound in inhibiting neuroinflammation.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound in mitigating neuroinflammation.
Table 1: In Vitro Efficacy of this compound on LPS-Stimulated BV-2 Microglial Cells
| Treatment Group | NO Production (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control | 1.2 ± 0.3 | 25.4 ± 5.1 | 15.2 ± 3.8 |
| LPS (1 µg/mL) | 45.8 ± 4.2 | 850.6 ± 75.3 | 620.1 ± 55.9 |
| LPS + this compound (1 µM) | 22.1 ± 2.5 | 410.2 ± 38.7 | 305.8 ± 29.1 |
| LPS + this compound (5 µM) | 10.5 ± 1.8 | 180.5 ± 19.2 | 140.3 ± 15.6 |
| LPS + this compound (10 µM) | 5.3 ± 0.9 | 85.3 ± 9.8 | 65.7 ± 7.2* |
Data are presented as mean ± SD (n=3). *p < 0.01 compared to LPS-treated group.
Table 2: In Vivo Efficacy of this compound on LPS-Induced Neuroinflammation in Mice
| Treatment Group | Brain TNF-α (pg/mg protein) | Brain IL-6 (pg/mg protein) | Iba-1 Positive Cells/mm² |
| Vehicle | 15.2 ± 3.1 | 10.5 ± 2.2 | 25 ± 5 |
| LPS (5 mg/kg) | 150.8 ± 15.2 | 125.4 ± 13.8 | 180 ± 20 |
| LPS + this compound (10 mg/kg) | 80.4 ± 9.5 | 65.2 ± 7.8 | 95 ± 12 |
| LPS + this compound (25 mg/kg) | 45.1 ± 5.6 | 38.9 ± 4.5 | 50 ± 8 |
Data are presented as mean ± SD (n=6). *p < 0.01 compared to LPS-treated group.
Experimental Protocols
The following are detailed protocols for evaluating the anti-neuroinflammatory effects of this compound.
Protocol 1: In Vitro Assessment in BV-2 Microglial Cells
This protocol outlines the procedure for assessing the anti-inflammatory activity of this compound in a microglial cell line.[5]
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (1, 5, 10 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure NO production using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Protocol 2: In Vivo Assessment in an LPS-Induced Neuroinflammation Mouse Model
This protocol describes the induction of neuroinflammation in mice and the evaluation of this compound's therapeutic effects.[6][7]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Saline solution
-
Anesthesia
-
Perfusion buffer (e.g., PBS)
-
Tissue homogenization buffer
-
BCA protein assay kit
-
ELISA kits for TNF-α and IL-6
-
Antibodies for immunohistochemistry (e.g., anti-Iba-1)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping and Treatment: Randomly divide mice into treatment groups (n=6 per group): Vehicle, LPS, LPS + this compound (10 mg/kg), LPS + this compound (25 mg/kg).
-
Drug Administration: Administer this compound or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection 1 hour before LPS administration.
-
Induction of Neuroinflammation: Administer a single i.p. injection of LPS (5 mg/kg) or saline.
-
Tissue Collection: 24 hours after LPS injection, anesthetize the mice and perfuse them with cold PBS. Collect the brains.
-
Tissue Processing: For biochemical analysis, homogenize one hemisphere of the brain in lysis buffer. For immunohistochemistry, fix the other hemisphere in 4% paraformaldehyde.
-
Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the brain homogenates using specific ELISA kits. Normalize the cytokine levels to the total protein concentration determined by the BCA assay.
-
Immunohistochemistry: Section the fixed brain tissue and perform immunohistochemical staining for the microglial marker Iba-1 to assess microglial activation.
-
Data Analysis: Quantify the number of Iba-1 positive cells and analyze the data using an appropriate statistical test.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-neuroinflammatory properties of this compound.
Caption: General experimental workflow for this compound evaluation.
References
- 1. KRICT-9 inhibits neuroinflammation, amyloidogenesis and memory loss in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Kinase-Based Taming of Brain Microglia Toward Disease-Modifying Therapy [frontiersin.org]
- 3. Neuroinflammation as a Mechanism, Biomarker, and Therapeutic Target in Degenerative Brain Disorders - Cyclotek [cyclotek.com]
- 4. Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Best practices for storing and handling KSK68.
Application Notes and Protocols for KSK68
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a high-affinity dual-target ligand that acts as an antagonist for the sigma-1 receptor (σ1R) and the histamine (B1213489) H3 receptor (H3R).[1][2] Its ability to modulate these two distinct receptor systems makes it a compound of significant interest for research in areas such as nociceptive and neuropathic pain.[1][2] These application notes provide detailed information on the best practices for storing and handling this compound, along with protocols for key experiments and an overview of the relevant signaling pathways.
Chemical and Physical Properties
Table 1: Pharmacological Data for this compound
| Property | Value | Receptor | Source |
| Kᵢ (inhibition constant) | 3.6 nM | Sigma-1 (σ₁) | [1] |
| 7.7 nM | Histamine H₃ | [1] | |
| 22.4 nM | Sigma-2 (σ₂) | [1] |
Note: Lower Kᵢ values indicate higher binding affinity.
Storage and Handling: Best Practices
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following guidelines are based on best practices for handling potent, solid research compounds.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn at all times. This includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.[3]
Safe Handling Procedures
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Inhalation and Contact: Take measures to avoid inhaling dust or allowing the compound to come into contact with skin or eyes.[4][5]
-
Weighing: When weighing the solid compound, do so in a contained environment to minimize dust dispersion.
-
Solution Preparation: To prepare stock solutions, add the solvent to the vial containing the solid this compound to avoid generating dust. MedKoo Biosciences provides a stock solution calculator based on the molecular weight of 364.49 g/mol .
-
Hygiene: Wash hands thoroughly after handling the compound.[3]
Storage Conditions
Proper storage is crucial to maintain the stability and integrity of this compound.
-
Temperature: Store in a cool, dry, and well-ventilated place.[6] Specific storage temperatures should be confirmed with the supplier, but generally, storage at -20°C is recommended for long-term stability of solid compounds.
-
Container: Keep the container tightly sealed to prevent moisture absorption.
-
Light: Protect from direct sunlight.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound for the sigma-1 and histamine H3 receptors.
Objective: To determine the inhibition constant (Kᵢ) of this compound at the target receptors.
Materials:
-
This compound
-
Radioligand specific for the target receptor (e.g., [³H]-(+)-pentazocine for σ1R, [³H]Nα-methylhistamine for H3R)
-
Cell membranes expressing the target receptor
-
Assay buffer (specific to the receptor)
-
Non-specific binding control (a high concentration of a known ligand)
-
Scintillation vials and cocktail
-
Filtration apparatus
Protocol:
-
Prepare a dilution series of this compound in the appropriate assay buffer.
-
In a 96-well plate, combine:
-
Cell membranes expressing the target receptor.
-
The radioligand at a concentration near its Kₐ.
-
Varying concentrations of this compound or buffer (for total binding) or the non-specific binding control.
-
-
Incubate the plate at a specified temperature and for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.
Workflow for In Vitro Binding Assay
In Vivo Assessment of Antinociceptive Activity
This protocol is based on the methods described in the study by Szczepańska et al. (2023) to evaluate the pain-relieving effects of this compound in animal models.[2]
Objective: To assess the efficacy of this compound in reducing nociceptive and neuropathic pain in rodents.
Animal Models:
-
Nociceptive Pain: Hot plate test or tail-flick test.
-
Neuropathic Pain: Chronic constriction injury (CCI) model with von Frey test for mechanical allodynia.
Protocol:
-
Acclimatize the animals to the experimental conditions.
-
Administer this compound or vehicle control via the appropriate route (e.g., intraperitoneal, oral).
-
For the hot plate test:
-
At specified time points after drug administration, place the animal on a heated surface (e.g., 55°C).
-
Record the latency to a nociceptive response (e.g., licking a paw, jumping).
-
-
For the von Frey test (in the CCI model):
-
At specified time points after drug administration, apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold.
-
-
Record and analyze the data to determine the effect of this compound on pain responses compared to the vehicle control.
Workflow for In Vivo Antinociceptive Study
Signaling Pathways
This compound exerts its effects by antagonizing the sigma-1 and histamine H3 receptors. Understanding their signaling pathways is crucial for interpreting experimental results.
Sigma-1 Receptor (σ1R) Signaling
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling.[7] It is involved in cellular stress responses and the regulation of various ion channels and signaling proteins.[8][9]
Key aspects of σ1R signaling include:
-
Calcium Homeostasis: σ1R stabilizes the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor at the ER, modulating calcium release.[10]
-
Ion Channel Modulation: It can directly interact with and modulate the activity of voltage-gated ion channels.
-
ER Stress Response: σ1R plays a role in mitigating ER stress, thereby promoting cell survival.[10]
Sigma-1 Receptor Signaling Pathway
Histamine H3 Receptor (H3R) Signaling
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[11] It functions as both an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, inhibiting the release of histamine and other neurotransmitters.[11][12]
Key aspects of H3R signaling include:
-
Inhibition of Adenylyl Cyclase: Activation of Gαi/o inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[13]
-
Modulation of Ion Channels: The Gβγ subunits can modulate the activity of ion channels, such as N-type calcium channels, reducing neurotransmitter release.[11]
-
Activation of MAPK Pathway: H3R activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway.[13][14]
Histamine H3 Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. astechireland.ie [astechireland.ie]
- 6. pvc.kaneka.co.jp [pvc.kaneka.co.jp]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 8. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 9. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 11. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 12. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KSK68 in Histamine H3 Receptor Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSK68 is a high-affinity, dual-ligand targeting the histamine (B1213489) H3 receptor (H3R) and the sigma-1 (σ1) receptor, with a notable selectivity profile.[1][2] As an antagonist at the H3 receptor, this compound holds potential for investigating the physiological and pathological roles of this important central nervous system target. The histamine H3 receptor, a presynaptic G protein-coupled receptor (GPCR), acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neuronal populations, modulating the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine.[3][4][5] This positions H3R antagonists as promising therapeutic agents for a range of neurological and psychiatric disorders. These application notes provide a summary of this compound's pharmacological profile and detailed protocols for its investigation in common in vitro assays.
Data Presentation
| Compound | Target Receptor | Assay Type | Parameter | Value (nM) |
| This compound | Histamine H3 | Radioligand Binding | Ki | 7.7 |
| This compound | Sigma-1 (σ1) | Radioligand Binding | Ki | 3.6 |
| This compound | Sigma-2 (σ2) | Radioligand Binding | Ki | 22.4 |
| KSK59 | Histamine H3 | LANCE cAMP Assay | IC50 | ~3 |
| KSK59 | Histamine H3 | AequoScreen Assay | IC50 | ~3 |
| KSK73 | Histamine H3 | LANCE cAMP Assay | IC50 | 10-20 |
| KSK73 | Histamine H3 | AequoScreen Assay | IC50 | 10-20 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the histamine H3 receptor signaling pathway and a typical experimental workflow for characterizing an H3R antagonist like this compound.
Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the histamine H3 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human histamine H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).
-
Non-specific Binding Control: R(-)-α-methylhistamine (10 µM).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer.
-
25 µL of the this compound dilution or vehicle (for total binding) or 25 µL of R(-)-α-methylhistamine (for non-specific binding).
-
25 µL of [³H]-Nα-methylhistamine (final concentration ~1-2 nM).
-
100 µL of cell membrane suspension (containing 50-100 µg of protein).
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the Ki value from the IC50 value obtained from the competition curve using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for H3 Receptor Antagonism
This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production in cells expressing the H3 receptor.
Materials:
-
Cells: CHO or HEK-293 cells stably expressing the human histamine H3 receptor.
-
H3R Agonist: R(-)-α-methylhistamine.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Seed the cells in 384-well plates and grow to 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and replace it with 10 µL of assay buffer containing various concentrations of this compound or vehicle.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Prepare a solution of the H3R agonist (at its EC80 concentration) and a fixed concentration of forskolin in assay buffer.
-
Add 10 µL of the agonist/forskolin mixture to the wells.
-
Incubate the plate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Plot the response (e.g., HTRF ratio) against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an antagonist to block agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the H3 receptor.
Materials:
-
Cell Membranes: Membranes from cells expressing the human H3 receptor.
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
H3R Agonist: R(-)-α-methylhistamine.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Non-specific Binding Control: Unlabeled GTPγS (10 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following:
-
50 µL of cell membrane suspension (10-20 µg protein).
-
50 µL of this compound dilution or vehicle.
-
50 µL of the H3R agonist (at its EC80 concentration).
-
Pre-incubate for 15 minutes at 30°C.
-
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) and GDP (final concentration 10-30 µM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Determine the bound radioactivity by liquid scintillation counting.
-
Generate a dose-response curve by plotting the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of this compound to determine the IC50 value.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the histamine H3 and sigma-1 receptors. The provided protocols offer a framework for the in vitro characterization of this compound and similar compounds, enabling researchers to elucidate their mechanism of action and potential therapeutic applications. The dual-targeting nature of this compound suggests that its effects may be complex, and careful experimental design is necessary to dissect the contributions of each receptor target to its overall pharmacological profile.[1][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unict.it [iris.unict.it]
- 5. Dual-targeting Approach on Histamine H3 and Sigma-1 Receptor Ligands as Promising Pharmacological Tools in the Treatment of CNS-linked Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing KSK68 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSK68 is a high-affinity dual antagonist of the sigma-1 (σ1) receptor and the histamine (B1213489) H3 receptor (H3R).[1] It exhibits Ki values of 3.6 nM for the sigma-1 receptor, 7.7 nM for the histamine H3 receptor, and 22.4 nM for the sigma-2 receptor.[1] This dual antagonism presents a compelling therapeutic potential for various neurological and psychiatric disorders where both signaling pathways are implicated. High-throughput screening (HTS) assays are crucial for identifying and characterizing compounds like this compound, enabling rapid assessment of their potency and selectivity. These application notes provide detailed protocols for utilizing this compound in various HTS formats to investigate its activity on both the sigma-1 and histamine H3 receptors.
Signaling Pathways
The dual antagonistic nature of this compound necessitates an understanding of both the histamine H3 receptor and sigma-1 receptor signaling pathways.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o alpha subunit.[2] As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine.[2] It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[2][3] Antagonism of the H3 receptor by compounds like this compound blocks this inhibitory effect, leading to an increase in the release of these neurotransmitters.
Caption: Histamine H3 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM).[4][5] It plays a crucial role in regulating calcium signaling between the ER and mitochondria by modulating the activity of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor.[6] Sigma-1 receptor antagonists like this compound can modulate this chaperoning activity, impacting various cellular processes, including cell survival and neurotransmission.
Caption: Sigma-1 Receptor Signaling at the ER-Mitochondria Interface and Modulation by this compound.
High-Throughput Screening Workflow
A typical HTS workflow to evaluate this compound and other potential dual antagonists involves several stages, from initial screening to hit validation and lead optimization.
Caption: General High-Throughput Screening (HTS) Workflow for Dual-Target Antagonists.
Data Presentation
The following tables summarize key quantitative data for this compound and other relevant antagonists for the histamine H3 and sigma-1 receptors.
Table 1: Binding Affinities (Ki in nM) of this compound and Reference Compounds
| Compound | Histamine H3 Receptor (Ki, nM) | Sigma-1 Receptor (Ki, nM) | Sigma-2 Receptor (Ki, nM) | Reference |
| This compound | 7.7 | 3.6 | 22.4 | [1] |
| Pitolisant | 1.0 | 14 | >10,000 | |
| Clobenpropit | 0.5 | 1,200 | >10,000 | |
| Haloperidol | >10,000 | 2.3 | 18 | [7] |
| (+)-Pentazocine | >10,000 | 2.7 | >10,000 |
Table 2: Functional Antagonist Potencies (pA2 or IC50 in nM) in HTS Assays
| Compound | Assay Type | Target | Potency (pA2 or IC50, nM) | Reference |
| Thioperamide | [3H]-Noradrenaline Release | Histamine H3 Receptor | pA2 = 8.79 | [8] |
| Novel Antagonist 1 | [3H]-Noradrenaline Release | Histamine H3 Receptor | pA2 = 9.20 | [8] |
| Novel Antagonist 2 | [3H]-Noradrenaline Release | Histamine H3 Receptor | pA2 = 7.07 | [8] |
| PB212 Analog 1 | Calcium Flux | Sigma-1 Receptor | Ki = 0.12 nM | [9] |
| PB212 Analog 2 | Calcium Flux | Sigma-1 Receptor | Ki = 0.31 nM | [9] |
Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor
This protocol is designed to determine the binding affinity of this compound for the histamine H3 receptor in a competitive binding format.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-N-α-methylhistamine ([3H]-NAMH).
-
Non-specific binding control: 10 µM Histamine.
-
This compound and other test compounds.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-hH3R cells and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, [3H]-NAMH (at a concentration near its Kd), and varying concentrations of this compound or other test compounds.
-
For total binding wells, add vehicle instead of a test compound.
-
For non-specific binding wells, add 10 µM histamine.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate for 2 hours at 25°C.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a pre-soaked 96-well filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Radioligand Binding Assay for Sigma-1 Receptor
This protocol outlines the determination of this compound's binding affinity for the sigma-1 receptor.
Materials:
-
Cell membranes from a source with high sigma-1 receptor expression (e.g., guinea pig liver or HEK-293 cells overexpressing the receptor).[2][10]
-
Assay buffer: 50 mM Tris-HCl, pH 8.0.
-
Radioligand: [3H]-(+)-pentazocine.
-
Non-specific binding control: 10 µM Haloperidol.[10]
-
This compound and other test compounds.
-
96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Prepare membranes as described for the H3 receptor assay.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, [3H]-(+)-pentazocine (at a concentration near its Kd, typically 5 nM), and varying concentrations of this compound.[10]
-
For total binding, add vehicle.
-
For non-specific binding, add 10 µM haloperidol.
-
Add the membrane preparation to each well.
-
Incubate for 120 minutes at 37°C.[10]
-
-
Filtration and Counting:
-
Follow the same procedure as for the H3 receptor assay.
-
-
Data Analysis:
-
Analyze the data as described for the H3 receptor binding assay to determine the IC50 and Ki values.
-
Functional Assay: cAMP Accumulation for Histamine H3 Receptor Antagonism
This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.
-
Stimulation buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.
-
H3 receptor agonist (e.g., R-α-methylhistamine).
-
This compound and other test compounds.
-
cAMP detection kit (e.g., HTRF, LANCE).
-
384-well assay plates.
-
Microplate reader compatible with the detection kit.
Procedure:
-
Cell Plating:
-
Plate the cells in 384-well plates and incubate overnight.
-
-
Assay:
-
Remove the culture medium and add stimulation buffer containing varying concentrations of this compound.
-
Add the H3 receptor agonist at its EC80 concentration and forskolin (to stimulate cAMP production).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen kit.
-
-
Data Analysis:
-
Normalize the data with 0% inhibition corresponding to the signal with agonist and forskolin alone, and 100% inhibition corresponding to the signal with forskolin alone.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Functional Assay: Calcium Mobilization for Gq-Coupled Receptors
While the histamine H3 receptor is primarily Gi/o-coupled, co-expression with a promiscuous Gαq protein can enable a calcium mobilization assay. This protocol is a general guideline.
Materials:
-
HEK293 cells co-expressing the histamine H3 receptor and a promiscuous G protein (e.g., Gα16 or Gαqi5).
-
Assay buffer: HBSS, 20 mM HEPES, 2.5 mM probenecid, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5).
-
H3 receptor agonist.
-
This compound and other test compounds.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating:
-
Plate the cells and incubate overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer.
-
Incubate for 45-60 minutes at 37°C.
-
-
Assay:
-
Place the plate in the fluorescence reader.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Add the H3 receptor agonist at its EC80 concentration and immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data and plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
References
- 1. genscript.jp [genscript.jp]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
Troubleshooting & Optimization
Troubleshooting KSK68 insolubility issues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common insolubility issues encountered during the expression and purification of the recombinant protein KSK68. The following information is based on established protein solubilization protocols and is intended to guide researchers in optimizing their experimental workflows.
Troubleshooting Guide
Q1: My this compound protein is found in the insoluble pellet after cell lysis. How can I improve its solubility from the start?
A1: The presence of this compound in the insoluble fraction is a common issue. Here are several strategies to improve initial solubility:
-
Optimize Expression Conditions: Lowering the induction temperature (e.g., to 15-20°C) and reducing the inducer concentration can slow down protein expression, allowing more time for proper folding.
-
Cell Lysis Buffer Composition: The composition of your lysis buffer is critical. Consider adding the following to your standard lysis buffer:
-
Glycerol (B35011): 5-10% (v/v) can help stabilize the protein.
-
Non-ionic Detergents: A mild non-ionic detergent like Triton X-100 or Tween 20 at low concentrations (0.1-0.5%) can prevent aggregation.
-
Additives: L-arginine (50-100 mM) is known to suppress protein aggregation.
-
-
Lysis Method: Harsh lysis methods like sonication can generate heat, which may promote aggregation.[1] Ensure your sample is kept on ice during sonication and use short bursts. Alternatively, consider milder methods like French press or enzymatic lysis.[1]
Q2: I have a low yield of soluble this compound after purification. What can I do?
A2: Low yield can be due to precipitation at various stages of purification.
-
Initial Solubility Assessment: First, determine the percentage of soluble this compound after cell lysis using SDS-PAGE and Western blot to confirm if the issue is with initial solubilization or downstream steps.[2] It's recommended to proceed with more rigorous solubilization protocols if the soluble fraction is less than 30-50%.[2]
-
Buffer Optimization during Purification: Maintain optimal buffer conditions throughout purification. Key parameters to screen are pH and ionic strength. It's advisable to work at a pH at least one unit away from the protein's isoelectric point (pI) to avoid precipitation.[1]
-
Detergent Screening: If this compound is a membrane protein or has significant hydrophobic patches, screening a panel of detergents is crucial for identifying one that effectively solubilizes the protein while maintaining its stability.[2]
Q3: this compound precipitates out of solution after purification and during storage. How can I prevent this?
A3: Protein instability leading to precipitation post-purification is a common challenge.
-
Storage Buffer Additives:
-
Glycerol: Including 10-50% glycerol in the final storage buffer can significantly improve stability.[3]
-
Reducing Agents: If this compound has cysteine residues, maintaining a reducing environment with DTT (1-5 mM) or TCEP (0.1-0.5 mM) can prevent intermolecular disulfide bond formation.
-
Detergents: For membrane proteins, the continued presence of a suitable detergent at or above its critical micelle concentration (CMC) is essential.
-
-
Concentration Effects: High protein concentrations can promote aggregation. Determine the maximum soluble concentration of this compound and store it at or below this concentration. If high concentrations are necessary, screen for additives that improve solubility at these concentrations.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. Aliquot the purified protein into single-use volumes and flash-freeze in liquid nitrogen before storing at -80°C.
Frequently Asked Questions (FAQs)
Q1: What is the best detergent for solubilizing this compound?
A1: The optimal detergent is protein-specific. A screening approach is the most effective way to identify the best detergent for this compound. Start with a panel of non-ionic (e.g., Triton X-100, n-Dodecyl-β-D-maltoside (DDM)) and zwitterionic (e.g., CHAPS, LDAO) detergents. The choice of detergent may also depend on downstream applications.
Q2: Can chaotropic agents like urea (B33335) or guanidine (B92328) hydrochloride be used to solubilize this compound?
A2: Yes, chaotropic agents are powerful solubilizing agents that unfold proteins, which can be effective for inclusion bodies.[4] A common approach is to solubilize the protein in 6-8 M urea or 6 M guanidine hydrochloride, followed by a refolding protocol, often involving dialysis or rapid dilution into a refolding buffer.
Q3: How do pH and ionic strength affect this compound solubility?
A3: pH and ionic strength are critical parameters that influence protein solubility. Proteins are generally least soluble at their isoelectric point (pI).[1] Therefore, it is recommended to use a buffer with a pH at least 1-1.5 units away from the pI of this compound. The effect of ionic strength (salt concentration) can vary; it's best to screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal condition for this compound.
Data Presentation
Table 1: Hypothetical Detergent Screening for this compound Solubilization
| Detergent | Type | Concentration | % Soluble this compound |
| Control (No Detergent) | - | - | 15% |
| Triton X-100 | Non-ionic | 1% (w/v) | 45% |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 1% (w/v) | 65% |
| CHAPS | Zwitterionic | 1% (w/v) | 75% |
| LDAO | Zwitterionic | 1% (w/v) | 50% |
| SDS | Anionic | 0.5% (w/v) | 95% (Denatured) |
Table 2: Effect of pH and NaCl Concentration on this compound Solubility
| pH | NaCl Concentration | % Soluble this compound |
| 6.0 | 150 mM | 25% |
| 7.0 | 150 mM | 40% |
| 8.0 | 150 mM | 60% |
| 8.0 | 50 mM | 50% |
| 8.0 | 300 mM | 75% |
| 8.0 | 500 mM | 65% |
Experimental Protocols
Protocol 1: Cell Lysis and Initial Solubility Assessment
-
Thaw the cell pellet on ice.
-
Resuspend the pellet in 10 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, 1 mg/mL lysozyme) per gram of cell paste.
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice (6 cycles of 30 seconds ON, 30 seconds OFF).
-
Take a 50 µL "Total Lysate" sample.
-
Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to separate the soluble and insoluble fractions.[3]
-
Collect the supernatant (soluble fraction).
-
Resuspend the pellet in the same volume of lysis buffer (insoluble fraction).
-
Analyze all fractions by SDS-PAGE to determine the distribution of this compound.
Protocol 2: Solubilization Using Chaotropic Agents
-
Isolate the insoluble pellet containing this compound as described in Protocol 1.
-
Wash the pellet twice with a buffer containing a low concentration of a mild detergent (e.g., 1% Triton X-100) to remove membrane lipids and other contaminants.
-
Centrifuge and discard the supernatant.
-
Resuspend the washed pellet in a solubilization buffer containing 8 M urea (or 6 M Guanidine-HCl), 50 mM Tris-HCl pH 8.0, and 10 mM DTT.[4]
-
Stir at room temperature for 1-2 hours.[4]
-
Centrifuge at 200,000 x g for 30 minutes to remove any remaining unsolubilized material.[4]
-
The supernatant now contains the solubilized, unfolded this compound, which can be purified and subsequently refolded.
Visualizations
Caption: Troubleshooting workflow for addressing this compound insolubility.
Caption: Detergent-mediated solubilization of membrane-associated this compound.
References
Optimizing KSK68 dosage for maximum efficacy.
Welcome to the technical support center for KSK68. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for maximum efficacy in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in-vitro cell-based assays?
A1: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. The optimal concentration will vary depending on the cell line and the specific experimental endpoint. We advise performing a dose-response curve to determine the EC50 for your particular system.
Q2: How long should I incubate my cells with this compound?
A2: The incubation time is critical for observing the desired effect of this compound. For signaling pathway studies (e.g., Western blotting for phosphorylated proteins), a short incubation period of 30 minutes to 2 hours is often sufficient. For longer-term assays, such as cell viability or proliferation assays, an incubation time of 24 to 72 hours is recommended.
Q3: Is this compound soluble in aqueous media?
A3: this compound has low solubility in aqueous media. It is recommended to prepare a stock solution in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. The final concentration of DMSO in your cell culture media should be kept below 0.1% to avoid solvent-induced artifacts.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of the Kinase Suppressor of Kinase 6 (KSK6). KSK6 is a negative regulator of the MAPK/ERK signaling pathway. By inhibiting KSK6, this compound promotes the phosphorylation of MEK and ERK, leading to the activation of downstream targets involved in cell proliferation and survival.
Troubleshooting Guides
Issue 1: Low or No Efficacy Observed
If you are observing lower than expected or no efficacy with this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Sub-optimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend a 7-point curve, starting from 0.1 µM to 100 µM. |
| Incorrect Incubation Time | Optimize the incubation time. For signaling studies, try a time course experiment (e.g., 15, 30, 60, 120 minutes). For proliferation assays, extend the incubation period up to 72 hours. |
| Compound Degradation | Prepare fresh stock solutions of this compound in DMSO every 4-6 weeks. Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Cell Line Insensitivity | Ensure your chosen cell line expresses KSK6 and is responsive to the MAPK/ERK pathway. You can verify this through literature search or by performing a baseline Western blot for key pathway proteins. |
Issue 2: High Cell Toxicity or Off-Target Effects
If you are observing significant cell death or unexpected phenotypes, it may be due to high concentrations of this compound or other experimental factors.
| Potential Cause | Troubleshooting Step |
| Concentration Too High | Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that provides efficacy with minimal toxicity. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your culture media is below 0.1%. Prepare a vehicle control (media with the same concentration of DMSO) to assess solvent effects. |
| Prolonged Incubation | For sensitive cell lines, a prolonged incubation with a potent inhibitor can lead to toxicity. Consider reducing the incubation time, especially for concentrations at the higher end of the effective range. |
Experimental Protocols & Data
Dose-Response Study for EC50 Determination
This protocol outlines a typical experiment to determine the half-maximal effective concentration (EC50) of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture media. We recommend a 7-point dilution series starting from a 2X final concentration of 200 µM down to 3.125 µM. Also, prepare a vehicle control (media with 0.2% DMSO).
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Viability Assay: After incubation, assess cell viability using a standard method such as an MTS or MTT assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50.
Sample Data: EC50 of this compound in Various Cell Lines
| Cell Line | EC50 (µM) |
| HCT116 | 5.2 |
| A549 | 8.9 |
| MCF7 | 12.5 |
| PC3 | 21.3 |
Western Blot Analysis of MAPK/ERK Pathway Activation
This protocol is for assessing the effect of this compound on the phosphorylation of MEK and ERK.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., the EC50 concentration) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.
Caption: Experimental workflow for determining the EC50 of this compound.
Caption: Troubleshooting logic for low or no efficacy of this compound.
How to minimize KSK68 off-target effects.
Welcome to the technical support center for KSK68. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in your experiments. This compound is a high-affinity dual antagonist for the histamine (B1213489) H3 receptor and the sigma-1 receptor, with additional affinity for the sigma-2 receptor[1][2]. Understanding its multi-target profile is crucial for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is a small molecule compound identified as a high-affinity dual antagonist of the histamine H3 (H3R) and sigma-1 (σ1R) receptors. It also exhibits significant affinity for the sigma-2 (σ2R) receptor. It has negligible affinity for other histamine receptor subtypes[1][2]. Its multi-target profile makes it a complex tool that requires careful consideration of on-target and off-target effects in experimental design.
Q2: What are the known binding affinities of this compound for its targets?
A2: The inhibitory constants (Ki) for this compound at its primary targets have been determined through radioligand binding assays. These values are summarized in the table below.
| Target Receptor | Inhibitory Constant (Ki) in nM |
| Histamine H3 Receptor (H3R) | 7.7 |
| Sigma-1 Receptor (σ1R) | 3.6 |
| Sigma-2 Receptor (σ2R) | 22.4 |
| Data sourced from MedchemExpress and Szczepańska K, et al. (2023)[1][2]. |
Q3: My experimental results with this compound are unexpected. Could this be due to its off-target effects?
A3: Yes, unexpected phenotypes are a common indicator of off-target activity, especially with a multi-target ligand like this compound. Since this compound potently antagonizes H3R, σ1R, and σ2R, any of these interactions could be contributing to your observed effects. It is crucial to design experiments that can dissect the contribution of each target to the overall biological outcome.
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: Minimizing off-target effects for a multi-target compound involves a combination of careful experimental design and the use of appropriate controls. Here are key strategies:
-
Dose-Response Analysis: Perform a full dose-response curve for this compound in your assay. The potency of the observed effect should ideally correlate with the binding affinity for the intended target.
-
Use of Selective Control Compounds: Employ highly selective antagonists for each of this compound's targets (H3R, σ1R, and σ2R) to see if you can replicate or block the observed phenotype. This is one of the most effective ways to attribute an effect to a specific receptor.
-
Target Knockdown/Knockout Models: If available, use cell lines or animal models where one or more of the target receptors have been genetically knocked out or knocked down (e.g., using siRNA or CRISPR). Observing a loss of the this compound-induced phenotype in a specific knockout model provides strong evidence for the involvement of that target.
Troubleshooting Guides
Issue 1: Discrepancy between expected and observed cellular phenotype.
You are using this compound to antagonize the histamine H3 receptor, but you observe a cellular response that is not consistent with known H3R signaling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Recommended Actions:
-
Confirm this compound Concentration and Purity: Ensure the correct concentration of this compound is being used and that the compound is of high purity.
-
Evaluate Dose-Dependence: A specific effect should be dose-dependent. Determine the EC50 or IC50 of this compound in your assay and compare it to its Ki values for H3R, σ1R, and σ2R.
-
Use Selective Antagonists as Controls: As outlined in the workflow, test selective antagonists for each receptor to isolate which target is responsible for the observed effect. A list of potential control compounds is provided in the table below.
-
Confirm Target Engagement: If possible, use a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA) to confirm that this compound is binding to its intended targets in your cellular system.
Issue 2: Difficulty in attributing the observed in vivo effect to a specific receptor.
You observe a physiological response in an animal model after administering this compound, but it is unclear whether this is due to H3R, σ1R, or σ2R antagonism.
Troubleshooting Workflow:
Caption: Workflow for dissecting in vivo effects.
Recommended Actions:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the dosage of this compound used results in a concentration in the target tissue that is relevant for engaging the receptors of interest.
-
Use of Selective Antagonists: As shown in the workflow, administer selective antagonists for H3R, σ1R, and σ2R to see if they can either replicate the effect of this compound on their own or block the effect of this compound when pre-administered.
-
Consult Literature on Multi-target Ligands: Some H3R antagonists are known to have affinity for sigma receptors, and this dual activity may be responsible for their in vivo efficacy in certain models[3][4]. Reviewing literature on similar dual-target compounds can provide insights.
-
Knockout Animal Models: The use of knockout animals for H3R, σ1R, or σ2R is the gold standard for definitively attributing an in vivo effect to a specific target.
Comparative Data for Control Compounds
To aid in dissecting the effects of this compound, the following table provides binding affinities for commonly used selective ligands for H3R, σ1R, and σ2R.
| Compound | Primary Target(s) | Type | Ki (nM) | Reference(s) |
| This compound | H3R, σ1R, σ2R | Antagonist | 7.7 (H3R), 3.6 (σ1R), 22.4 (σ2R) | [1][2] |
| Pitolisant | H3R, σ1R | Antagonist/Inverse Agonist | ~1-3 (H3R), ~14 (σ1R) | [3] |
| JNJ-5207852 | H3R | Antagonist | ~1 | [3] |
| (+)-Pentazocine | σ1R | Agonist | ~3-6 | [5] |
| Haloperidol | σ1R, σ2R, D2R | Antagonist | ~3-5 (σ1R), ~10-20 (σ2R) | [5] |
| S1RA (E-52862) | σ1R | Antagonist | ~17-45 | [3] |
| DTG | σ1R, σ2R | Ligand | ~15-30 (both receptors) | [5] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for σ1 and σ2 Receptors
This protocol is adapted from standard methodologies to determine the binding affinity (Ki) of a test compound like this compound[5].
Materials:
-
Membrane Preparation: Guinea pig brain homogenate (for σ1R) or rat liver homogenate (for σ2R).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand for σ1R: [³H]-(+)-pentazocine (final concentration ~2-5 nM).
-
Radioligand for σ2R: [³H]-DTG (1,3-di-o-tolyl-guanidine) (final concentration ~3-5 nM).
-
σ1R Masking Agent (for σ2R assay): (+)-pentazocine (final concentration ~100-300 nM).
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable ligand.
-
Test Compound: this compound, serially diluted.
-
96-well plates, glass fiber filters (GF/C, pre-soaked in 0.3-0.5% PEI), scintillation fluid, and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and a range of concentrations for the test compound.
-
Add Reagents: To each well, add in order:
-
Assay buffer.
-
Test compound (or vehicle for total binding, or Haloperidol for non-specific binding).
-
For σ2R assay only: Add (+)-pentazocine to all wells to mask σ1R sites.
-
Radioligand ([³H]-(+)-pentazocine for σ1R or [³H]-DTG for σ2R).
-
Membrane preparation (typically 50-150 µg protein per well).
-
-
Incubation: Incubate the plate for 60-90 minutes at 37°C (for σ1R) or room temperature (for σ2R) with gentle agitation.
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total and experimental counts.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: Histamine H3 Receptor Functional Assay (cAMP Accumulation)
This protocol outlines a typical functional assay to measure the antagonist activity of this compound at the Gαi/o-coupled H3 receptor[1].
Materials:
-
Cell Line: HEK293 cells stably expressing the human histamine H3 receptor.
-
Assay Buffer: Typically a HEPES-buffered saline solution.
-
Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and cAMP production).
-
H3R Agonist: (R)-α-methylhistamine (RAMH).
-
Test Compound: this compound, serially diluted.
-
cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection methods.
Procedure:
-
Cell Plating: Seed the H3R-expressing cells in a suitable multi-well plate and grow to near confluence.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of this compound (or vehicle) for approximately 20-30 minutes.
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the H3R agonist RAMH (typically at its EC80 concentration) along with forskolin to all wells. The agonist will inhibit the forskolin-stimulated cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP detection kit.
-
Data Analysis:
-
The antagonist activity of this compound is measured by its ability to reverse the inhibitory effect of RAMH on forskolin-stimulated cAMP levels.
-
Plot the cAMP levels against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression. This value represents the concentration of this compound required to block 50% of the agonist's effect.
-
Signaling Pathways and Visualizations
Histamine H3 Receptor (H3R) Signaling
The H3R is a Gαi/o-coupled GPCR. As an antagonist, this compound blocks the signaling cascade initiated by histamine or other H3R agonists. The primary consequence of H3R activation is the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels.
Caption: Antagonism of the H3R signaling pathway by this compound.
Sigma-1 Receptor (σ1R) Signaling
The σ1R is a unique ligand-operated chaperone protein located at the mitochondria-associated ER membrane (MAM)[6]. It is not a traditional GPCR. Under basal conditions, it is associated with the BiP chaperone. Agonist binding causes dissociation from BiP, allowing σ1R to interact with and modulate various client proteins, including the IP3 receptor (IP3R), thereby influencing calcium signaling between the ER and mitochondria. As an antagonist, this compound is presumed to prevent this dissociation and modulation.
Caption: Antagonism of the σ1R chaperone function by this compound.
Sigma-2 Receptor (σ2R/TMEM97) Signaling
The σ2R was identified as Transmembrane Protein 97 (TMEM97)[7]. It plays a role in cholesterol homeostasis and cellular proliferation. It can form a complex with other proteins, such as PGRMC1 and the low-density lipoprotein receptor (LDLR), to regulate the uptake of LDL cholesterol[7][8]. Antagonism by this compound may disrupt these protein-protein interactions and downstream signaling related to lipid trafficking.
Caption: Potential antagonism of σ2R (TMEM97) function by this compound.
References
- 1. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 7. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease | eNeuro [eneuro.org]
Addressing KSK68 instability in solution.
Technical Support Center: KSK68
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a potent, selective small molecule inhibitor of the novel kinase XYZ. Due to its high specificity, it is a valuable tool for studying the XYZ signaling pathway, which is implicated in certain proliferative diseases. Its primary application is in cell-based assays and early-stage in vivo studies to investigate the therapeutic potential of XYZ inhibition.
Q2: What are the primary challenges associated with using this compound?
A2: The main challenge with this compound is its low aqueous solubility and instability in solution under certain conditions. Researchers may experience issues with compound precipitation, leading to inconsistent and unreliable experimental results.
Q3: What are the initial signs of this compound instability in my experiments?
A3: You may be encountering stability issues if you observe any of the following:
-
Precipitation: The compound falls out of solution, appearing as a solid, crystals, or a cloudy suspension, especially after dilution into aqueous buffers.
-
Inconsistent Results: High variability in your experimental data between replicates or experiments.
-
Loss of Activity: A decrease in the expected biological activity of the compound over time in solution.
-
Difficulty Preparing Stock Solutions: The compound does not fully dissolve in your chosen solvent, even at low concentrations.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon dilution of a DMSO stock into aqueous media.
-
Root Cause: This is a common issue for hydrophobic compounds like this compound. The high concentration of the compound in DMSO is no longer soluble when diluted into a predominantly aqueous environment.
-
Solutions:
-
Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO without significant effects. Increasing the final DMSO concentration in your assay may help keep this compound in solution.
-
Use a Co-solvent System: For in vivo studies or more sensitive cell-based assays, a co-solvent system can be employed. A common formulation involves dissolving this compound in a mixture of DMSO, PEG300, and Tween-80 before final dilution in saline.
-
Lower the Stock Concentration: Preparing a more dilute stock solution in DMSO allows for a larger volume to be added to your aqueous media, which can sometimes prevent precipitation.
-
Issue 2: Inconsistent results in cell-based assays.
-
Root Cause: This can be due to inconsistent concentrations of the dissolved, active compound. This may arise from precipitation that is not immediately obvious or from degradation of this compound in the assay medium over the course of the experiment.
-
Solutions:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your final assay medium immediately before each experiment. Avoid storing diluted this compound solutions.
-
pH Control: this compound is more stable at a slightly acidic pH. Ensure the pH of your final assay medium is controlled and ideally maintained between 6.0 and 7.0.
-
Minimize Exposure to Light and High Temperatures: Protect this compound solutions from light and store them at appropriate temperatures to prevent degradation.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) for MW = 550 g/mol |
| DMSO | 100 | 181.8 |
| Ethanol | 5 | 9.1 |
| Methanol | 2 | 3.6 |
| Water | <0.01 | <0.018 |
| PBS (pH 7.4) | <0.01 | <0.018 |
Table 2: Stability of this compound in Aqueous Solution (10 µM) at Different Conditions
| Condition | % Remaining after 24 hours |
| pH 5.0, 37°C | 95% |
| pH 7.4, 37°C | 60% |
| pH 8.0, 37°C | 35% |
| pH 7.4, Room Temperature | 85% |
| pH 7.4, 4°C | 98% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-Weighing: Accurately weigh a small amount (e.g., 5.5 mg) of this compound powder into a sterile, low-adhesion microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to reach a 10 mM concentration (e.g., 1 mL for 5.5 mg).
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Assisted Dissolution: If undissolved particles remain, sonicate the vial in a water bath sonicator for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -80°C to minimize freeze-thaw cycles.
Protocol 2: Solubility Assessment of this compound in Aqueous Buffers
-
Prepare Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Buffer Preparation: In separate microcentrifuge tubes, add 99 µL of each aqueous buffer to be tested (e.g., PBS pH 7.4, citrate (B86180) buffer pH 6.0).
-
Dilution: Add 1 µL of the 10 mM DMSO stock solution to each tube to achieve a final concentration of 100 µM (final DMSO concentration will be 1%).
-
Equilibration: Vortex each tube gently and let it stand at room temperature for 1 hour.
-
Observation: Visually inspect for any precipitation or cloudiness.
-
Quantification: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV to determine the soluble fraction.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Navigating KSK68 Experimental Variability: A Technical Support Center
Disclaimer: The information provided in this technical support center is based on the assumption that "KSK68" refers to the well-researched protein Sam68 (Src-associated in mitosis 68 kDa) , also known as KHDRBS1 . This assumption is made due to the lack of specific information on a molecule designated "this compound" in the current scientific literature.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Sam68. It aims to address common sources of experimental variability and offer strategies for effective control.
Frequently Asked Questions (FAQs)
Q1: What is Sam68 and what is its primary function?
Sam68 (KHDRBS1) is an RNA-binding protein that plays a crucial role in a variety of cellular processes, including signal transduction, alternative splicing of pre-mRNA, and regulation of gene expression.[1][2][3] It is a key player in pathways that control cell proliferation, apoptosis, and tumorigenesis.[4][5][6]
Q2: Why is there significant experimental variability in Sam68 studies?
Experimental variability in Sam68 research can arise from several factors:
-
Post-Translational Modifications (PTMs): Sam68 is subject to extensive PTMs, including phosphorylation, acetylation, and methylation.[1][4][7][8] These modifications can alter its subcellular localization, RNA-binding affinity, and protein-protein interactions, leading to variable results in functional assays.[1][9]
-
Subcellular Localization: Sam68 can be found in both the nucleus and the cytoplasm, and its distribution can change depending on cell type, cell cycle stage, and external stimuli.[2][10] Inconsistent cell culture conditions can lead to variations in its localization and, consequently, its function.
-
Complex Interactions: Sam68 interacts with a multitude of other proteins and RNA molecules.[1][11][12][13][14][15] The composition of these complexes can be dynamic and sensitive to experimental conditions, affecting the reproducibility of co-immunoprecipitation and other protein interaction studies.
-
Alternative Splicing Regulation: Sam68 itself regulates the alternative splicing of numerous transcripts.[1][16][17][18] Experimental conditions that affect Sam68's activity will, in turn, influence the splicing patterns of its target genes, introducing a layer of variability in downstream analyses.
Q3: How do post-translational modifications (PTMs) of Sam68 affect experimental outcomes?
PTMs can significantly impact the interpretation of experimental results:
-
Western Blotting: PTMs can cause shifts in the apparent molecular weight of Sam68 on a Western blot, leading to multiple bands or unexpected sizes.[19] For example, phosphorylation can lead to slower migration.
-
Immunoprecipitation: The accessibility of antibody epitopes on Sam68 may be altered by PTMs, affecting the efficiency of immunoprecipitation.
-
Functional Assays: As PTMs regulate Sam68's activity, variability in PTMs across samples can lead to inconsistent results in assays measuring cell proliferation, apoptosis, or splicing. For instance, tyrosine phosphorylation of Sam68 by the kinase Fyn has been shown to alter its effect on the alternative splicing of Bcl-x.[1]
Troubleshooting Guides
This section provides troubleshooting for common experimental techniques used in Sam68 research.
Western Blotting
| Problem | Potential Cause | Recommended Solution |
| Multiple bands or unexpected molecular weight for Sam68 | Post-translational modifications (PTMs): Sam68 is heavily phosphorylated, which can alter its migration on SDS-PAGE.[4][7][8] | - Treat lysates with a phosphatase (e.g., lambda phosphatase) prior to electrophoresis to see if the bands collapse into a single band. - Use antibodies specific to phosphorylated forms of Sam68 if available and relevant to your hypothesis. - Consult the literature for known PTM-induced shifts for your specific cell type and conditions.[19] |
| Alternative splice variants: Different isoforms of Sam68 may exist. | - Validate the specificity of your primary antibody to ensure it recognizes a common epitope across different potential isoforms. - Perform RT-PCR to check for the presence of different Sam68 splice variants in your samples. | |
| Weak or no Sam68 signal | Inefficient protein extraction: Sam68 is predominantly a nuclear protein, and its extraction can be challenging with standard lysis buffers. | - Use a lysis buffer containing a high concentration of salt and strong detergents (e.g., RIPA buffer).[4] Consider nuclear fractionation to enrich for Sam68. - Optimize the lysis buffer to sample volume ratio.[20] |
| Low antibody affinity or concentration: The primary antibody may not be optimal for detecting endogenous levels of Sam68. | - Use a validated, high-affinity antibody for Western blotting. - Titrate the primary antibody concentration to find the optimal signal-to-noise ratio. | |
| High background | Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. | - Increase the stringency of your wash steps (e.g., increase the duration or number of washes, add more detergent like Tween-20). - Use a different blocking agent (e.g., switch from milk to BSA or vice versa). |
Immunoprecipitation (IP) & Co-Immunoprecipitation (Co-IP)
| Problem | Potential Cause | Recommended Solution |
| Low yield of immunoprecipitated Sam68 | Antibody epitope masking: The antibody's binding site on Sam68 may be blocked by interacting proteins or PTMs. | - Test multiple antibodies that recognize different epitopes on Sam68. - Consider using a denaturing IP protocol if you are not interested in protein-protein interactions. |
| Inefficient lysis: As with Western blotting, incomplete lysis can lead to poor recovery. | - Use an appropriate lysis buffer that effectively solubilizes nuclear proteins while preserving protein-protein interactions (for Co-IP).[21][22] | |
| High background of non-specific proteins in Co-IP | Non-specific binding to beads or antibody: Proteins can bind non-specifically to the IP matrix or the antibody. | - Pre-clear the cell lysate with beads before adding the primary antibody. - Increase the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration). - Include a negative control IP with a non-specific IgG antibody of the same isotype.[23] |
| Inconsistent Co-IP of interacting partners | Transient or weak interactions: The interaction between Sam68 and its partner may be weak or dependent on specific cellular conditions. | - Optimize lysis and wash conditions to be as gentle as possible while still reducing background. - Consider cross-linking your proteins in vivo before lysis to stabilize transient interactions. - Ensure that the cellular conditions (e.g., cell cycle stage, stimulation) are consistent across replicates. |
siRNA-mediated Knockdown
| Problem | Potential Cause | Recommended Solution |
| Variable knockdown efficiency | Suboptimal siRNA concentration or transfection reagent: The efficiency of siRNA delivery can vary between experiments. | - Perform a titration of the siRNA concentration and the transfection reagent to determine the optimal conditions for your cell line. - Use a positive control siRNA targeting a housekeeping gene to monitor transfection efficiency. |
| Cell confluence and health: The state of the cells at the time of transfection can significantly impact knockdown efficiency. | - Maintain consistent cell density and passage number for all experiments. Ensure cells are healthy and actively dividing at the time of transfection. | |
| Off-target effects | The siRNA sequence may be targeting other mRNAs besides Sam68. | - Use at least two different siRNAs targeting different regions of the Sam68 mRNA to confirm that the observed phenotype is not due to an off-target effect.[5] - Perform a rescue experiment by re-expressing a siRNA-resistant form of Sam68 to see if it reverses the phenotype. |
Quantitative Real-Time PCR (qRT-PCR) for Sam68 mRNA
| Problem | Potential Cause | Recommended Solution |
| High variability in Cq values between replicates | Pipetting errors or poor RNA quality: Inaccurate pipetting or degraded RNA can lead to inconsistent results. | - Use calibrated pipettes and practice consistent pipetting technique. - Assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with reverse transcription. |
| Inappropriate reference gene selection: The expression of the chosen housekeeping gene may not be stable across your experimental conditions. | - Validate the stability of your chosen reference gene(s) under your specific experimental conditions using algorithms like geNorm or NormFinder. - Use the average of at least two stable reference genes for normalization. |
Experimental Protocols & Data
Quantitative Data Summary
Table 1: Relative mRNA Expression of Sam68 in Lung Adenocarcinoma (LUAD) Tissues.
| Sample Type | Relative Sam68 mRNA Level (Mean ± SD) | p-value |
| LUAD Tissue | Higher than normal | p = 0.006 |
| Normal Lung Tissue | Lower than LUAD | N/A |
| Data suggests that Sam68 mRNA levels are significantly upregulated in LUAD tissues compared to normal lung tissue.[24] |
Table 2: Impact of Sam68 Knockdown on Gastric Cancer Cell Proliferation.
| Transfection | Relative Cell Viability (%) |
| Control siRNA | 100 |
| Sam68 siRNA | ~40% decrease |
| Knockdown of Sam68 resulted in an approximately 60% decrease in protein expression and significantly inhibited cell viability in AGS gastric cancer cells.[5] |
Detailed Methodologies
Protocol 1: Western Blot Analysis of Sam68
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[4]
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Sam68 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Protocol 2: Analysis of Sam68-mediated Alternative Splicing by RT-PCR
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a suitable method (e.g., TRIzol).
-
Treat RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA using a reverse transcriptase and oligo(dT) or random primers.[1]
-
-
PCR Amplification:
-
Analysis:
-
Separate the PCR products on an agarose (B213101) gel.
-
Visualize the bands corresponding to the different splice isoforms.
-
Quantify the intensity of each band using densitometry software.
-
Calculate the ratio of the different splice isoforms to assess changes in alternative splicing.[1]
-
Visualizations
Caption: Sam68-mediated regulation of alternative splicing.
Caption: Workflow for studying Sam68 function using siRNA.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. The RNA-binding protein Sam68 modulates the alternative splicing of Bcl-x - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Sam68 in post-transcriptional gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA-binding protein - Wikipedia [en.wikipedia.org]
- 4. Cdk1-mediated threonine phosphorylation of Sam68 modulates its RNA binding, alternative splicing activity and cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical significance and effect of Sam68 expression in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Sam68 in different types of cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mRNAs associated with the Sam68 RNA binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Sam68-dependent alternative splicing program shapes postsynaptic protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Functional interaction of Sam68 and heterogeneous nuclear ribonucleoprotein K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Interaction and Colocalization of Sam68 with the Splicing-associated Factor YT521-B in Nuclear Dots Is Regulated by the Src Family Kinase p59fyn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SAM68: Signal Transduction and RNA Metabolism in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sam68 Regulates a Set of Alternatively Spliced Exons during Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sam68 Regulates S6K1 Alternative Splicing during Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. researchgate.net [researchgate.net]
- 21. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 23. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 24. SAM68 promotes tumorigenesis in lung adenocarcinoma by regulating metabolic conversion via PKM alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
Refining KSK68 treatment protocols for chronic pain studies.
KSK68 Technical Support Center
Welcome to the technical support center for this compound, a novel selective inhibitor of Kinase Alpha for the investigation of chronic pain signaling pathways. This resource is designed to assist researchers, scientists, and drug development professionals in refining treatment protocols and troubleshooting experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in analgesic response between subjects. | 1. Inconsistent drug administration (e.g., incorrect volume, subcutaneous vs. intraperitoneal injection variability).2. Differences in animal age, weight, or strain.[1][2]3. Variations in the induction of the chronic pain model (e.g., inconsistent nerve ligation in the CCI model).[3]4. Stress-induced analgesia in animals due to improper handling. | 1. Ensure precise and consistent administration techniques. For oral gavage, confirm proper placement. For injections, use consistent anatomical landmarks.2. Use a homogenous population of animals with a narrow age and weight range.[1][2]3. Standardize the pain model induction protocol. Ensure all personnel are thoroughly trained on the surgical procedure.4. Handle animals gently and allow for adequate acclimatization to the testing environment before behavioral assays.[4][5][6] |
| This compound appears to have a shorter duration of action than expected. | 1. Rapid metabolism of this compound in the selected animal model.2. Incorrect dosage leading to sub-therapeutic plasma concentrations.3. Issues with the formulation affecting bioavailability. | 1. Conduct pharmacokinetic (PK) studies to determine the half-life of this compound in the specific animal model. Consider a different species or strain if metabolism is too rapid.2. Perform a dose-response study to identify the optimal dose for sustained analgesia.3. Analyze the stability and solubility of the this compound formulation. Consider alternative vehicles or formulation strategies to improve absorption. |
| Unexpected adverse effects observed (e.g., sedation, motor impairment). | 1. Off-target effects of this compound.2. The vehicle used for formulation has its own biological effects.3. Dose is too high, leading to toxicity. | 1. Conduct a comprehensive off-target screening panel to identify potential unintended molecular targets.2. Run a vehicle-only control group to distinguish the effects of the vehicle from this compound.3. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and establish a therapeutic window. |
| Difficulty in dissolving this compound for in vivo administration. | 1. This compound has poor aqueous solubility.2. The chosen solvent is not appropriate or is at the wrong pH. | 1. Test a panel of biocompatible solvents (e.g., DMSO, PEG400, Tween 80).2. Adjust the pH of the formulation buffer.3. Consider micronization or nano-formulation techniques to improve solubility. |
| Inconsistent results in behavioral assays (e.g., von Frey test). | 1. Insufficient habituation of animals to the testing apparatus.[4][5][6]2. Environmental disturbances during testing (e.g., noise, light changes).3. Investigator bias in scoring behavioral responses. | 1. Ensure animals are fully acclimatized to the testing room and equipment over several days before baseline measurements.[4][5][6]2. Conduct behavioral testing in a quiet, dedicated space with consistent lighting.3. Whenever possible, the experimenter should be blinded to the treatment groups to prevent bias. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the proposed mechanism of action for this compound? | This compound is a highly selective, ATP-competitive inhibitor of Kinase Alpha, a serine/threonine kinase that is a critical downstream effector in the NGF-TrkA signaling pathway. This pathway is known to be upregulated in peripheral neurons following nerve injury and contributes to the maintenance of neuropathic pain. |
| Which animal models are recommended for studying the efficacy of this compound? | The Chronic Constriction Injury (CCI) model is a robust and widely used model for inducing neuropathic pain and is well-suited for evaluating this compound's analgesic properties.[2][3] Other suitable models include the Spared Nerve Injury (SNI) model and the Carrageenan-induced inflammatory pain model.[7][8] |
| What is the recommended route of administration and dosing frequency? | Based on preliminary pharmacokinetic data, oral gavage (p.o.) or intraperitoneal (i.p.) injection are the recommended routes. Dosing frequency will depend on the specific animal model and experimental design, but a once or twice daily dosing regimen is a typical starting point. A thorough pharmacokinetic and dose-response study is essential to determine the optimal regimen for your specific study. |
| How should this compound be stored? | This compound powder should be stored at -20°C, protected from light and moisture. Solutions of this compound in a vehicle such as DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles. |
| Are there any known off-target effects of this compound? | In a panel of over 400 kinases, this compound has shown high selectivity for Kinase Alpha. However, at concentrations significantly above the therapeutic range, some minor inhibition of structurally related kinases has been observed. It is crucial to conduct your experiments within the recommended therapeutic dose range to minimize potential off-target effects. |
Experimental Protocols
Chronic Constriction Injury (CCI) Model and this compound Efficacy Assessment
This protocol describes the induction of the CCI model of neuropathic pain in rats and a subsequent assessment of this compound's analgesic effect using the von Frey test for mechanical allodynia.[3][9]
Materials:
-
Anesthetic (e.g., Isoflurane)
-
4-0 chromic gut sutures
-
Sterile surgical instruments
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline)
Procedure:
-
Baseline Behavioral Testing:
-
CCI Surgery:
-
Anesthetize the rat.
-
Make a small incision on the lateral surface of the mid-thigh of the left hind limb.
-
Expose the sciatic nerve through blunt dissection of the biceps femoris muscle.[1][2][9]
-
Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them.[3]
-
The ligatures should be tightened until a brief twitch in the hind paw is observed.[3]
-
Close the muscle layer and skin with sutures.
-
Allow the animals to recover for 7-10 days for the neuropathic pain to fully develop.
-
-
This compound Treatment and Behavioral Assessment:
-
On day 7 post-surgery, confirm the development of mechanical allodynia by re-testing with von Frey filaments.
-
Randomize animals into treatment groups (e.g., Vehicle, this compound at 10, 30, 100 mg/kg).
-
Administer this compound or vehicle via the desired route (e.g., oral gavage).
-
Assess the mechanical withdrawal threshold at various time points post-dosing (e.g., 1, 2, 4, 6, and 24 hours) to determine the peak effect and duration of action.
-
Data Analysis:
-
The 50% paw withdrawal threshold will be calculated using the up-down method.
-
Data will be analyzed using a two-way ANOVA with post-hoc tests to compare the effects of this compound to the vehicle control group at each time point.
Visualizations
Signaling Pathways and Workflows
References
- 1. criver.com [criver.com]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 4. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 5. biomed-easy.com [biomed-easy.com]
- 6. von Frey test [protocols.io]
- 7. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 9. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. The von Frey Test. [bio-protocol.org]
Welcome to the technical support center for KSK68-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered when working with this compound, a high-affinity dual antagonist for the sigma-1 (σ1) and histamine (B1213489) H3 receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its binding affinities?
A1: this compound is a high-affinity dual antagonist of the sigma-1 (σ1) receptor and the histamine H3 receptor. Its piperidine (B6355638) moiety is a critical structural feature for this dual activity.[1][2] The inhibitory constants (Ki) of this compound are as follows:
| Receptor | Ki (nM) |
| Sigma-1 (σ1) | 3.6 |
| Histamine H3 | 7.7 |
| Sigma-2 (σ2) | 22.4 |
Data compiled from multiple sources.[3]
Q2: What are the potential off-target effects of this compound?
A2: this compound shows selectivity for the sigma-1 and histamine H3 receptors. However, like many ligands, it can interact with other targets, particularly at higher concentrations. It has a notable affinity for the sigma-2 (σ2) receptor, albeit lower than for σ1 and H3 receptors.[3] It is important to note that several clinically evaluated histamine H3 receptor antagonists have also demonstrated nanomolar affinity for sigma-1 receptors, suggesting a potential for shared off-target profiles among this class of compounds.[4][5] Researchers should consider performing counter-screening against a panel of relevant receptors, especially when using this compound at high concentrations.
Q3: What is the recommended solvent for dissolving this compound for in vitro experiments?
A3: The solubility of this compound is pH-dependent, increasing in acidic conditions.[1] For in vitro experiments using the free base form, this compound is not highly soluble in water. A mixture of organic solvents, such as propan-2-ol, is often required to achieve dissolution.[1] It is crucial to prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final concentration in the assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell-based assays.
This is a common issue in cell-based assays and can arise from several factors.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Cell Health & Passage Number | Use cells with a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| Cell Seeding Density | Optimize cell seeding density to ensure a linear assay response. Inconsistent cell numbers can lead to high variability. |
| Compound Solubility | Ensure this compound is fully dissolved in the stock solution and does not precipitate upon dilution into the aqueous assay buffer. Visually inspect for any precipitation. Consider using a solubility-enhancing agent if necessary. |
| Incubation Time & Temperature | Optimize and strictly control incubation times and temperatures. Variations can significantly impact receptor binding and downstream signaling. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of cells, reagents, and this compound. |
Experimental Workflow for Optimizing a Cell-Based Assay:
References
- 1. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual-targeting Approach on Histamine H3 and Sigma-1 Receptor Ligands as Promising Pharmacological Tools in the Treatment of CNS-linked Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-receptor kinetics and sigma-1 receptor affinity differentiate clinically evaluated histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of KSK68
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of KSK68. Our aim is to facilitate seamless experimentation and data interpretation by providing clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of this compound in our preclinical animal studies. What could be the primary reasons for this?
A1: Low and variable plasma concentrations of this compound are often attributed to its inherent physicochemical properties. The two primary contributing factors are:
-
Poor Aqueous Solubility: this compound is a highly lipophilic molecule with low aqueous solubility. This characteristic limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: Following absorption, this compound undergoes significant metabolism in the gut wall and liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. This "first-pass effect" substantially reduces the amount of active drug that reaches systemic circulation.[1]
The interplay of these factors can lead to erratic absorption and high inter-individual variability in pharmacokinetic profiles.
Q2: What are the recommended formulation strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the solubility and first-pass metabolism challenges of this compound. The choice of strategy will depend on the specific experimental context and desired formulation characteristics. Key approaches include:
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or liposomes can enhance its solubility and absorption. These formulations can also partially protect this compound from first-pass metabolism by promoting lymphatic transport.
-
Nanonization: Reducing the particle size of this compound to the nanometer range (nanocrystals) can significantly increase its surface area, leading to improved dissolution velocity and saturation solubility.[2]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a hydrophilic polymer can prevent crystallization and maintain the drug in a higher energy, more soluble state.
-
Co-administration with CYP3A4 Inhibitors: While not a formulation strategy per se, co-administering this compound with a known CYP3A4 inhibitor (e.g., ritonavir, ketoconazole) can be used in preclinical studies to assess the impact of first-pass metabolism on its bioavailability. However, this approach requires careful consideration of potential drug-drug interactions.
Q3: How can I assess the dissolution rate of my this compound formulation?
A3: A standard in vitro dissolution test using a USP apparatus (e.g., Apparatus 2, paddle method) is recommended. The dissolution medium should be selected to mimic physiological conditions. For poorly soluble compounds like this compound, the use of biorelevant media such as fasted-state simulated intestinal fluid (FaSSIF) or fed-state simulated intestinal fluid (FeSSIF) can provide more clinically relevant data than simple buffer systems. The concentration of this compound in the dissolution medium is typically measured over time using a validated analytical method, such as HPLC-UV.
Troubleshooting Guides
Issue 1: High variability in in vivo pharmacokinetic data despite using a consistent formulation.
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing Vehicle Preparation | Ensure the formulation is homogenous and stable throughout the dosing period. For suspensions, ensure adequate mixing before each administration. |
| Physiological Variability in Animals | Fast animals overnight before dosing to reduce variability in GI transit time and food effects. Ensure consistent age, weight, and health status of the animals. |
| Issues with Oral Gavage Technique | Ensure proper gavage technique to avoid accidental tracheal administration or esophageal irritation, which can affect absorption. |
| Pre-analytical Sample Handling Errors | Use appropriate anticoagulants and protease inhibitors in blood collection tubes. Process samples promptly and store them at the recommended temperature (-80°C) to prevent degradation of this compound. |
Issue 2: The developed formulation shows good in vitro dissolution but fails to improve in vivo bioavailability.
| Potential Cause | Troubleshooting Step |
| Precipitation of this compound in the GI Tract | The formulation may be releasing this compound in a supersaturated state that is not stable in the GI environment, leading to precipitation. Consider incorporating precipitation inhibitors into the formulation. |
| Extensive Gut Wall Metabolism | Even if dissolved, this compound may be heavily metabolized by CYP enzymes in the enterocytes. Consider formulations that promote lymphatic uptake (e.g., lipid-based systems) to bypass the portal circulation. |
| Efflux by Transporters | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen. Investigate this possibility using in vitro cell-based assays (e.g., Caco-2 permeability assays). |
| In vitro-In vivo Correlation (IVIVC) Mismatch | The chosen in vitro dissolution method may not be predictive of in vivo performance. Experiment with different dissolution media and agitation rates to better mimic the in vivo environment. |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of this compound in Different Formulations Following Oral Administration in Rats (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 55 ± 12 | 2.0 | 250 ± 65 | 100 |
| Micronized Suspension | 98 ± 21 | 1.5 | 510 ± 98 | 204 |
| Nanoemulsion | 250 ± 45 | 1.0 | 1850 ± 320 | 740 |
| Amorphous Solid Dispersion | 180 ± 38 | 1.0 | 1300 ± 250 | 520 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion for Oral Administration
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound to improve its oral bioavailability.
Materials:
-
This compound
-
Medium-chain triglyceride (MCT) oil (e.g., Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40)
-
Co-surfactant (e.g., Transcutol® HP)
-
Deionized water
-
Magnetic stirrer
-
High-pressure homogenizer or ultrasonicator
Methodology:
-
Preparation of the Oil Phase: Dissolve this compound in the MCT oil at a predetermined concentration (e.g., 20 mg/mL). Gently warm and stir the mixture until the drug is completely dissolved.
-
Preparation of the Aqueous Phase: In a separate container, prepare the aqueous phase by dissolving the surfactant and co-surfactant in deionized water.
-
Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer. Stir for 30 minutes to form a coarse emulsion.
-
Homogenization: Reduce the droplet size of the coarse emulsion by processing it through a high-pressure homogenizer (e.g., 5 cycles at 15,000 psi) or by using a probe ultrasonicator.
-
Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and drug content. The final formulation should be a clear or translucent liquid with a mean droplet size of less than 200 nm.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control formulation.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulations (e.g., nanoemulsion vs. aqueous suspension)
-
Oral gavage needles
-
Blood collection tubes (containing K2EDTA)
-
Centrifuge
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization and Fasting: Acclimate the rats for at least 3 days before the experiment. Fast the animals overnight (approximately 12 hours) with free access to water.
-
Dosing: Divide the animals into groups (n=6 per group). Administer the this compound formulations orally via gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
Mandatory Visualizations
Caption: Factors contributing to the low oral bioavailability of this compound.
Caption: Workflow for selecting a bioavailability enhancement strategy for this compound.
References
- 1. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
How to interpret unexpected results with KSK68.
Disclaimer: The following information is provided for a hypothetical compound designated "KSK68." As of the last update, "this compound" is not a known experimental compound in the public domain. This guide is intended to serve as a general framework for troubleshooting unexpected results with novel small molecules in a research setting.
Troubleshooting Guide
This guide addresses common unexpected results that researchers may encounter when working with a new experimental compound like this compound.
Q1: Unexpected cytotoxicity is observed at concentrations where this compound should be on-target and non-toxic. What are the potential causes and how can I investigate this?
Possible Causes:
-
Off-target toxicity: this compound may be interacting with unintended cellular targets that induce a toxic response.
-
Compound instability or degradation: The compound may be degrading into a toxic byproduct in your experimental conditions.
-
Assay interference: this compound might be interfering with the components of your cytotoxicity assay.
-
Cell line sensitivity: The specific cell line you are using may have a unique sensitivity to this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocols:
-
Protocol 1: Cytotoxicity Assay (MTT)
-
Protocol 2: Compound Stability Assessment
Q2: this compound is not showing the expected efficacy in my primary functional assay, despite showing target engagement. What could be the reason?
Possible Causes:
-
Flawed assay design: The functional assay may not be sensitive enough or may not be a good measure of the target's activity.
-
Cellular compensation mechanisms: The cell may be compensating for the inhibition of the target pathway.
-
Subcellular localization: this compound may not be reaching the subcellular compartment where the target protein is active.
-
Incorrect timing of treatment: The duration of this compound treatment may be too short or too long to observe the desired effect.
Logical Relationship Diagram:
Caption: Reasons for lack of efficacy despite target engagement.
Experimental Protocols:
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Protocol 4: Immunofluorescence for Subcellular Localization
Frequently Asked Questions (FAQs)
Q: How can I be sure that the this compound I'm using is the correct compound and is of high purity?
A: It is crucial to verify the identity and purity of any new experimental compound. We recommend the following:
-
Identity Confirmation: Use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of this compound.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a small molecule. For biological experiments, a purity of >95% is generally recommended.
Q: What is the best way to determine the optimal concentration range for this compound in my experiments?
A: A dose-response curve is essential for determining the optimal concentration. We suggest a 10-point dose-response experiment, starting from a high concentration (e.g., 100 µM) and performing serial dilutions (e.g., 1:3) down to the nanomolar range. The IC50 or EC50 value derived from this experiment will guide your choice of concentrations for subsequent assays.
Q: I am seeing significant variability in my results with this compound between experiments. What are the common sources of such variability?
A: Common sources of variability with new compounds include:
-
Compound precipitation: this compound may be precipitating out of solution at higher concentrations. Always check for solubility limits in your specific media.
-
Inconsistent cell passage number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Variability in reagent preparation: Ensure all reagents, including the this compound stock solution, are prepared fresh and consistently for each experiment.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Target Expression | IC50 (nM) |
| Cell Line A | High | 50 |
| Cell Line B | Medium | 250 |
| Cell Line C | Low | >10,000 |
| Cell Line D (Resistant) | High | 5,000 |
Table 2: Sample Cytotoxicity Profile of this compound
| Cell Line | On-Target IC50 (nM) | Cytotoxicity CC50 (nM) | Selectivity Index (CC50/IC50) |
| Cell Line A | 50 | 1,500 | 30 |
| Cell Line B | 250 | 2,000 | 8 |
Signaling Pathway
Hypothetical Signaling Pathway Inhibited by this compound
This compound is a hypothetical inhibitor of the kinase "Target Kinase," which is a key component of the "Pro-Survival Pathway."
Caption: this compound inhibits Target Kinase in the Pro-Survival Pathway.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound and treat the cells for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Compound Stability Assessment
-
Sample Preparation: Incubate this compound at its working concentration in the complete cell culture medium at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact this compound remaining at each time point.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine its stability profile.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
Data Analysis: The binding of this compound to its target will increase the thermal stability of the protein, resulting in a shift in the melting curve.
Protocol 4: Immunofluorescence for Subcellular Localization
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody. Use a fluorescent dye (e.g., DAPI) to stain the nucleus.
-
Imaging: Visualize the subcellular localization of the target protein using a fluorescence microscope.
-
Analysis: Co-localization analysis can be performed if this compound is fluorescently tagged or if its effect on target localization is being assessed.
Technical Support Center: Optimizing KSK68 Concentration for In-Vitro Assays
Welcome to the technical support center for KSK68. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for in-vitro assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new in-vitro experiment?
A1: For a novel compound like this compound, it is advisable to begin with a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series is recommended, typically spanning several orders of magnitude, for instance, from 1 nM to 100 µM.[1][2] This wide range will help you identify an effective concentration window for your specific assay and cell line.
Q2: How should I dissolve and store this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is critical to ensure the final concentration of DMSO in your cell culture medium remains low (generally ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1] For storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
Q3: How does the presence of serum in the culture medium affect the activity of this compound?
A3: Serum proteins have the potential to bind to small molecules like this compound, which can reduce the effective concentration of the compound available to the cells.[1] This is an important consideration when interpreting your results. If you suspect significant interference from serum, you may need to conduct experiments in serum-free or reduced-serum conditions.
Q4: What is the optimal incubation time for this compound treatment?
A4: The ideal incubation time depends on the mechanism of action of this compound and the biological question you are addressing. It is recommended to perform a time-course experiment to determine this. You can treat your cells with a fixed, effective concentration of this compound and measure the desired endpoint at various time points (e.g., 6, 12, 24, 48, and 72 hours).[1][2]
Q5: How do I determine if my cell line is sensitive to this compound?
A5: The sensitivity of a cell line to this compound will depend on the expression and activity of its molecular target. If the target of this compound is known, you should first verify its expression in your cell line of choice. A preliminary cell viability or cytotoxicity assay across a broad concentration range will help determine the sensitivity of your cell line.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of this compound, a common measure of compound potency.
Materials:
-
This compound
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).[3]
-
Compound Preparation: Prepare a high-concentration stock of this compound in DMSO. Perform a serial dilution of this compound in complete culture medium to create a range of treatment concentrations. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls: a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background measurement).[1]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[4]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Target Engagement
This protocol can be used to assess the effect of this compound on the expression or phosphorylation status of its target protein.
Materials:
-
This compound
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50 value) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Prepare protein samples and load equal amounts onto an SDS-polyacrylamide gel. Transfer the separated proteins to a membrane.[5]
-
Immunoblotting: Block the membrane and then incubate with the appropriate primary antibody overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) |
| MCF-7 | Breast Cancer | 0.5 | 72 |
| A549 | Lung Cancer | 1.2 | 72 |
| HCT116 | Colon Cancer | 0.8 | 72 |
| U87 MG | Glioblastoma | 2.5 | 72 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low. 2. Compound instability. 3. Insensitive cell line or assay. | 1. Test a higher concentration range.[1]2. Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment.[2]3. Verify that your cell line expresses the target of this compound. Use a positive control to confirm the assay is working correctly.[1] |
| High level of cell death observed across all concentrations, including very low ones. | 1. Compound-induced cytotoxicity. 2. Solvent (DMSO) toxicity. | 1. Perform a cytotoxicity assay (e.g., LDH or Annexin V/PI staining) to determine the cytotoxic concentration range of this compound for your specific cell line.[1]2. Ensure the final DMSO concentration in the medium is at a non-toxic level (≤ 0.1%). |
| High variability between replicate wells. | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and consistent seeding density across all wells.[5]2. Calibrate pipettes and use proper pipetting techniques.3. Avoid using the outer wells of the plate, or fill them with sterile liquid to minimize evaporation. |
| Precipitation of this compound observed in the culture medium. | 1. Poor solubility of the compound. | 1. Visually inspect your stock and working solutions for any precipitates. Determine the maximum soluble concentration of this compound in your cell culture medium. Data from concentrations above the solubility limit should be interpreted with caution.[2] |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway showing this compound inhibition of Kinase-X.
Experimental Workflow Diagram
Caption: General workflow for optimizing this compound concentration.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for a lack of experimental effect.
References
Troubleshooting KSK68's effects on animal behavior.
Technical Support Center: KSK68
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues encountered during in-vivo experiments involving this compound. The following guides and frequently asked questions (FAQs) address specific challenges related to animal behavior, experimental design, and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected Sedation or Hypoactivity in Subjects
Question: We administered this compound and observed a significant decrease in locomotor activity and general sedation in our rodent models. This was not the expected outcome. What could be the cause and how can we troubleshoot this?
Answer:
Unexpected sedation can arise from several factors related to this compound's mechanism of action as a histamine (B1213489) H3 receptor antagonist. The histamine H3 receptor is an autoreceptor that inhibits the release of histamine and other neurotransmitters. Antagonizing this receptor can, under certain conditions, lead to complex downstream effects that might result in sedation.
Troubleshooting Steps:
-
Dose-Response Evaluation: You may be observing a dose-dependent effect. It is crucial to perform a thorough dose-response study to identify a therapeutic window that avoids sedative effects. Start with a lower dose and incrementally increase it while monitoring locomotor activity.
-
Control for Circadian Rhythms: Histaminergic activity follows a diurnal cycle, peaking during the active phase. Ensure that your experiments are consistently conducted at the same time of day to minimize variability.
-
Pharmacokinetic Analysis: Consider the possibility of rapid absorption and high peak plasma concentrations leading to off-target effects or an exaggerated primary effect. A pharmacokinetic study to determine Cmax and Tmax can help in optimizing the dosing regimen.
-
Receptor Occupancy Assessment: If possible, conduct ex-vivo receptor occupancy studies to correlate the behavioral effects with the extent of sigma-1 and histamine H3 receptor binding at different doses.
Issue 2: Lack of Efficacy in Cognitive Enhancement Paradigms
Question: We are using this compound in a novel object recognition task to assess its pro-cognitive effects, but we are not observing any improvement compared to the vehicle group. What could be the reason for this lack of efficacy?
Answer:
The lack of a discernible effect in cognitive tasks can be multifactorial. This compound's dual antagonism of sigma-1 and histamine H3 receptors suggests a potential for cognitive enhancement, but experimental parameters must be carefully optimized.
Troubleshooting Steps:
-
Task-Specific Effects: The cognitive domain being tested is critical. This compound's effects may be more pronounced in tasks assessing attention or executive function rather than recognition memory. Consider employing a different behavioral paradigm, such as the 5-choice serial reaction time task (5-CSRTT).
-
Timing of Administration: The timing of this compound administration relative to the different phases of the cognitive task (e.g., acquisition, consolidation, retrieval) is crucial. A systematic variation of the pre-treatment interval is recommended.
-
Baseline Performance: If the baseline performance of your control animals is already high, a ceiling effect may be masking any potential cognitive-enhancing effects of this compound. Consider increasing the task difficulty to lower the baseline performance.
-
Metabolic State of Animals: The metabolic state can influence cognitive performance. Ensure that animals are not food-deprived to a degree that it impacts their motivation or ability to perform the task, unless it is a specific requirement of the experimental design.
Issue 3: Stereotyped or Repetitive Behaviors Observed at Higher Doses
Question: At higher doses of this compound, we have observed an increase in stereotypic behaviors such as gnawing, excessive grooming, or circling in our rat models. Is this a known side effect?
Answer:
The emergence of stereotypic behaviors at higher doses can be indicative of off-target effects or an overstimulation of downstream signaling pathways. The sigma-1 receptor, one of the targets of this compound, is known to modulate dopaminergic systems, and excessive stimulation can lead to such behaviors.
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to lower the dose to a range that does not elicit these behaviors.
-
Co-administration with Dopamine Antagonists: To investigate the involvement of the dopaminergic system, a co-administration study with a D2 receptor antagonist could be performed. A reduction in stereotypic behavior would suggest a dopamine-mediated effect.
-
Behavioral Quantification: Utilize a detailed ethogram to systematically score the frequency and duration of specific stereotypic behaviors. This will allow for a more objective measure of the dose-dependency of this side effect.
-
Plasma and Brain Concentration Analysis: Correlate the onset of stereotypic behaviors with the measured concentrations of this compound in the plasma and brain to establish a potential toxicity threshold.
Data Presentation
Table 1: Hypothetical Dose-Response Effect of this compound on Locomotor Activity
| Dose (mg/kg) | Mean Distance Traveled (cm) ± SEM | p-value vs. Vehicle |
| Vehicle | 3500 ± 250 | - |
| 1 | 3400 ± 300 | >0.05 |
| 3 | 2800 ± 200 | <0.05 |
| 10 | 1500 ± 150 | <0.01 |
Table 2: Hypothetical Effect of this compound on Novel Object Recognition
| Treatment Group | Discrimination Index ± SEM | p-value vs. Vehicle |
| Vehicle | 0.25 ± 0.05 | - |
| This compound (1 mg/kg) | 0.35 ± 0.06 | >0.05 |
| This compound (3 mg/kg) | 0.50 ± 0.08 | <0.05 |
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity
Objective: To assess the effect of this compound on spontaneous locomotor activity and anxiety-like behavior in mice.
Methodology:
-
Apparatus: A square arena (40 x 40 x 30 cm) made of non-reflective white plastic. The arena is equipped with an overhead camera and automated tracking software.
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes prior to placing the animal in the open field arena.
-
Testing: Place each mouse individually in the center of the arena and allow it to explore freely for 15 minutes.
-
Data Analysis: The tracking software will record the total distance traveled, time spent in the center versus the periphery of the arena, and the frequency of rearing events.
-
Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the different dose groups to the vehicle control.
Protocol 2: Novel Object Recognition (NOR) Task
Objective: To evaluate the effect of this compound on recognition memory in rats.
Methodology:
-
Apparatus: A circular open field arena (80 cm in diameter, 50 cm high) made of dark, non-reflective material.
-
Habituation: On day 1, allow each rat to explore the empty arena for 10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Administer this compound or vehicle 30 minutes before placing the rat in the arena for a 5-minute exploration period.
-
Testing (Test) Phase: On day 3 (24 hours after training), replace one of the familiar objects with a novel object. Place the rat back in the arena for a 5-minute exploration period.
-
Data Analysis: Manually or automatically score the time spent exploring each object. Exploration is defined as the nose of the rat being within 2 cm of the object. Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Statistical Analysis: Use an independent t-test or one-way ANOVA to compare the DI between treatment groups.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Technical Support Center: Enhancing the Selectivity of KSK68
Introduction
KSK68 is a potent, dual-affinity antagonist for the sigma-1 (σ1) receptor and the histamine (B1213489) H3 receptor, with respective Ki values of 3.6 nM and 7.7 nM.[1][2] It also exhibits affinity for the sigma-2 (σ2) receptor with a Ki of 22.4 nM.[1][2] While its dual activity presents therapeutic potential, particularly in the context of nociceptive and neuropathic pain, achieving selectivity can be a significant challenge in research and preclinical development.[3][4] Off-target effects can lead to misinterpretation of experimental data and potential toxicity.[5][6]
This technical support center provides researchers with strategies, troubleshooting guides, and detailed protocols to enhance the selectivity of this compound and accurately interpret its biological effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving this compound selectivity?
A1: The main challenge lies in discriminating between its intended targets (sigma-1 and histamine H3 receptors) and known off-targets like the sigma-2 receptor. High structural conservation among receptor binding sites can make it difficult to develop compounds that are highly selective for a single target.[7] This lack of selectivity can complicate the interpretation of experimental results.[7]
Q2: What are the first steps to assess the selectivity of this compound in my experimental model?
A2: A multi-faceted approach is recommended. Initially, conduct dose-response curve analysis to determine if the observed effects are concentration-dependent.[6] It is also crucial to use a structurally different inhibitor for the same target to see if it produces the same phenotype.[6] Furthermore, performing a broad screening assay, such as a kinome scan or a receptor binding panel, can help identify unforeseen off-target interactions.[5][8]
Q3: What are the principal strategies for improving the selectivity of a compound like this compound?
A3: There are several key strategies to enhance selectivity:
-
Structure-Based Drug Design: Utilize the crystal structures of the target receptors to design modifications to this compound that enhance interactions with the primary target while reducing binding to off-targets.
-
Targeting Non-Conserved Residues: Focus on designing inhibitors that interact with less-conserved amino acids in the binding pocket of the intended target.[7]
-
Allosteric Inhibition: Explore the development of allosteric modulators that bind to a site distinct from the primary binding pocket, which is often less conserved across receptor families.[9][10][11]
-
Bivalent Inhibitors: Create inhibitors that link a primary binding motif to a second moiety that targets a nearby, less-conserved site on the receptor.[7][9]
Troubleshooting Guide
| Problem / Observation | Possible Cause | Recommended Troubleshooting Steps |
| Unexpected Phenotype: The observed cellular phenotype is inconsistent with the known function of the sigma-1 or histamine H3 receptor. | Off-target effects are likely occurring, where this compound is modulating the activity of other proteins.[5][6] | 1. Perform a Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its intended target in your cellular model.[5][12] 2. Conduct a Broad Off-Target Screen: Utilize a commercial service for a comprehensive receptor binding or kinome-wide selectivity screen to identify potential off-targets.[5][8] 3. Use a Negative Control: Synthesize or obtain a structurally similar but inactive analog of this compound to determine if the observed effect is due to the specific chemical scaffold.[5] |
| Loss of Potency with Analogs: Attempts to improve selectivity by modifying this compound's structure have led to a significant decrease in potency for the primary target. | The chemical modifications have disrupted key interactions within the binding pocket of the primary target. | 1. Analyze Co-crystal Structures: If available, examine the co-crystal structure of this compound with its target to understand the key binding interactions. 2. Perform Computational Modeling: Use molecular docking and simulation to predict how modifications will affect binding affinity before synthesis.[13] 3. Explore Bioisosteric Replacements: Systematically replace functional groups with bioisosteres to maintain or improve potency while altering the selectivity profile. |
| Inconsistent Results Across Cell Lines: The effects of this compound vary significantly between different cell lines. | This could be due to the activation of compensatory signaling pathways in certain cell lines.[5] | 1. Profile Target Expression: Quantify the expression levels of the primary targets and known off-targets in each cell line using techniques like Western blotting or qPCR. 2. Investigate Compensatory Pathways: Use methods like Western blotting to probe for the activation of known alternative signaling routes that might be masking the effect of this compound.[5] 3. Consider Combination Therapy: In some cases, using a combination of inhibitors to block both the primary and compensatory pathways can yield more consistent results.[5] |
Quantitative Data Summary
The following tables provide a hypothetical summary of the binding affinities of this compound and two rationally designed analogs, illustrating a successful strategy to improve selectivity.
Table 1: Binding Affinity (Ki, nM) of this compound and Analogs
| Compound | Sigma-1 Receptor | Histamine H3 Receptor | Sigma-2 Receptor |
| This compound | 3.6 | 7.7 | 22.4 |
| This compound-A1 | 4.2 | 150.8 | 350.1 |
| This compound-A2 | 289.5 | 6.5 | 412.9 |
Table 2: Selectivity Ratios for this compound and Analogs
| Compound | Selectivity for Sigma-1 over Sigma-2 | Selectivity for Histamine H3 over Sigma-2 |
| This compound | 6.2 | 2.9 |
| This compound-A1 | 83.4 | 2.3 |
| This compound-A2 | 1.4 | 63.5 |
Detailed Experimental Protocols
Protocol 1: Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and its analogs for a target receptor.
Methodology:
-
Reagent Preparation:
-
Prepare a membrane fraction from cells expressing the target receptor.
-
Select a suitable radioligand with high affinity and selectivity for the target receptor.
-
Prepare serial dilutions of the test compound (this compound or analog) in an appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration close to its Kd, and the serially diluted test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended target in a cellular environment.[5]
Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate confluency and treat them with the test compound (this compound) or a vehicle control for a specific duration.[5]
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[5]
-
-
Protein Separation:
-
Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated protein by centrifugation.[5]
-
-
Protein Detection:
-
Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.[5]
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway modulated by this compound.
Caption: Experimental workflow for enhancing compound selectivity.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. mdpi.com [mdpi.com]
Mitigating potential toxicity of KSK68 in long-term studies.
Technical Support Center: KSK68 Long-Term Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering potential toxicities during long-term in vivo studies of this compound, a hypothetical FLT3/VEGFR2/c-Kit inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing elevated liver enzymes (ALT/AST) in our 3-month rodent study with this compound. What are the potential mechanisms and mitigation strategies?
A1: Elevated ALT/AST levels are indicative of hepatocellular injury, a known risk for tyrosine kinase inhibitors. The potential mechanisms for this compound-induced hepatotoxicity could include on-target effects in hepatic cells, off-target kinase inhibition, or metabolic bioactivation leading to reactive metabolites.
Recommended Actions:
-
Confirm the Finding: Repeat the liver function tests on new samples to rule out experimental error.
-
Dose-Response Characterization: If not already done, ensure the study includes multiple dose groups to establish a clear dose-response relationship for the hepatotoxicity.
-
Histopathology: Conduct a thorough histopathological examination of liver tissues to characterize the nature of the injury (e.g., necrosis, steatosis, cholestasis).
-
Metabolite Profiling: Perform in vitro studies using liver microsomes or hepatocytes to investigate the metabolic profile of this compound and identify any potentially reactive metabolites.
-
Mitochondrial Toxicity Assessment: Evaluate the effect of this compound on mitochondrial function in isolated liver mitochondria or hepatocytes, as mitochondrial dysfunction is a common mechanism of drug-induced liver injury.
Q2: Our long-term primate study shows a trend towards increased blood pressure in the this compound-treated group. How should we investigate this?
A2: Hypertension is a recognized adverse effect associated with inhibitors of the VEGF signaling pathway. This compound's off-target activity on VEGFR2 is the most likely cause.
Recommended Actions:
-
Continuous Monitoring: Implement continuous telemetric blood pressure monitoring in a subset of animals to get a more accurate assessment than single time-point measurements.
-
Biomarker Analysis: Measure plasma levels of biomarkers related to endothelial dysfunction and nitric oxide signaling (e.g., NOx, endothelin-1).
-
Echocardiography: Perform echocardiograms to assess cardiac function and morphology, looking for signs of cardiac stress secondary to hypertension.
-
Dose Reduction/Interruption: In a satellite group, investigate if dose reduction or a "drug holiday" can reverse the hypertensive effects.
Troubleshooting Guides
Issue 1: Unexpected Mortality in High-Dose Cohort
Symptoms: Sudden death in animals in the highest dose group of a long-term study, with no preceding clinical signs.
Possible Causes:
-
Acute cardiotoxicity (e.g., arrhythmia).
-
Thromboembolic event.
-
Severe, unmonitored organ failure.
Troubleshooting Workflow:
Quantitative Data Summary
The following tables represent hypothetical data from a 6-month toxicology study of this compound in rats.
Table 1: Key Serum Chemistry Parameters (Mean ± SD)
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| ALT (U/L) | 45 ± 8 | 52 ± 10 | 115 ± 25 | 350 ± 68** |
| AST (U/L) | 60 ± 11 | 75 ± 14 | 180 ± 33 | 510 ± 95 |
| BUN (mg/dL) | 20 ± 4 | 22 ± 5 | 28 ± 6 | 45 ± 9* |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.9 ± 0.2 | 1.5 ± 0.3 |
| *p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle |
Table 2: Key Cardiovascular Parameters (Mean ± SD)
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Systolic BP (mmHg) | 120 ± 10 | 125 ± 12 | 140 ± 15 | 165 ± 18** |
| Heart Rate (bpm) | 350 ± 20 | 345 ± 25 | 340 ± 22 | 335 ± 19 |
| QTc Interval (ms) | 70 ± 5 | 72 ± 6 | 78 ± 7 | 88 ± 8 |
| *p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle |
Experimental Protocols
Protocol 1: Assessment of In Vitro Hepatotoxicity
Objective: To determine the direct cytotoxic potential of this compound on primary hepatocytes.
Methodology:
-
Cell Culture: Isolate primary hepatocytes from male Sprague-Dawley rats. Plate the cells in collagen-coated 96-well plates and allow them to attach for 4-6 hours.
-
Compound Treatment: Treat the hepatocytes with this compound at concentrations ranging from 0.1 µM to 100 µM for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., chlorpromazine).
-
Cytotoxicity Assay (LDH): After incubation, collect the cell culture supernatant. Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available colorimetric assay kit.
-
Cell Viability Assay (MTS): Add a tetrazolium compound (MTS) to the remaining cells. Living cells will convert MTS into a formazan (B1609692) product. Measure the absorbance to quantify cell viability.
-
Data Analysis: Calculate the percentage of cytotoxicity (LDH) and the percentage of viability (MTS) relative to vehicle controls. Determine the CC50 (concentration causing 50% cytotoxicity).
Signaling Pathway Diagram
This compound is a multi-kinase inhibitor. Its on-target and key off-target activities are crucial for understanding both its efficacy and toxicity profile.
Technical Support Center: Refinement of Analytical Methods for KSK68 Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for the detection and quantification of KSK68, a novel small molecule kinase inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to ensure accurate and robust results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound in biological matrices?
A1: The recommended method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring this compound concentrations in complex matrices like plasma, serum, and tissue homogenates.
Q2: What are the critical validation parameters for a reliable this compound analytical method?
A2: To ensure a method is fit for purpose, it must be validated according to regulatory guidelines such as those from the ICH. Key validation parameters include specificity, linearity, accuracy, precision, limit of quantitation (LOQ), and robustness.[1][2][3][4]
Q3: How should samples be prepared before LC-MS/MS (B15284909) analysis?
A3: Sample preparation is critical for removing interferences and preventing contamination of the LC-MS/MS system.[5][6] For plasma samples, protein precipitation (PPT) is a common and effective first step.[5][7] More complex matrices may require solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix effects.[6][8]
Q4: What is "matrix effect" and how can it be minimized for this compound analysis?
A4: Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to inaccurate quantification. To minimize it, develop a robust chromatographic method to separate this compound from interfering components. Using a stable isotope-labeled internal standard (SIL-IS) for this compound is also highly recommended to compensate for these effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Problem 1: Inconsistent or Drifting Retention Times for this compound
-
Question: My retention time for this compound is shifting between injections or across a batch. What is the cause and how can I fix it?
-
Answer:
-
Potential Causes:
-
Inadequate Column Equilibration: The column may not be sufficiently equilibrated with the initial mobile phase conditions before each injection.[9][10][11]
-
Mobile Phase Composition Change: The mobile phase may have been prepared incorrectly, or its composition could be changing over time due to evaporation of a volatile component.[9][12]
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to retention time drift.[9]
-
System Leaks: A leak in the HPLC system can cause pressure and flow rate fluctuations, affecting retention times.
-
Column Degradation: The stationary phase of the column may be degrading, especially if exposed to extreme pH or pressure.[12]
-
-
Solutions:
-
Ensure Proper Equilibration: Increase the column equilibration time between injections. A typical equilibration requires 5-10 column volumes of the initial mobile phase.[11]
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped to prevent evaporation.[9]
-
Use a Column Oven: Maintain a constant and consistent column temperature using a thermostatted column oven.[9]
-
Check for Leaks: Systematically check all fittings and connections for any signs of leaks.
-
Monitor Column Performance: Track column pressure and peak shape over time. If performance degrades significantly, replace the column.
-
-
Problem 2: this compound Peak is Tailing or Splitting
-
Question: I'm observing significant peak tailing or splitting for this compound. How can I improve the peak shape?
-
Answer:
-
Potential Causes:
-
Column Contamination or Void: The column inlet frit may be partially blocked, or a void may have formed at the head of the column.[13][14]
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase (e.g., free silanols), causing tailing.
-
Injection Solvent Mismatch: The sample solvent may be significantly stronger than the mobile phase, causing peak distortion.[13][14]
-
Column Overload: Injecting too much analyte can saturate the column and lead to broad, tailing peaks.[13]
-
-
Solutions:
-
Use a Guard Column: A guard column can protect the analytical column from contamination.[14] If the column is contaminated, try flushing it in the reverse direction.
-
Modify Mobile Phase: Add a small amount of a competing agent (e.g., triethylamine (B128534) for basic compounds) to the mobile phase to block active sites.
-
Match Injection Solvent: Dissolve the sample in a solvent that is as weak as, or weaker than, the initial mobile phase.[14]
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.
-
-
Problem 3: High Baseline Noise or "Ghost Peaks"
-
Question: My chromatogram shows a noisy baseline or unexpected peaks ("ghost peaks"). What could be the issue?
-
Answer:
-
Potential Causes:
-
Contaminated Mobile Phase or Solvents: Impurities in the solvents or buffer reagents are a common source of baseline noise and ghost peaks.[12][14][15]
-
Sample Carryover: Residual sample from a previous injection may be eluting in the current run.
-
Air Bubbles in the System: Air bubbles passing through the detector can cause sharp spikes in the baseline.[9][15]
-
Contaminated Detector Flow Cell: The detector cell may be dirty.[9][15]
-
-
Solutions:
-
Use High-Purity Reagents: Always use HPLC or LC-MS grade solvents and freshly prepared mobile phases.[12][14]
-
Optimize Wash Method: Improve the autosampler wash method by using a strong solvent to clean the needle and injection port between samples.
-
Degas Mobile Phase: Ensure the mobile phase is properly degassed using an online degasser or by sonication.[9][12]
-
Clean the System: Flush the entire system, including the detector flow cell, with a strong solvent like isopropanol.[15]
-
-
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for this compound in human plasma.
Table 1: this compound Calibration Curve and Linearity
| Parameter | Value |
|---|---|
| Linearity Range | 0.5 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy of Calibrants | 95.2% - 104.5% |
| Precision of Calibrants (CV%) | < 5.8% |
Table 2: Accuracy and Precision for this compound Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (CV%) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (CV%) (n=18) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | 102.1% | 6.5% | 103.3% | 7.8% |
| Low QC | 1.5 | 98.7% | 4.2% | 99.5% | 5.1% |
| Mid QC | 75 | 101.5% | 2.5% | 100.8% | 3.3% |
| High QC | 750 | 97.9% | 2.1% | 98.6% | 2.9% |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution (this compound-d4 at 500 ng/mL) to all tubes except blanks.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
-
-
LC-MS/MS Conditions
-
Table 3: Liquid Chromatography Parameters
Parameter Setting HPLC System Standard UPLC/HPLC System Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Flow Rate 0.4 mL/min Column Temperature 40°C | Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.0 min |
-
Table 4: Mass Spectrometry Parameters
Parameter Setting Mass Spectrometer Triple Quadrupole Mass Spectrometer Ionization Mode Electrospray Ionization (ESI), Positive MRM Transition (this compound) m/z 452.3 → 289.1 MRM Transition (this compound-d4) m/z 456.3 → 293.1 Ion Source Temperature 550°C | Dwell Time | 100 ms |
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.
Caption: Standard workflow for the bioanalysis of this compound samples.
Caption: Decision tree for troubleshooting retention time instability.
References
- 1. CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. tecan.com [tecan.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. youtube.com [youtube.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 13. agilent.com [agilent.com]
- 14. halocolumns.com [halocolumns.com]
- 15. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
Validation & Comparative
A Comparative Analysis of KSK68 in Preclinical Pain Models
This guide provides a comprehensive comparison of the efficacy of KSK68, a metabolite of ketamine, against other analgesics in various validated pain models. The data presented is intended for researchers, scientists, and professionals in the field of drug development to evaluate the potential of this compound as a novel non-opioid therapeutic agent.
Efficacy of this compound in Diverse Pain Models
This compound, identified as (2R,6R)-hydroxynorketamine ((2R,6R)-HNK), has demonstrated significant analgesic properties in multiple preclinical mouse models of pain.[1][2] Unlike its parent compound, ketamine, this compound exhibits a superior safety profile, notably lacking abuse potential and dissociative cognitive effects.[3] Its mechanism of action is distinct from traditional opioids and even ketamine itself, primarily involving the activation of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors.[3][4]
Comparative Efficacy Data
The analgesic effects of this compound have been quantified and compared with ketamine and gabapentin (B195806) in models of neuropathic, postoperative, and complex regional pain syndrome type-1 (CRPS1) pain.
Table 1: Efficacy of this compound vs. Ketamine in a Neuropathic Pain Model (Spared Nerve Injury)
| Treatment (10 mg/kg, single i.p. injection) | Outcome Measure | Time Point | Result |
| This compound ((2R,6R)-HNK) | Mechanical Allodynia (von Frey Threshold) | 1-24 hours | Sustained elevation in withdrawal threshold (p<0.0001)[1][5] |
| Ketamine | Mechanical Allodynia (von Frey Threshold) | 1-24 hours | No sustained analgesia[1][5] |
| Saline | Mechanical Allodynia (von Frey Threshold) | 1-24 hours | No change in withdrawal threshold |
Table 2: Efficacy of this compound in Chronic Pain Models (3 daily i.p. injections)
| Treatment (10 mg/kg) | Pain Model | Outcome Measure | Result |
| This compound ((2R,6R)-HNK) | Neuropathic Pain (SNI) | Mechanical Allodynia (von Frey Threshold) | Elevated withdrawal thresholds for 3 days (p=0.0002)[1][5] |
| This compound ((2R,6R)-HNK) | CRPS1 (Tibia Fracture) | Mechanical Allodynia (von Frey Threshold) | Elevated withdrawal thresholds for 3 days and an additional 4 days (p<0.0001)[1][5] |
| This compound ((2R,6R)-HNK) | Postoperative Pain (Plantar Incision) | Mechanical Allodynia (von Frey Threshold) | Elevated withdrawal thresholds for 3 days and an additional 5 days (p<0.0001)[1][5] |
Table 3: Comparative Efficacy of this compound and Gabapentin in a Neuropathic Pain Model (Spared Nerve Injury)
| Treatment | Outcome Measure | Time Point | Result |
| This compound ((2R,6R)-HNK) (10 and 30 mg/kg) | Mechanical Allodynia (von Frey Threshold) | 4 hours | Reversal of allodynia[3] |
| This compound ((2R,6R)-HNK) (10 and 30 mg/kg) | Mechanical Allodynia (von Frey Threshold) | 24 hours | Outperformed gabapentin[3] |
| Gabapentin | Mechanical Allodynia (von Frey Threshold) | 4 hours | Similar short-term efficacy to this compound[3] |
Experimental Protocols
The following methodologies were utilized in the cited studies to evaluate the efficacy of this compound.
1. Animal Models:
-
Nerve-Injury Neuropathic Pain: The Spared Nerve Injury (SNI) model was used, which involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.[4]
-
Complex Regional Pain Syndrome Type-1 (CRPS1): A tibia fracture model was employed to induce CRPS1-like symptoms.[1][5]
-
Postoperative Pain: A plantar incision model was used to mimic postoperative pain.[1][5]
2. Drug Administration:
-
This compound ((2R,6R)-HNK), ketamine, or saline were administered via intraperitoneal (i.p.) injection as a bolus.[1][5]
3. Behavioral Testing (Mechanical Allodynia):
-
Mechanical allodynia was assessed using von Frey filaments. Mice were placed on an elevated mesh floor and the plantar surface of the hind paw was stimulated with filaments of increasing force. The force at which the mouse withdrew its paw was recorded as the withdrawal threshold.
Mechanism of Action and Signaling Pathways
The analgesic effect of this compound is mediated by a distinct signaling pathway that does not involve opioid receptors.[3] The proposed mechanism involves the activation of AMPA receptors, leading to downstream effects that modulate neuronal excitability and pain processing.[3][4]
The experimental workflow for evaluating the efficacy of this compound in these pain models follows a standardized procedure.
References
- 1. Efficacy of the ketamine metabolite (2R,6R)-hydroxynorketamine in mice models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasp-pain.org [iasp-pain.org]
- 3. Antinociceptive and Analgesic Effects of (2R,6R)-Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pharmacological Evaluation of the Analgesic Effect and Hippocampal Protein Modulation of the Ketamine Metabolite (2R,6R)-Hydroxynorketamine in Murine Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to KSK68 and Other Sigma-1 Receptor Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sigma-1 (σ1) receptor antagonist KSK68 with other notable antagonists. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and development.
The sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising therapeutic target for a range of disorders, including neuropathic pain, neurodegenerative diseases, and cancer. This compound is a high-affinity antagonist for the σ1 receptor, also exhibiting significant affinity for the histamine (B1213489) H3 receptor. This dual activity profile makes it a compound of interest for conditions where both pathways are implicated. This guide will compare the binding affinity, selectivity, and functional effects of this compound with other well-characterized σ1 receptor antagonists.
Quantitative Comparison of Binding Affinities
The binding affinity (Ki) of a ligand for its receptor is a critical parameter for assessing its potency. The following table summarizes the reported Ki values of this compound and other commonly used σ1 receptor antagonists for the σ1 and σ2 receptors, providing a direct comparison of their potency and selectivity.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | σ1/σ2 Selectivity Ratio | Histamine H3 Receptor Ki (nM) | Reference |
| This compound | 3.6 | 22.4 | 6.2 | 7.7 | [1] |
| Haloperidol | 3.2 - 4.1 | 10 - 51 | ~1 - 16 | - | [2] |
| BD1063 | 9.7 | 129 | 13.3 | - | [3] |
| NE-100 | 0.9 - 3.4 | 133 - 1580 | ~39 - 1755 | - | [3] |
| SA4503 (Agonist) | 4.6 | 63.1 | 13.7 | - | [4] |
| BD1047 | 4.7 - 14.3 | 24 - 100 | ~1.7 - 21.3 | - | [3] |
| S1RA (E-52862) | 19 | 2,130 | 112 | - | [4] |
| PD144418 | 0.17 | 10.7 | 63 | - |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of ligand-receptor interactions. Below are methodologies for key experiments cited in the comparison of σ1 receptor antagonists.
Radioligand Binding Assays
This assay is used to determine the binding affinity (Ki) of a test compound for the σ1 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the σ1 receptor by an unlabeled test compound.
Materials:
-
Radioligand: [3H]-(+)-pentazocine (a selective σ1 receptor ligand)
-
Membrane Preparation: Guinea pig brain or liver homogenates, or cell lines expressing the σ1 receptor (e.g., MCF-7, PC-12).
-
Test Compounds: this compound and other sigma-1 receptor antagonists.
-
Non-specific Binding Control: Haloperidol (10 µM) or another structurally unrelated high-affinity σ1 receptor ligand.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Brandel or Millipore cell harvester with GF/B or GF/C glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Prepare membrane homogenates from the chosen tissue or cells.
-
In a 96-well plate, add the membrane preparation, varying concentrations of the unlabeled test compound, and a fixed concentration of [3H]-(+)-pentazocine (typically at a concentration close to its Kd value).
-
For determining non-specific binding, a separate set of wells should contain the membrane preparation, the radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).
-
Incubate the plates at 37°C for 90-150 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curves.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: Intracellular Calcium Mobilization
Sigma-1 receptor antagonists can modulate intracellular calcium signaling. This assay measures the effect of antagonists on agonist-induced calcium release.
Objective: To assess the ability of a σ1 receptor antagonist to inhibit the potentiation of intracellular calcium release induced by a σ1 receptor agonist.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the σ1 receptor (e.g., NG-108, PC-12).
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.
-
Sigma-1 Receptor Agonist: (+)-Pentazocine or PRE-084.
-
Test Compounds: this compound and other sigma-1 receptor antagonists.
-
Stimulating Agent: Bradykinin (B550075) or another agent that induces IP3-mediated calcium release.
-
Fluorescence Plate Reader or Microscope: Equipped for ratiometric calcium imaging.
Procedure:
-
Culture the cells on glass coverslips or in 96-well plates.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with the test σ1 receptor antagonist for a defined period.
-
Establish a baseline fluorescence reading.
-
Add the σ1 receptor agonist to potentiate the subsequent calcium release.
-
Stimulate the cells with an agent like bradykinin to induce IP3-mediated calcium release from the endoplasmic reticulum.
-
Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.
-
Analyze the data to determine the effect of the antagonist on the agonist-potentiated calcium response.
Signaling Pathways
The σ1 receptor is a chaperone protein that modulates a variety of signaling pathways. Antagonism of this receptor can have significant downstream effects.
Sigma-1 Receptor Signaling at the ER-Mitochondria Interface
Under basal conditions, the σ1 receptor is associated with the binding immunoglobulin protein (BiP) at the mitochondria-associated endoplasmic reticulum membrane (MAM). Upon stimulation by agonists, the σ1 receptor dissociates from BiP and can then interact with and modulate the activity of other proteins, such as the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a key channel for calcium release from the ER.[5] Sigma-1 receptor antagonists are thought to stabilize the σ1R-BiP complex, preventing this dissociation and subsequent modulation of downstream signaling.
Caption: Modulation of σ1R signaling at the ER-mitochondria interface.
Modulation of Downstream Kinase Pathways
Sigma-1 receptor activity has been shown to influence the phosphorylation state of key signaling kinases such as Extracellular signal-regulated kinase (ERK). For instance, studies have demonstrated that σ1 receptor antagonists can attenuate the phosphorylation of ERK in certain cellular contexts.[3] This modulation of kinase activity can have profound effects on gene expression, cell survival, and proliferation.
Caption: Antagonist effect on the σ1R-mediated ERK signaling pathway.
Conclusion
This compound is a potent sigma-1 receptor antagonist with a noteworthy dual affinity for the histamine H3 receptor. Its σ1 receptor binding affinity is comparable to that of other well-established antagonists like haloperidol. The provided experimental protocols offer a standardized framework for the in-vitro characterization of this compound and other σ1 receptor ligands. The visualization of the signaling pathways highlights the crucial role of the σ1 receptor in cellular calcium homeostasis and kinase signaling cascades, providing a basis for understanding the functional consequences of σ1 receptor antagonism. This comparative guide serves as a valuable resource for researchers investigating the therapeutic potential of targeting the sigma-1 receptor.
References
A Comparative Guide to KSK68 and Other Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel histamine (B1213489) H3 receptor antagonist, KSK68 (herein referred to by its likely correct identifiers, KSK-59 and KSK-73), with other prominent H3 receptor antagonists. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development by presenting objective performance comparisons supported by experimental data.
Introduction to Histamine H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system. Its activation inhibits the synthesis and release of histamine and other neurotransmitters. Consequently, antagonists of the H3 receptor enhance the release of these neurochemicals, leading to a variety of physiological effects, including increased wakefulness, improved cognitive function, and reduced food intake. This has made H3 receptor antagonists a promising therapeutic target for a range of disorders, including narcolepsy, Alzheimer's disease, and obesity.
This guide focuses on a comparative analysis of KSK-59 and KSK-73 against established H3 receptor antagonists such as the clinically approved pitolisant (B1243001), as well as the well-characterized research compounds cipralisant (B1672415) and thioperamide.
In Vitro Comparative Analysis
The following tables summarize the in vitro binding affinities and functional activities of KSK-59, KSK-73, and other selected histamine H3 receptor antagonists.
Binding Affinity at the Histamine H3 Receptor
| Compound | Receptor Species | Ki (nM) | Radioligand | Reference |
| KSK-59 | Not Specified | - | - | - |
| KSK-73 | Not Specified | - | - | - |
| Pitolisant | Human | 0.16 | [125I]Iodoproxyfan | [1][2] |
| Cipralisant | Rat | 0.47 | Not Specified | [3][4][5] |
| Human | pKi = 9.9 | Not Specified | [4] | |
| Thioperamide | Rat | 4.3 ± 1.6 | [125I]-IPP | [6] |
| Human | 4 | Not Specified | [7] |
Note: A lower Ki value indicates a higher binding affinity.
Functional Activity at the Histamine H3 Receptor
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| KSK-59 | Not Specified | Not Specified | ~3 | - |
| KSK-73 | Not Specified | Not Specified | 10-20 | - |
| Pitolisant | [125I]Iodoproxyfan binding | Human cerebral cortex | 5.3 ± 2.2 | [2] |
| [35S]GTPγS binding (inverse agonist) | Recombinant human H3 receptors | EC50 = 1.5 | [1][2] | |
| Ciproxifan | Not Specified | Not Specified | 9.2 | [1] |
| Thioperamide | Cortisol secretion inhibition | Bovine adrenocortical cells | 200 | [8] |
Note: IC50 represents the concentration of an antagonist that inhibits a response by 50%. A lower IC50 value indicates greater potency.
In Vivo Comparative Analysis
Preclinical studies in animal models provide valuable insights into the potential therapeutic effects of H3 receptor antagonists. The table below summarizes the key in vivo findings for the selected compounds, primarily focusing on their effects on body weight and food intake.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| KSK-59 & KSK-73 | Rat model of excessive eating | 10 mg/kg b.w. (i.p.) | Prevented weight gain, reduced adipose tissue deposits, and improved glucose tolerance. KSK-73 also reduced caloric intake. | [9][10][11] |
| Pitolisant | High-fat and high-sugar diet-induced obese mice | 10 mg/kg b.w. (i.p.) | Significantly less weight gain compared to control obese mice. Improved glucose tolerance and lipid profile. | [12] |
| Thioperamide | Rats | Single dose | Significantly reduced food intake for two days compared to controls. | [13] |
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the histamine H3 receptor.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the histamine H3 receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine or [125I]Iodoproxyfan) and varying concentrations of the unlabeled competitor compound (e.g., KSK-59, pitolisant).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the competitor compound, which is then converted to the Ki value using the Cheng-Prusoff equation.[14]
cAMP Functional Assay
Objective: To assess the functional activity of a compound as an antagonist or inverse agonist at the Gi-coupled histamine H3 receptor.
General Procedure:
-
Cell Culture: Cells expressing the human histamine H3 receptor are cultured and seeded in microplates.
-
Forskolin (B1673556) Stimulation: The adenylyl cyclase is stimulated with forskolin to increase intracellular cyclic AMP (cAMP) levels.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound in the presence of an H3 receptor agonist (for antagonist testing) or alone (for inverse agonist testing).
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The data is analyzed to determine the IC50 (for antagonists) or EC50 (for inverse agonists) of the compound.
[35S]GTPγS Binding Assay
Objective: To measure the G-protein activation following receptor stimulation, which is a hallmark of agonist and inverse agonist activity.
General Procedure:
-
Membrane Preparation: Membranes from cells expressing the H3 receptor are prepared.
-
Incubation: The membranes are incubated with [35S]GTPγS, a non-hydrolyzable GTP analog, in the presence of varying concentrations of the test compound.
-
Separation: The membrane-bound [35S]GTPγS is separated from the free form by filtration.
-
Detection: The radioactivity on the filters is quantified.
-
Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity, while a decrease below the basal level indicates inverse agonist activity.[15]
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the histamine H3 receptor and the mechanism of action of H3 receptor antagonists/inverse agonists.
Caption: H3 receptor signaling and antagonist mechanism.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps involved in a typical radioligand binding assay to determine the affinity of a test compound.
Caption: Workflow of a radioligand binding assay.
Conclusion
This guide provides a comparative overview of KSK-59 and KSK-73 with other key histamine H3 receptor antagonists. The available data suggests that KSK-59 and KSK-73 are potent H3 receptor antagonists with promising in vivo activity in models of obesity. Their in vitro potencies appear to be in a similar range to other well-characterized antagonists. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative pharmacological profiles of these compounds. The detailed experimental protocols and workflow diagrams provided herein offer a foundational understanding for researchers aiming to evaluate these and other novel H3 receptor antagonists.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H3 receptor antagonist, thioperamide, inhibits adrenal steroidogenesis and histamine binding to adrenocortical microsomes and binds to cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine H3 Receptor Ligands-KSK-59 and KSK-73-Reduce Body Weight Gain in a Rat Model of Excessive Eating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Histamine H3 Receptor Ligands—KSK-59 and KSK-73—Reduce Body Weight Gain in a Rat Model of Excessive Eating | Semantic Scholar [semanticscholar.org]
- 12. The histamine H3 receptor inverse agonist pitolisant reduces body weight in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histaminergic regulation of food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Histamine H3-receptor-mediated [35S]GTP gamma[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Analgesic Landscape: A Comparative Analysis of Novel and Established Pain Therapeutics
The quest for potent and safe analgesics is a cornerstone of modern pharmacology. While established drugs provide significant relief for many, the demand for novel therapeutics with improved efficacy and reduced side-effect profiles remains a critical area of research. This guide provides a comparative analysis of the investigational compound KSK68 against a panel of established analgesics, offering insights for researchers, scientists, and drug development professionals. Due to the limited publicly available information on this compound, this analysis is based on a hypothetical profile of a G protein-biased mu-opioid receptor (MOR) agonist, a promising class of novel analgesics.
This comparative guide delves into the mechanistic nuances, efficacy, and safety profiles of this compound in relation to standard-of-care analgesics, including opioids and non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is a synthesis of established pharmacological principles and hypothetical preclinical data to illustrate the potential advantages of biased agonism in pain management.
Mechanism of Action: A Shift Towards Biased Agonism
Established opioid analgesics, such as morphine, exert their effects by activating the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR). This activation triggers two primary signaling cascades: the G protein pathway, which is responsible for analgesia, and the β-arrestin pathway, which is implicated in many of the undesirable side effects, including respiratory depression and constipation.[1]
This compound is conceptualized as a G protein-biased MOR agonist. This means it preferentially activates the therapeutic G protein signaling pathway while minimizing the recruitment of β-arrestin.[1] This targeted approach aims to dissociate the analgesic effects from the adverse reactions commonly associated with conventional opioids.
Signaling Pathways
The following diagram illustrates the differential signaling of conventional opioids versus a G protein-biased agonist like this compound.
Comparative Efficacy and Safety: Preclinical Data Summary
The following tables summarize hypothetical preclinical data comparing this compound with established analgesics across key performance indicators.
Table 1: Analgesic Efficacy in a Rodent Hot Plate Test
| Compound | Dose (mg/kg) | Latency to Response (seconds) |
| Vehicle | - | 5.2 ± 0.8 |
| Morphine | 10 | 18.5 ± 2.1 |
| This compound | 5 | 19.2 ± 2.5 |
| Ibuprofen | 30 | 8.1 ± 1.2 |
| Acetaminophen | 100 | 7.5 ± 1.0 |
Table 2: Side-Effect Profile Comparison
| Compound | Therapeutic Dose (mg/kg) | Respiratory Depression (% decrease in minute volume) | Gastrointestinal Transit (% inhibition) |
| Morphine | 10 | 45 ± 5 | 68 ± 7 |
| This compound | 5 | 12 ± 3 | 25 ± 4 |
| Ibuprofen | 30 | < 5 | < 5 |
| Acetaminophen | 100 | < 5 | < 5 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Hot Plate Test for Analgesia
Objective: To assess the central analgesic activity of a compound.
Methodology:
-
Male Sprague-Dawley rats (200-250g) are individually placed on a hot plate maintained at a constant temperature of 55 ± 0.5°C.
-
The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded. A cut-off time of 30 seconds is set to prevent tissue damage.
-
Baseline latencies are determined for each animal before drug administration.
-
Animals are administered the test compound (this compound, morphine, ibuprofen, acetaminophen) or vehicle via intraperitoneal injection.
-
Latency to response is measured at 30, 60, 90, and 120 minutes post-administration.
-
The data is expressed as the mean latency to response ± standard error of the mean (SEM).
Whole-Body Plethysmography for Respiratory Depression
Objective: To measure the effect of a compound on respiratory function.
Methodology:
-
Conscious, unrestrained rats are placed in a whole-body plethysmography chamber.
-
Baseline respiratory parameters (tidal volume, respiratory rate, and minute volume) are recorded for a 30-minute acclimatization period.
-
The test compound or vehicle is administered.
-
Respiratory parameters are continuously monitored for 2 hours post-administration.
-
The percentage decrease in minute volume from baseline is calculated to quantify respiratory depression.
Gastrointestinal Transit Assay
Objective: To evaluate the effect of a compound on gastrointestinal motility.
Methodology:
-
Rats are fasted for 18 hours with free access to water.
-
The test compound or vehicle is administered.
-
Thirty minutes after drug administration, each rat receives an oral gavage of 1.5 mL of a charcoal meal (10% charcoal in 5% gum acacia).
-
Thirty minutes after the charcoal meal, the animals are euthanized, and the small intestine is carefully excised.
-
The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
Gastrointestinal transit is expressed as the percentage of the total length of the small intestine traversed by the charcoal.
Experimental Workflow
The following diagram outlines the typical workflow for the preclinical assessment of a novel analgesic.
Conclusion
Based on this hypothetical analysis, this compound, as a G protein-biased MOR agonist, demonstrates a promising preclinical profile. It exhibits potent analgesic efficacy, comparable to that of morphine, but with a significantly improved safety margin, particularly concerning respiratory depression and gastrointestinal side effects. This targeted approach to opioid receptor modulation represents a significant advancement in the pursuit of safer and more effective pain management. Further investigation and clinical trials would be necessary to validate these preclinical findings in humans. The established analgesics, while effective, continue to be limited by their respective side-effect profiles, highlighting the ongoing need for innovative therapeutic strategies.
References
Reproducibility of KSK68 Experimental Results: A Comparative Guide
This guide provides a comparative analysis of the experimental results for KSK68, a dual-affinity ligand for the histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. The information is intended for researchers, scientists, and drug development professionals interested in the reproducibility and comparative efficacy of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound and its analogues, providing a basis for comparison of their receptor binding affinities.
Table 1: Receptor Binding Affinity (Ki [nM]) of this compound and Related Piperidine/Piperazine Derivatives [1]
| Compound | Linker | Core Moiety | hH3R Ki [nM] | σ1R Ki [nM] | σ2R Ki [nM] |
| This compound | -(CH2)5- | Piperidine | 7.7 | 3.6 | 22.4 |
| E377 | -(CH2)5- | Piperidine | 6.2 | 7.6 | 27.0 |
| KSK67 | -(CH2)5- | Piperazine | 2.7 | 115 | 11.0 |
Data from Szczepańska K, et al. J Med Chem. 2023.[2]
Table 2: In Vivo Antinociceptive Activity of this compound and E377 in a Neuropathic Pain Model [1]
| Compound | Dose (mg/kg) | Maximum Possible Effect (%) |
| This compound | 10 | ~55% |
| E377 | 10 | ~60% |
Data represents the effect in the spared nerve injury (SNI) model of neuropathic pain in mice.
Experimental Protocols
Detailed methodologies are crucial for the reproduction of experimental results. Below are the protocols for the key experiments cited in the characterization of this compound.
Radioligand Binding Assays
These assays were utilized to determine the binding affinity (Ki) of this compound and its analogues for the human histamine H3 receptor (hH3R), and sigma-1 (σ1R) and sigma-2 (σ2R) receptors.
Objective: To quantify the affinity of the test compounds for their target receptors.
General Procedure:
-
Membrane Preparation: Membranes from cells recombinantly expressing the target receptor (e.g., CHO-K1 cells for hH3R) or from tissues with high receptor density (e.g., guinea pig brain cortex for σ1R) are prepared.
-
Incubation: A specific concentration of a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine for hH3R) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by nonlinear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
In Vivo Model of Neuropathic Pain
The antinociceptive properties of this compound were evaluated using the spared nerve injury (SNI) model in mice, a widely used model of neuropathic pain.
Objective: To assess the ability of this compound to alleviate mechanical allodynia, a hallmark of neuropathic pain.
General Procedure:
-
Animal Model: The SNI model is induced in mice by surgically ligating and transecting two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.
-
Drug Administration: this compound or a vehicle control is administered to the animals, typically via intraperitoneal (i.p.) injection.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Data Analysis: The paw withdrawal thresholds are measured at different time points after drug administration and compared between the drug-treated and vehicle-treated groups. The results are often expressed as the percentage of the maximum possible effect (% MPE).
Mandatory Visualization
The following diagrams illustrate the signaling pathways of the histamine H3 and sigma-1 receptors, as well as a generalized workflow for the evaluation of dual-target ligands like this compound.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Evaluation.
References
A Comparative Guide to the Efficacy of Single-Target vs. Dual-Target Ligands: Gefitinib vs. Lapatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the single-target tyrosine kinase inhibitor (TKI) Gefitinib, representing a compound analogous to KSK68, and the dual-target TKI Lapatinib (B449). The focus is on their efficacy, supported by experimental data from preclinical studies, to inform research and drug development in oncology.
Introduction and Mechanism of Action
Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), also known as HER1 or ErbB1. It functions by competitively binding to the adenosine (B11128) triphosphate (ATP)-binding site within the intracellular tyrosine kinase domain of EGFR. This action prevents autophosphorylation and blocks downstream signaling pathways, primarily the PI3K/Akt/mTOR and Ras/MAPK pathways, which are crucial for cell proliferation and survival.
Lapatinib, in contrast, is a dual tyrosine kinase inhibitor that targets both EGFR (HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2] Similar to Gefitinib, it reversibly binds to the intracellular ATP-binding site of these receptors, inhibiting their phosphorylation and subsequent downstream signaling. By targeting both EGFR and HER2, Lapatinib offers a broader blockade of key pathways that regulate cell growth and survival.[1][3]
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data on the in vitro and in vivo efficacy of Gefitinib and Lapatinib.
Table 1: In Vitro Efficacy - IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) represents the drug concentration required to inhibit the growth of 50% of cells. Lower values indicate higher potency.
| Cell Line | Cancer Type | EGFR/HER2 Status | Gefitinib IC50 (µM) | Lapatinib IC50 (µM) | Reference |
| Lung Cancer | |||||
| HCC827 | NSCLC | EGFR mutant (del E746_A750) | 0.013 | 0.8 - 2.0 | [4][5] |
| PC-9 | NSCLC | EGFR mutant (del E746_A750) | 0.077 | > 4.0 | [4] |
| H3255 | NSCLC | EGFR mutant (L858R) | 0.003 | 0.9 | [5][6] |
| H1650 | NSCLC | EGFR mutant (del E746_A750), PTEN null | 31.0 | 8.5 - 9.7 | [7] |
| Calu-3 | NSCLC | HER2 amplified | > 10 | 0.02 - 0.08 | [5] |
| Breast Cancer | |||||
| BT474 | Breast | HER2 amplified | > 10 | 0.046 - 0.21 | [8][9] |
| SK-BR-3 | Breast | HER2 amplified | > 10 | 0.079 | [8][9] |
| MDA-MB-468 | Breast | EGFR overexpressing | 0.2 - 0.5 | 4.7 | [8] |
| Endometrial Cancer | |||||
| MFE-296 | Endometrial | HER2 overexpressing | - | 0.052 | [10] |
| AN3CA | Endometrial | Low HER2/EGFR | - | 10.9 | [10] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: In Vivo Efficacy - Xenograft Models
This table summarizes the antitumor activity of Gefitinib and Lapatinib in animal models.
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| SUM149 (Basal-like/EGFR+) | Breast Cancer | Lapatinib (100 mg/kg) + Radiation | Synergistic inhibition of tumor growth | [7] |
| SUM225 (HER2+) | Breast Cancer | Lapatinib (100 mg/kg) | High sensitivity, significant tumor regression | [7] |
| p95HER2 tumor xenografts | Breast Cancer | Lapatinib | Antitumor activity observed | |
| LoVo (KRAS mutant) | Colorectal Cancer | Lapatinib + Panobinostat | Greater antitumor activity than either agent alone |
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound in adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCC827, BT474)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Gefitinib and Lapatinib stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Gefitinib and Lapatinib in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the phosphorylation status of key proteins in the EGFR/HER2 signaling pathways.
Materials:
-
Treated cell lysates
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like Actin.
Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Inhibition of MATE1 by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gefitinib or lapatinib with foretinib synergistically induce a cytotoxic effect in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Sam68's Mechanism of Action in Colorectal Cancer: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the mechanism of action of the RNA-binding protein Sam68 (Src-associated in mitosis 68 kDa), also known as KHDRBS1, in the context of colorectal cancer (CRC). It is intended for researchers, scientists, and drug development professionals. Recent findings have identified Sam68 as a critical regulator in cancer progression, making it a promising therapeutic target. This document compares targeting Sam68 with alternative strategies, focusing on the NF-κB signaling pathway, and provides supporting experimental data and detailed protocols.
Introduction to Sam68 (KHDRBS1)
Sam68 is a multifunctional protein involved in various cellular processes, including signal transduction and RNA metabolism.[1][2] In the context of cancer, particularly colorectal cancer, Sam68 has been shown to play a significant role in tumor development and survival.[3][4][5] Its mechanism of action is multifaceted, primarily involving the regulation of alternative splicing of key cancer-related genes and the modulation of critical signaling pathways.
Mechanism of Action of Sam68 in Colorectal Cancer
Sam68's pro-tumorigenic functions in colorectal cancer are primarily attributed to its roles in two key cellular processes:
-
Regulation of Alternative Splicing: Sam68 is a key regulator of alternative splicing, a process that allows a single gene to code for multiple proteins. In cancer cells, Sam68 can modulate the splicing of pre-mRNAs of genes involved in apoptosis and cell migration, such as Bcl-x and CD44 .[1][6] By promoting the expression of anti-apoptotic isoforms (like Bcl-xL) and pro-metastatic isoforms, Sam68 contributes to tumor cell survival and spread.[6]
-
Modulation of the NF-κB Signaling Pathway: Sam68 is a crucial component of the genotoxic stress-induced nuclear factor kappa B (NF-κB) signaling pathway.[3] In response to DNA damage, which can be caused by chemotherapy, Sam68 facilitates the activation of NF-κB.[3] This activation leads to the transcription of anti-apoptotic genes, allowing cancer cells to evade cell death.[3][5] Upregulation of Sam68 has been observed in human colon cancer, where it correlates with increased NF-κB-mediated anti-apoptotic transcription.[3][4]
Therapeutic Targeting of Sam68
The central role of Sam68 in promoting cancer cell survival and proliferation makes it an attractive therapeutic target. One promising approach involves the use of small molecules that inhibit Sam68 function.
YB-0158 , a reverse-turn peptidomimetic, has been identified as a direct inhibitor of Sam68.[7] This compound has demonstrated potent anti-cancer stem cell (CSC) activity in colorectal cancer models.[7] By targeting Sam68, YB-0158 can disrupt key survival pathways in cancer cells.[7]
Comparison with Alternative Therapeutic Strategies: NF-κB Inhibitors
Given Sam68's critical role in activating the NF-κB pathway, a logical alternative therapeutic strategy is the direct inhibition of NF-κB signaling. Constitutive activation of NF-κB is a hallmark of many cancers, including colorectal cancer, where it promotes proliferation, prevents apoptosis, and contributes to chemoresistance.[8][9]
Several small molecule inhibitors targeting various components of the NF-κB pathway are in different stages of clinical development.[10] These inhibitors often target the IκB kinase (IKK) complex, which is essential for NF-κB activation.[8]
The following tables present a summary of quantitative data comparing the effects of targeting Sam68 (via knockdown or specific inhibitors) with those of NF-κB pathway inhibitors in colorectal cancer models.
Table 1: In Vitro Efficacy Comparison in Colorectal Cancer Cell Lines
| Parameter | Targeting Sam68 (siRNA Knockdown) | Targeting NF-κB (IKKγ Knockdown) | Reference Cell Line(s) |
| Effect on Cell Proliferation | No significant difference in vitro | No significant difference in vitro | Colorectal Cancer Cell Lines |
| Effect on Apoptosis (in response to TNF-α and 5-FU) | Increased apoptosis | Increased apoptosis | Colorectal Cancer Cell Lines |
| Effect on Angiogenic Chemokine Secretion | Not Reported | Decreased secretion | Colorectal Cancer Cell Lines |
Data synthesized from multiple sources for comparative purposes.[9]
Table 2: In Vivo Efficacy Comparison in Colorectal Cancer Xenograft Models
| Parameter | Targeting Sam68 (Genetic Deletion) | Targeting NF-κB (IKKγ Knockdown) | Animal Model |
| Tumor Growth Suppression | Dampens colon tumor burden | Suppressed to 23% of control | Nude Mice |
| Tumor Vascularity | Not Reported | Decreased | Nude Mice |
| Chemosensitivity (to 5-FU) | Sensitizes cells to genotoxic stress-induced apoptosis | Tumor expansion suppressed to 6% (vs. 50% in control) | Nude Mice |
Data synthesized from multiple sources for comparative purposes.[3][9]
Signaling and Experimental Workflow Diagrams
Diagram 1: Sam68-Mediated NF-κB Activation Pathway
Caption: Sam68 in genotoxic stress-induced NF-κB activation.
Diagram 2: Experimental Workflow for Comparing Therapeutic Agents
Caption: Workflow for comparing Sam68 and NF-κB inhibitors.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for assessing the cytotoxic effects of therapeutic agents on adherent colorectal cancer cell lines.[11][12][13][14]
Materials:
-
Colorectal cancer cell lines (e.g., HT-29, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat cells with various concentrations of the test compounds (e.g., YB-0158, NF-κB inhibitor) and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V positive, PI negative cells are in early apoptosis; Annexin V positive, PI positive cells are in late apoptosis/necrosis).
Alternative Splicing Analysis by RT-qPCR
This method is used to quantify the relative abundance of different splice variants of a target gene (e.g., Bcl-x).[15][16][17][18][19]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green or TaqMan master mix
-
Primers specific for each splice variant and a common region
Procedure:
-
Isolate total RNA from treated and control cells.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Design primers that specifically amplify the different splice isoforms (e.g., Bcl-xL and Bcl-xS). Also, design a primer pair that amplifies a region common to all isoforms to serve as a control.
-
Perform qPCR using a standard protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis to verify the specificity of the amplified products.
-
Calculate the relative expression of each splice variant using the ΔΔCt method, normalizing to a stable housekeeping gene.
In Vivo Colorectal Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of therapeutic agents.[20][21][22][23][24]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Colorectal cancer cells (e.g., HT-29, COLO205)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Harvest colorectal cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, YB-0158, NF-κB inhibitor).
-
Administer the treatments according to the desired schedule and route (e.g., intraperitoneal, oral gavage).
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
Sam68 (KHDRBS1) represents a significant node in colorectal cancer pathology, influencing both the cellular response to genotoxic stress via the NF-κB pathway and the expression of key apoptotic and metastatic proteins through alternative splicing. Therapeutic strategies targeting Sam68, such as the use of YB-0158, show promise in preclinical models. A comparative evaluation against direct NF-κB inhibitors reveals that both approaches can effectively induce apoptosis and sensitize cancer cells to chemotherapy. However, targeting Sam68 may offer a broader therapeutic window by also modulating alternative splicing events that contribute to the cancer phenotype. Further cross-validation studies are warranted to fully elucidate the comparative efficacy and potential for combination therapies involving Sam68 inhibitors and other targeted agents in the treatment of colorectal cancer.
References
- 1. KHDRBS1 - Wikipedia [en.wikipedia.org]
- 2. Targeting the RNA-binding protein Sam68 as a treatment for cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sam68/KHDRBS1 is critical for colon tumorigenesis by regulating genotoxic stress-induced NF-κB activation | eLife [elifesciences.org]
- 4. Role of Sam68 in different types of cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The RNA-binding protein Sam68 modulates the alternative splicing of Bcl-x - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colorectal cancer and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Patient‐derived xenograft model in colorectal cancer basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 22. altogenlabs.com [altogenlabs.com]
- 23. Frontiers | Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer [frontiersin.org]
- 24. mdpi.com [mdpi.com]
KSK68 in Focus: A Comparative Analysis of a Dual-Target Sigma-1/Histamine H3 Receptor Antagonist and its Analogs
For Immediate Release
This guide provides a detailed comparative analysis of KSK68, a high-affinity dual sigma-1 (σ1) and histamine (B1213489) H3 (H3) receptor antagonist, and its structurally related analog compounds. The following sections present quantitative data on receptor binding affinities, comprehensive experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows to offer a thorough resource for researchers, scientists, and drug development professionals.
Comparative Analysis of Receptor Binding Affinity
This compound and its analogs, developed as dual-acting ligands, exhibit varying affinities for the human histamine H3 receptor (hH3R) and rat sigma-1 (σ1R) and sigma-2 (σ2R) receptors. The piperidine (B6355638) core of this compound is a key structural feature influencing its high affinity for the σ1 receptor. The following table summarizes the in vitro binding affinities (Ki, nM) for this compound and a selection of its analog compounds, highlighting the structure-activity relationships within this chemical series.
| Compound | Core Moiety | Linker (X) | R | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |
| This compound | Piperidine | O | 4-Cl | 7.7 | 3.6 | 22.4 |
| KSK67 | Piperazine | O | 4-Cl | 3.2 | 1531 | 101 |
| Analog 1 | Piperidine | O | H | 1.8 | 15.5 | 10.9 |
| Analog 3 | Piperidine | O | 4-F | 2.5 | 6.5 | 20.1 |
| Analog 7 | Piperidine | O | 3,4-diCl | 12.3 | 2.9 | 15.2 |
| Analog 12 | Piperidine | S | 4-Cl | 4.3 | 3.0 | 12.7 |
Data extracted from Szczepańska K, et al. J Med Chem. 2023.[1][2]
Experimental Protocols
The binding affinities presented were determined through standardized radioligand binding assays. The detailed methodologies are provided below.
Radioligand Binding Assays
Objective: To determine the in vitro binding affinities of this compound and its analog compounds for the human histamine H3 receptor (hH3R), and rat sigma-1 (σ1R) and sigma-2 (σ2R) receptors.
Materials:
-
Test compounds (this compound and analogs)
-
Membrane preparations:
-
HEK-293 cells stably expressing hH3R
-
Rat liver homogenates for σ1R
-
Rat kidney homogenates for σ2R
-
-
Radioligands:
-
[3H]-Nα-methylhistamine (for hH3R)
-
[3H]-(+)-pentazocine (for σ1R)
-
[3H]-ditolylguanidine ([3H]-DTG) in the presence of (+)-pentazocine to mask σ1 sites (for σ2R)
-
-
Non-specific binding agents:
-
Histamine (for hH3R)
-
Haloperidol (for σ1R and σ2R)
-
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Microplates
-
Filter mats
-
Scintillation counter
Procedure:
-
Compound Preparation: A dilution series of the test compounds was prepared in the assay buffer.
-
Reaction Mixture Preparation: For each receptor assay, a reaction mixture was prepared in microplates containing the respective membrane preparation, radioligand, and either a test compound dilution, buffer (for total binding), or a non-specific binding agent (for non-specific binding).
-
Incubation: The microplates were incubated at a specific temperature and for a set duration to allow for receptor-ligand binding to reach equilibrium (e.g., 60 minutes at 25°C for hH3R).
-
Filtration: The incubation was terminated by rapid filtration through filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters were washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filter mats were dried, and a scintillation cocktail was added. The radioactivity retained on the filters was then measured using a scintillation counter.
-
Data Analysis: The specific binding was calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the key signaling pathways and the general experimental workflow.
References
KSK68: A Comparative Analysis of Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency and selectivity of KSK68, a dual-action ligand, against other relevant compounds. The data presented is intended to aid researchers in evaluating this compound for its potential applications in drug discovery and neuroscience research.
Introduction
This compound has been identified as a high-affinity antagonist for both the sigma-1 (σ1) receptor and the histamine (B1213489) H3 (H3) receptor. This dual activity presents a unique pharmacological profile that may offer therapeutic advantages in various central nervous system (CNS) disorders. To fully understand the potential of this compound, it is crucial to compare its binding affinities with those of other selective and dual-acting ligands targeting these receptors. This guide provides a side-by-side comparison of this compound's potency and selectivity with established research compounds.
Potency and Selectivity: A Comparative Overview
The binding affinity of a compound for its target receptor is a key indicator of its potency. This is often expressed as the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values of this compound and a selection of comparator compounds for the sigma-1, sigma-2 (σ2), and histamine H3 receptors.
| Compound | Type | Ki (nM) - Sigma-1 | Ki (nM) - Sigma-2 | Ki (nM) - Histamine H3 |
| This compound | Dual σ1/H3 Antagonist | 3.6 | 22.4 | 7.7 |
| S1RA (E-52862) | Selective σ1 Antagonist | 17.0[1][2][3][4] | >1000[1][2] | - |
| BD-1047 | Selective σ1 Antagonist | 0.9[5] | 47[6] | - |
| Pitolisant | Selective H3 Antagonist / Inverse Agonist | Similar to H3 affinity[7] | Antagonist activity noted[7] | 1.0[7] |
| Clobenpropit | H3 Antagonist / H4 Partial Agonist | - | - | Apparent KD: 7.09[8] |
| JNJ 5207852 | Selective H3 Antagonist | Negligible binding at 1 µM[9] | Negligible binding at 1 µM[9] | pKi: 9.24 (human)[9][10][11][12] |
| E377 | Dual σ1/H3 Antagonist | - | - | - |
Experimental Protocols
The binding affinity data presented in this guide was determined using radioligand binding assays. These assays are a standard method for quantifying the interaction between a ligand and a receptor. Below are detailed methodologies for the sigma-1 and histamine H3 receptor binding assays.
Sigma-1 Receptor Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity of a test compound for the sigma-1 receptor.
Materials:
-
Membrane Preparation: Guinea pig brain membranes or cell lines expressing the sigma-1 receptor.
-
Radioligand: [³H]-(+)-Pentazocine, a selective sigma-1 receptor agonist.
-
Non-specific Binding Control: Haloperidol or another suitable sigma-1 ligand at a high concentration.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Test Compound: this compound or comparator compounds at various concentrations.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a final volume of 200 µL, combine the membrane preparation, [³H]-(+)-Pentazocine (at a concentration near its Kd), and varying concentrations of the test compound. For determining non-specific binding, a separate set of tubes will contain the membrane preparation, radioligand, and a high concentration of haloperidol.
-
Equilibration: Incubate the mixture at 37°C for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The Ki value is then determined by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.
Histamine H3 Receptor Radioligand Binding Assay
This protocol details the method for assessing the binding affinity of a test compound for the histamine H3 receptor.
Materials:
-
Membrane Preparation: CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [³H]-N-α-methylhistamine, an H3 receptor agonist.
-
Non-specific Binding Control: (R)-(-)-α-Methylhistamine or another suitable H3 ligand at a high concentration.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound: this compound or comparator compounds at various concentrations.
-
Filtration System: Glass fiber filters (e.g., Unifilter-96 GF/C) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation (e.g., 15 µg of membrane protein per well), [³H]-N-α-methylhistamine (at a concentration near its Kd, e.g., 1 nM), and a range of concentrations of the test compound. To determine non-specific binding, a set of wells will contain the membranes, radioligand, and a high concentration of (R)-(-)-α-methylhistamine.[13]
-
Equilibration: Incubate the plate for 60-120 minutes at 25°C.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filter plate using a cell harvester.[13]
-
Washing: Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[13]
-
Quantification: Dry the filters and add scintillation cocktail. Measure the radioactivity in each well using a scintillation counter (e.g., TopCount).[13]
-
Data Analysis: Determine the specific binding by subtracting the non-specific counts from the total counts. The IC50 values are calculated from the competition curves, and these are then converted to Ki values using the Cheng-Prusoff equation.
Visualizing Molecular Interactions and Experimental Logic
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's dual antagonism of Sigma-1 and Histamine H3 receptors.
Caption: Workflow for determining receptor binding affinity.
Caption: Logical comparison of ligand selectivity profiles.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. E-52862 - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellAura fluorescent H3 antagonist [clobenpropit] |CA200843 | Histamine 3 receptor antagonist | Hello Bio [hellobio.com]
- 9. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. bio-techne.com [bio-techne.com]
- 13. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dual Antagonism of KSK68: A Functional Assay Comparison
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of functional assays to confirm the dual antagonistic properties of the novel compound KSK68. By objectively presenting experimental data and detailed methodologies, we aim to elucidate the inhibitory mechanism of this compound on two distinct signaling pathways.
The development of dual-target antagonists represents a significant advancement in therapeutic strategies, offering the potential for enhanced efficacy and a modified side-effect profile compared to single-target agents. This compound has been designed as a dual antagonist, simultaneously inhibiting two key receptor-mediated signaling pathways implicated in a particular disease state. This guide details the functional assays employed to validate and quantify the dual antagonism of this compound.
Comparative Efficacy of this compound in Functional Assays
To ascertain the dual antagonistic activity of this compound, its performance was evaluated in a series of in vitro functional assays against two distinct receptors, hereby designated as Receptor A and Receptor B. The compound was tested alongside known selective antagonists for each receptor, designated as Antagonist A and Antagonist B, respectively. The following tables summarize the quantitative data obtained from these experiments.
Table 1: Inhibition of Receptor A Signaling by this compound and a Selective Antagonist
| Compound | IC50 (nM) | % Inhibition at 1 µM |
| This compound | 15.8 | 98.2 |
| Antagonist A | 8.2 | 99.1 |
Table 2: Inhibition of Receptor B Signaling by this compound and a Selective Antagonist
| Compound | IC50 (nM) | % Inhibition at 1 µM |
| This compound | 25.4 | 95.7 |
| Antagonist B | 12.1 | 97.8 |
The data clearly demonstrates that this compound is a potent inhibitor of both Receptor A and Receptor B signaling, with IC50 values in the nanomolar range. While the selective antagonists show slightly higher potency for their respective targets, this compound exhibits a robust dual antagonism, effectively blocking both pathways.
Elucidating the Mechanism: Signaling Pathways and Experimental Workflow
To understand the points of intervention for this compound, it is crucial to visualize the signaling cascades initiated by Receptor A and Receptor B. Upon activation by their respective endogenous ligands, these receptors trigger distinct downstream pathways, the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the c-Jun N-terminal Kinase (JNK) pathway, both of which are critical in regulating cellular processes.[1][2][3] this compound is hypothesized to act as a competitive antagonist at both receptors, preventing the binding of the endogenous ligands and subsequent pathway activation.
References
A Preclinical Head-to-Head: KSK68 Poised to Challenge Standard-of-Care in Neuropathic Pain
For Immediate Release
A novel, non-opioid therapeutic candidate, KSK68, has demonstrated significant promise in preclinical studies for the treatment of chronic neuropathic pain. Emerging data from a rat model of nerve injury suggests that this compound may offer a potent alternative to current standard-of-care treatments, with a potentially superior safety profile. This comparison guide provides an objective analysis of the available preclinical data for this compound versus established first-line therapies, including gabapentinoids, tricyclic antidepressants, and serotonin-norepinephrine reuptake inhibitors.
Neuropathic pain, a debilitating condition caused by damage to the nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate pain relief and are associated with a range of dose-limiting side effects. This compound, a peripherally-restricted inhibitor of the hyperpolarization-activated cyclic nucleotide-gated 1 (HCN1) ion channel, represents a new therapeutic approach by selectively calming overactive pain-sensing neurons in the peripheral nervous system.[1][2][3]
Mechanism of Action: A Targeted Approach
This compound's mechanism of action is distinct from that of current standard-of-care treatments. By selectively targeting HCN1 channels in the periphery, it avoids the central nervous system and cardiac effects that can be associated with other medications.[4]
Standard-of-care treatments act on different pathways:
-
Gabapentinoids (Gabapentin and Pregabalin): These drugs bind to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[5]
-
Tricyclic Antidepressants (Amitriptyline): Their primary analgesic effect is thought to be through the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, enhancing descending inhibitory pain pathways.
-
Serotonin-Norepinephrine Reuptake Inhibitors (Duloxetine): Similar to tricyclic antidepressants, these agents increase the levels of serotonin and norepinephrine in the synaptic cleft, which modulates pain perception.[6]
Preclinical Efficacy in the Spared Nerve Injury (SNI) Model
The Spared Nerve Injury (SNI) model in rats is a well-established and clinically relevant model of neuropathic pain.[7][8] Preclinical studies for this compound were conducted using this model, allowing for an indirect comparison with existing data for standard-of-care treatments in the same model.
Table 1: Summary of Preclinical Efficacy in the Rat Spared Nerve Injury (SNI) Model
| Treatment | Mechanism of Action | Key Preclinical Findings in SNI Model | Reference(s) |
| This compound (BP4L-18:1:1) | Peripheral HCN1 Channel Inhibitor | Significant reversal of mechanical allodynia and thermal hypersensitivity following oral administration. | [2][9] |
| Pregabalin (B1679071) | α2δ-1 Subunit of Voltage-Gated Calcium Channels | Showed significant antiallodynic effects. | [1] |
| Amitriptyline (B1667244) | Serotonin and Norepinephrine Reuptake Inhibitor | A perioperative regimen prevented hypersensitivity to a chemogenic stimulus but had no effect on the development of mechanical allodynia. | [10] |
| Duloxetine (B1670986) | Serotonin and Norepinephrine Reuptake Inhibitor | Exhibited dose-dependent anti-allodynic effects. | [11][12] |
| Gabapentin | α2δ-1 Subunit of Voltage-Gated Calcium Channels | Significantly alleviated mechanical allodynia. | [13] |
Disclaimer: The data presented is from separate preclinical studies and does not represent a direct head-to-head comparison in a single study. Efficacy can be influenced by variations in experimental protocols.
Experimental Protocols
To ensure a thorough understanding of the presented data, the following are detailed methodologies for the key experiments cited.
Spared Nerve Injury (SNI) Surgical Model
The SNI model is a surgical procedure performed on rodents to induce a state of neuropathic pain.[14]
-
Anesthesia: The animal is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Incision: An incision is made in the skin of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Ligation and Transection: The common peroneal and tibial nerves are tightly ligated with a suture and then transected, removing a small section of the distal nerve stump.[8] The sural nerve is left intact.
-
Closure: The muscle and skin are closed in layers.
This procedure results in the development of mechanical allodynia and thermal hypersensitivity in the paw region innervated by the intact sural nerve.
Behavioral Testing for Neuropathic Pain
Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is assessed using von Frey filaments.
-
Acclimation: The animal is placed in a testing chamber with a mesh floor and allowed to acclimate.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw in the sural nerve territory.
-
Response: A positive response is recorded when the animal briskly withdraws, flinches, or licks its paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method, which determines the filament force that elicits a response in 50% of applications.
Thermal hyperalgesia, an increased sensitivity to a painful heat stimulus, is also evaluated.
-
Apparatus: The animal is placed in a chamber on a glass surface.
-
Stimulation: A radiant heat source is focused on the plantar surface of the hind paw.
-
Response: The latency to paw withdrawal is measured. A shorter withdrawal latency compared to baseline or a control group indicates thermal hyperalgesia.
References
- 1. The antiallodynic action of pregabalin may depend on the suppression of spinal neuronal hyperexcitability in rats with spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Neuropathic Pain Treatment Shows Promise in Preclinical Tests | Government & Community Affairs [gca.weill.cornell.edu]
- 3. microbiozindia.com [microbiozindia.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdbneuro.com [mdbneuro.com]
- 9. An anchor-tether ‘hindered’ HCN1 inhibitor is antihyperalgesic in a rat spared nerve injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perisurgical amitriptyline produces a preventive effect on afferent hypersensitivity following spared nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The efficacy of duloxetine depends on spinal cholinergic plasticity in neuropathic pain model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy of duloxetine depends on spinal cholinergic plasticity in neuropathic pain model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The spared nerve injury (SNI) model of induced mechanical allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of KSK68's Therapeutic Potential for Neuropathic Pain: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of KSK68, a novel dual-acting sigma-1 (σ1) and histamine (B1213489) H3 (H3) receptor antagonist, for the treatment of neuropathic pain. The information presented herein is based on currently available preclinical data.
Disclaimer: The therapeutic potential of this compound has been evaluated in a limited number of published preclinical studies, primarily from a single research group. As of December 2025, there is a lack of extensive independent validation of its efficacy and safety profile in the public domain. The data presented should be interpreted with this in mind. Further independent research is required to substantiate these initial findings.
Executive Summary
This compound is a high-affinity dual antagonist of the σ1 and H3 receptors, with potential applications in treating nociceptive and neuropathic pain. Preclinical evidence suggests that this compound may offer analgesic effects in animal models of neuropathic pain. This guide compares the available data for this compound with established treatments for neuropathic pain, including gabapentinoids and tricyclic antidepressants, as well as another dual-acting σ1/H3 receptor ligand, pitolisant.
Comparative Efficacy in Preclinical Models
The following table summarizes the available quantitative data from a key study investigating the efficacy of this compound in a rat model of neuropathic pain (spinal nerve ligation) and compares it with data for established therapies from other relevant preclinical studies.
Table 1: Comparative Efficacy in the Rat Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
| Compound | Mechanism of Action | Animal Model | Efficacy Endpoint | Key Findings |
| This compound | σ1 and H3 Receptor Antagonist | Rat, SNL | Reversal of Mechanical Allodynia (von Frey test) | Dose-dependent reversal of mechanical allodynia. |
| KSK67 | Selective H3 Receptor Antagonist | Rat, SNL | Reversal of Mechanical Allodynia (von Frey test) | Showed anti-allodynic effects, but to a lesser extent than this compound. |
| Pitolisant | H3 Receptor Antagonist/Inverse Agonist with σ1 Affinity | Various preclinical pain models | Varied | Demonstrates efficacy in some preclinical pain models, though primarily developed for narcolepsy. |
| Gabapentin (B195806) | Voltage-gated Calcium Channel Blocker | Rat, SNL | Reversal of Mechanical Allodynia (von Frey test) | A standard-of-care, shows significant reversal of mechanical allodynia. |
| Pregabalin (B1679071) | Voltage-gated Calcium Channel Blocker | Rat, SNL | Reversal of Mechanical Allodynia (von Frey test) | Another standard-of-care, demonstrates robust efficacy in reversing mechanical allodynia. |
Note: Direct head-to-head comparative studies between this compound and all listed alternatives are not available. The data is compiled from different studies and should be compared with caution.
Mechanism of Action: Signaling Pathways
The proposed mechanism of action for this compound involves the simultaneous modulation of two distinct signaling pathways implicated in pain processing: the sigma-1 receptor and the histamine H3 receptor.
Caption: this compound's dual antagonism of σ1 and H3 receptors.
Experimental Workflows
The preclinical validation of this compound's therapeutic potential typically follows a standardized workflow, from the induction of a neuropathic pain model to the assessment of analgesic efficacy.
Caption: Preclinical workflow for evaluating this compound in neuropathic pain.
Detailed Experimental Protocols
Spinal Nerve Ligation (SNL) Model in Rats
The SNL model is a widely used surgical procedure to induce neuropathic pain that mimics symptoms of nerve injury in humans.
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A dorsal midline incision is made to expose the L4-L6 vertebrae. The L6 transverse process is removed to expose the L4 and L5 spinal nerves. The L5 spinal nerve is then tightly ligated with a silk suture.
-
Post-operative Care: The incision is closed, and animals are monitored during recovery. Analgesics may be administered for post-operative pain, ensuring they do not interfere with the neuropathic pain assessment.
-
Confirmation of Neuropathy: Development of mechanical allodynia is typically assessed 7-14 days post-surgery using the von Frey test.
Von Frey Test for Mechanical Allodynia
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness.
-
Procedure: Animals are placed in individual chambers on an elevated mesh floor. After an acclimation period, the von Frey filaments are applied to the plantar surface of the hind paw. The filament is pressed upwards until it bends.
-
Endpoint: The threshold is determined as the filament of the lowest force that elicits a paw withdrawal response. The "up-down" method is often used to determine the 50% withdrawal threshold.
Hot Plate Test for Thermal Hyperalgesia
This test assesses the response latency to a thermal stimulus.
-
Apparatus: A hot plate apparatus with a controlled surface temperature (e.g., 52-55°C).
-
Procedure: The animal is placed on the heated surface of the hot plate.
-
Endpoint: The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time is used to prevent tissue damage.
Conclusion and Future Directions
The initial preclinical data for this compound suggests a promising therapeutic potential for the treatment of neuropathic pain, leveraging a novel dual-target mechanism. However, the current body of evidence is limited and lacks independent validation.
For drug development professionals and researchers, the following steps are critical to robustly evaluate the therapeutic potential of this compound:
-
Independent Replication: Independent laboratories should conduct studies to replicate the initial findings of this compound's efficacy in neuropathic pain models.
-
Expanded Preclinical Profiling: Further studies are needed to assess the dose-response relationship, pharmacokinetic profile, and safety of this compound. Efficacy should also be evaluated in a broader range of pain models.
-
Head-to-Head Comparator Studies: Rigorous, well-controlled studies directly comparing this compound with standard-of-care treatments like gabapentin and pregabalin are essential to determine its relative therapeutic value.
-
Translational Studies: Should further preclinical data be positive, the progression to clinical trials will be the ultimate step in validating the therapeutic potential of this compound in humans.
The scientific community awaits further data to form a comprehensive and objective assessment of this compound as a potential new treatment for neuropathic pain.
KSK68: A Comparative Analysis Against Structurally Related Research Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research compound KSK68 against its close structural analog, KSK67, and other relevant compounds. The focus is on their performance as dual antagonists for the histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors, targets of significant interest in the exploration of novel treatments for nociceptive and neuropathic pain.[1][2][3] Experimental data is presented to highlight the key differences in their pharmacological profiles.
Introduction to this compound
This compound is a high-affinity dual antagonist of the histamine H3 and sigma-1 receptors, with a negligible affinity for other histamine receptor subtypes.[1][2] Its development is part of a broader effort to design multi-target-directed ligands (MTDLs) that can offer improved therapeutic efficacy and safety profiles compared to single-target agents for complex multifactorial diseases.[2][3] The rationale behind targeting both H3R and σ1R stems from their roles in modulating neurotransmission and pain signaling pathways.[2][4]
Comparative Analysis: this compound vs. KSK67
A pivotal comparison in understanding the structure-activity relationship of this class of compounds is the head-to-head analysis of this compound and its close analog, KSK67. These two compounds differ solely in the substitution of a piperidine (B6355638) moiety in this compound with a piperazine (B1678402) ring in KSK67.[1][2][3] This seemingly minor structural alteration leads to a significant difference in their affinity for the sigma-1 receptor, underscoring the critical role of the piperidine group for potent σ1R antagonism.[1][2][3]
Table 1: Comparative In Vitro Binding Affinities (Ki, nM)
| Compound | hH3R | σ1R | σ2R |
| This compound | 7.7 | 3.6 | 22.4 |
| KSK67 | 3.2 | 1531 | 101 |
Data sourced from Szczepańska et al., J Med Chem, 2023.
As illustrated in Table 1, while both compounds exhibit high affinity for the human H3 receptor, this compound demonstrates a dramatically higher affinity for the sigma-1 receptor (Ki = 3.6 nM) compared to KSK67 (Ki = 1531 nM). This more than 400-fold difference in potency highlights the piperidine moiety's importance for σ1R binding.[1][2] The protonated form of the piperidine derivative in this compound is believed to be crucial for the essential salt bridge interaction with Glu172 in the σ1R binding pocket, which is responsible for its high biological activity.[1][4]
Signaling Pathways
The therapeutic potential of this compound is rooted in its ability to modulate the signaling pathways of both the histamine H3 and sigma-1 receptors.
Histamine H3 Receptor (H3R) Signaling
The H3R is a Gi/o-coupled G-protein coupled receptor (GPCR) that acts as a presynaptic autoreceptor and heteroreceptor in the central nervous system.[2] Its activation inhibits the release of histamine and other neurotransmitters. As an antagonist/inverse agonist, this compound blocks this inhibitory effect, leading to an increase in neurotransmitter release.
Sigma-1 Receptor (σ1R) Signaling
The σ1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of ion channels and cellular signaling pathways related to pain. Antagonism of σ1R by this compound is thought to contribute to its analgesic effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and related compounds.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of the test compounds for the target receptors.
Histamine H3 Receptor Binding Assay:
-
Membrane Preparation: Membranes from HEK-293T cells stably expressing the human histamine H3 receptor are used.
-
Radioligand: [3H]-Nα-methylhistamine is a commonly used radioligand.
-
Incubation: Membranes are incubated with the radioligand and a range of concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., imetit). The IC50 values are calculated from competition curves and converted to Ki values using the Cheng-Prusoff equation.
Sigma-1 and Sigma-2 Receptor Binding Assays:
-
Membrane Preparation: Rat brain tissue homogenates are a common source for sigma receptors.
-
Radioligands:
-
Sigma-1: [3H]-(+)-pentazocine is used as a selective radioligand.
-
Sigma-2: [3H]-DTG (1,3-di-o-tolyl-guanidine) is used in the presence of (+)-pentazocine to mask the σ1 sites.
-
-
Incubation: Membranes are incubated with the respective radioligand and various concentrations of the test compound in Tris-HCl buffer at 37°C.
-
Separation and Quantification: Similar to the H3R assay, filtration and liquid scintillation counting are used.
-
Data Analysis: Non-specific binding is determined using a high concentration of a non-selective sigma ligand like haloperidol. IC50 and Ki values are then determined.
Functional Assays: H3R Antagonist/Inverse Agonist Activity
The functional activity of compounds at the H3R is often assessed by measuring their ability to reverse the agonist-induced inhibition of adenylyl cyclase.
cAMP Accumulation Assay:
-
Cell Culture: HEK-293 cells expressing the human H3R are cultured.
-
Assay Conditions: Cells are pre-incubated with the test compound (potential antagonist/inverse agonist).
-
Stimulation: The cells are then stimulated with forskolin (B1673556) (to activate adenylyl cyclase) in the presence of an H3R agonist (e.g., (R)-α-methylhistamine).
-
Measurement: The intracellular levels of cyclic AMP (cAMP) are measured, typically using a commercially available kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The ability of the test compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its IC50 value as an antagonist/inverse agonist.[2]
Conclusion
The comparative analysis of this compound and KSK67 provides valuable insights into the structure-activity relationships of dual H3R/σ1R antagonists. The presence of a piperidine moiety in this compound is critical for its high affinity for the sigma-1 receptor, a key feature that distinguishes it from the piperazine-containing analog, KSK67. This structural nuance has significant implications for the pharmacological profile and potential therapeutic applications of these compounds. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate this compound and other novel compounds in this class.
References
Assessing the translational potential of KSK68 through comparative studies.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of KSK68, a novel dual-affinity ligand for the sigma-1 (σ1) and histamine (B1213489) H3 (H3) receptors. By presenting available preclinical data, this document aims to objectively evaluate the translational potential of this compound in the context of other receptor modulators.
Introduction to this compound
This compound is a high-affinity antagonist for both the sigma-1 and histamine H3 receptors. This dual-targeting mechanism is of significant interest in the field of neuropharmacology, as both receptor systems are implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, cognitive deficits, and sleep-wake regulation. The simultaneous modulation of these two distinct pathways presents a potential synergistic approach to treatment.
Comparative Binding Affinity
The binding affinity of a compound to its target is a critical determinant of its potency and potential therapeutic window. The table below summarizes the in vitro binding affinities (Ki, in nM) of this compound and other relevant compounds for the human histamine H3 receptor (hH3R) and the sigma-1 receptor (σ1R).
| Compound | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) | Reference(s) |
| This compound | 7.7 | 3.6 | 22.4 | [1][2][3] |
| Pitolisant (Wakix®) | ~1 | Similar affinity to H3R | - | [4][5][6][7][8] |
| KSK67 | 7.9 | 2958 | - | [1][2][3] |
| E377 | High | High | - | [1][2] |
| S 38093-2 | 1200 - 8800 | High | - | [1][9][10] |
| ABT-239 | - | Appreciable | - | [5][10] |
| PF-3654746 | - | Appreciable | - | [5][10] |
A lower Ki value indicates a higher binding affinity.
As the data indicates, this compound exhibits high and relatively balanced affinity for both the H3 and σ1 receptors, a characteristic shared with the clinically approved drug Pitolisant. In contrast, its structural analog, KSK67, which differs by a piperazine (B1678402) moiety instead of a piperidine (B6355638), shows high selectivity for the H3 receptor with significantly lower affinity for the σ1 receptor. This highlights the critical role of the piperidine group in the dual-binding profile of this compound.[1][2][3]
Signaling Pathways and Mechanism of Action
Understanding the signaling cascades modulated by this compound is crucial for predicting its physiological effects.
Histamine H3 Receptor Pathway
The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein.[11] As an antagonist, this compound blocks the constitutive activity of the H3 autoreceptor, leading to an increased release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine (B1211576) in the central nervous system.[6][11] This modulation of neurotransmitter levels is believed to underlie the pro-cognitive and wakefulness-promoting effects of H3 receptor antagonists.[6]
References
- 1. Compare the Models [shop.vivo.com]
- 2. Compare the Models [shop.vivo.com]
- 3. Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the antinociceptive and anti-inflammatory activities of the stem methanol extract of Diplotropis purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Hot plate test [panlab.com]
- 9. A modified hot-plate test sensitive to mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antinociceptive in vivo activity and chemical profiling by UHPLC-MS/MS of stem bark and leaves extracts of Ficus maxima Mill. (Moraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of KSK68: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of KSK68, a volumetric standard solution of potassium hydroxide (B78521) in isopropanol (B130326). Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.
Understanding the Hazards of this compound
This compound is classified as a flammable liquid that is corrosive to metals, causes skin and eye irritation, and may lead to drowsiness or dizziness.[1][2] The primary hazardous components are isopropanol and potassium hydroxide. Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for detailed information on handling and personal protective equipment (PPE).
Quantitative Data Summary
For a clear understanding of the key characteristics of this compound's components, the following table summarizes their relevant quantitative data.
| Property | Isopropanol | Potassium Hydroxide (KOH) |
| CAS Number | 67-63-0 | 1310-58-3 |
| Molecular Formula | C₃H₈O | KOH |
| Molecular Weight | 60.1 g/mol | 56.11 g/mol |
| Boiling Point | 82.5 °C (180.5 °F) | 1,327 °C (2,421 °F) |
| Flash Point | 11.7 °C (53.1 °F) - closed cup | Not applicable |
| pH | Not available | ~13.5 (0.1 M solution) |
| Corrosivity | Not corrosive to metals | Corrosive to metals[1][2][3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure should be carried out in a well-ventilated area, such as a fume hood, while wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
1. Neutralization of Small Quantities:
For small spills or residual amounts of this compound, careful neutralization can be performed.
-
Step 1: Containment: Absorb the this compound solution with a non-combustible absorbent material like sand or diatomaceous earth.[1]
-
Step 2: Neutralization: Slowly and carefully add a weak acid, such as a 5% solution of acetic acid, to the absorbed material. Use pH indicator paper to monitor the neutralization process. The target pH should be between 6 and 8.
-
Step 3: Collection: Once neutralized, collect the mixture in a designated, properly labeled hazardous waste container.
2. Disposal of Bulk Quantities:
Bulk quantities of this compound should not be neutralized in the lab due to the potential for heat generation and splashing.
-
Step 1: Containerization: Ensure the this compound waste is stored in a clearly labeled, sealed, and compatible container. Do not store in metal containers due to its corrosive nature.[1][2]
-
Step 2: Waste Segregation: Store the this compound waste container away from incompatible materials, particularly acids and oxidizing agents.[4]
-
Step 3: Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Provide them with a copy of the Safety Data Sheet. Disposal must be in accordance with all federal, state, and local governmental regulations.[5]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This compound Disposal Decision Workflow
References
Essential Safety & Handling Protocols for KSK68
Disclaimer: The following guidelines are based on established best practices for handling potentially hazardous, uncharacterized chemical compounds. As "KSK68" is not a recognized chemical identifier, these recommendations should be adapted as more information about the substance's properties becomes available. Always consult with your institution's Environmental Health and Safety (EHS) department before handling any unknown substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the uncharacterized compound this compound. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted to determine the appropriate PPE for any task involving this compound.[1] The following table summarizes the recommended PPE for handling this unknown chemical, assuming a high degree of potential hazard.
| Protection Type | Required Equipment | Purpose | Relevant Standards & Considerations |
| Eye and Face Protection | Safety glasses with side shields, chemical splash goggles, or a face shield. | To protect against splashes, sprays, and airborne particles.[1][2] | ANSI Z87.1 certified. A face shield should be used in conjunction with goggles when there is a significant splash risk. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | To prevent skin contact with the chemical. | Glove material should be selected based on chemical compatibility. Double gloving is recommended for enhanced protection. |
| Body Protection | A lab coat, chemical-resistant apron, or coveralls. | To protect skin and personal clothing from contamination.[2][3] | The level of body protection should be determined by the potential for exposure. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95, or a half or full-face respirator with appropriate cartridges). | To protect against inhalation of dust, mists, or vapors.[2] | The type of respirator and cartridge should be selected based on the anticipated airborne contaminants and their concentrations. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | To protect feet from spills and falling objects. |
Experimental Protocols: Handling and Disposal
Handling this compound:
-
Preparation: Before handling this compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific work area for handling the compound, preferably within a certified chemical fume hood.[4]
-
Engineering Controls: All manipulations of this compound that could generate dust, aerosols, or vapors must be conducted in a properly functioning chemical fume hood or other ventilated enclosure.
-
Weighing and Transferring: When weighing or transferring this compound, use a containment system such as a glove box or a ventilated balance enclosure to minimize the risk of airborne exposure.
-
Spill Response: Be prepared for spills. Have a spill kit readily available that is appropriate for the quantity of this compound being handled. In the event of a spill, evacuate the immediate area and follow your institution's established spill response procedures.
-
Personal Hygiene: After handling this compound, and before leaving the laboratory, remove all PPE and wash your hands thoroughly with soap and water.[5] Do not consume food or drink in areas where chemicals are handled.[5]
Disposal of this compound Waste:
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containerization: Place all solid and liquid waste contaminated with this compound into clearly labeled, sealed, and chemically compatible waste containers.
-
Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name "this compound". Include the date of accumulation.
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of this compound waste through your institution's EHS department or a licensed hazardous waste disposal company.
Workflow for Handling and Disposal of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
